Y-27632 dihydrochloride
Beschreibung
The exact mass of the compound (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H25Cl2N3O2 |
|---|---|
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH.H2O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13;;;/h6-12H,2-5,15H2,1H3,(H,16,17,18);2*1H;1H2/t10-,11?,12?;;;/m1.../s1 |
InChI-Schlüssel |
BLQHLDXMMWHXIT-UYRCGDKNSA-N |
Isomerische SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |
Kanonische SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N.O.Cl.Cl |
Piktogramme |
Irritant |
Synonyme |
N-(4-pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide Y 27632 Y 27632, (4(R)-trans)-isomer Y 27632, (4(S)-trans)-isomer Y 27632, (trans)-isomer Y 27632, dihydrochloride, (4(R)-trans)-isomer Y-27632 Y27632 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Y-27632 Dihydrochloride: A Technical Guide to its Mechanism of Action as a ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-27632 dihydrochloride is a highly potent and selective, cell-permeable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This technical guide provides an in-depth overview of the mechanism of action of Y-27632, its interaction with the ROCK signaling pathway, and its applications in cellular and molecular biology research. The document includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways to serve as a comprehensive resource for the scientific community.
Introduction
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of a wide range of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3] Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are major downstream effectors of RhoA.[4][5] The RhoA/ROCK signaling pathway plays a pivotal role in regulating actomyosin contractility and the generation of intracellular tension. Dysregulation of this pathway is implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurological disorders.[2]
Y-27632 has emerged as an invaluable pharmacological tool for dissecting the multifaceted roles of the ROCK signaling pathway. Its high selectivity and cell-permeability have made it a standard reagent in various research applications, from fundamental cell biology to stem cell research and regenerative medicine.[1][6] This guide will delve into the core mechanism by which Y-27632 exerts its effects, providing both the theoretical framework and practical methodologies for its use in a research setting.
Mechanism of Action: Selective ROCK Inhibition
Y-27632 functions as a competitive inhibitor of ATP at the catalytic site of both ROCK1 and ROCK2.[1][7] This binding prevents the phosphorylation of downstream ROCK substrates, thereby effectively blocking the signaling cascade. The high selectivity of Y-27632 for ROCK kinases over other related kinases, such as protein kinase C (PKC), cAMP-dependent protein kinase, and myosin light-chain kinase (MLCK), minimizes off-target effects and allows for precise interrogation of the ROCK pathway.[8]
The inhibition of ROCK by Y-27632 leads to a series of downstream cellular effects, primarily centered on the regulation of the actin cytoskeleton. Key consequences of ROCK inhibition by Y-27632 include:
-
Reduced Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates the myosin light chain (MLC) and inactivates myosin light chain phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[2][4] By inhibiting ROCK, Y-27632 leads to a decrease in MLC phosphorylation, resulting in reduced actomyosin contractility and stress fiber formation.[8]
-
Actin Cytoskeleton Reorganization: The reduction in actomyosin contractility leads to a significant reorganization of the actin cytoskeleton. This is characterized by the disassembly of stress fibers and focal adhesions, leading to changes in cell morphology, adhesion, and motility.[8]
-
Promotion of Cell Survival: Y-27632 is widely recognized for its ability to enhance cell survival, particularly in dissociated single cells, such as human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs).[1][9] It achieves this by preventing dissociation-induced apoptosis, a phenomenon known as anoikis.[1]
Quantitative Data
The potency and selectivity of Y-27632 have been quantified in numerous studies. The following table summarizes key inhibitory constants and effective concentrations for Y-27632 across various experimental systems.
| Parameter | Value | Target/System | Reference |
| Ki | 220 nM | ROCK1 | [1] |
| 300 nM | ROCK2 | [1][8] | |
| IC50 | ~140 nM | ROCK1 | [8] |
| 7.8 ± 2.1 µM | Noradrenergic contractions in rat prostatic strips (phenylephrine-induced) | [10] | |
| 17.8 ± 4.8 µM | Noradrenergic contractions in rat prostatic strips (electrical field stimulation) | [10] | |
| EC50 | 0.99 ± 0.3 µM | Relaxation of phenylephrine-contracted rabbit corpus cavernosum | |
| 2.2 ± 0.25 µM | Relaxation of phenylephrine-contracted human corpus cavernosum |
Signaling Pathway
The Rho/ROCK signaling pathway is a central regulator of cellular contractility and cytoskeletal organization. The following diagram illustrates the key components of this pathway and the point of inhibition by Y-27632.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing Y-27632.
In Vitro Kinase Assay for ROCK Activity
This protocol outlines a general procedure for assessing the inhibitory effect of Y-27632 on ROCK kinase activity in vitro.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or for use with kinase activity assays)
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Stop solution (e.g., 50 mM EDTA)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare serial dilutions of Y-27632 in kinase buffer to achieve a range of final assay concentrations.
-
In a microcentrifuge tube or 96-well plate, combine the recombinant ROCK enzyme and the Y-27632 dilution (or vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase inhibition against the concentration of Y-27632 to determine the IC50 value.
Caption: Workflow for an in vitro ROCK kinase assay.
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol describes the detection of changes in the phosphorylation of a key ROCK substrate, MLC, in response to Y-27632 treatment.
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and anti-total MLC or a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of Y-27632 or vehicle control for the desired duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC or a loading control to normalize the p-MLC signal.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of Y-27632 on cell viability and proliferation.
Materials:
-
Cultured cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a range of Y-27632 concentrations. Include untreated and vehicle controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Smooth Muscle Contraction Assay
This protocol is for assessing the relaxant effect of Y-27632 on pre-contracted smooth muscle strips.
Materials:
-
Isolated smooth muscle tissue (e.g., aortic rings, corpus cavernosum)
-
Organ bath system with force transducers
-
Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C
-
Contractile agonist (e.g., phenylephrine, KCl)
-
This compound
Procedure:
-
Mount the smooth muscle strips in the organ baths containing physiological salt solution.
-
Allow the tissues to equilibrate under a resting tension for at least 1 hour.
-
Induce a stable contraction with a contractile agonist.
-
Once a plateau in contraction is reached, add cumulative concentrations of Y-27632 to the bath.
-
Record the changes in isometric tension after each addition of Y-27632.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve to determine the EC50 value of Y-27632.
Conclusion
This compound is a cornerstone tool for researchers investigating the Rho/ROCK signaling pathway. Its well-characterized mechanism of action as a potent and selective ROCK inhibitor, coupled with its cell permeability, makes it an indispensable reagent in a multitude of experimental contexts. This guide has provided a comprehensive overview of its mode of action, quantitative parameters, the signaling pathway it modulates, and detailed protocols for its application. A thorough understanding of these aspects will enable researchers to effectively utilize Y-27632 to unravel the complex roles of ROCK signaling in health and disease.
References
- 1. dyngo-4a.com [dyngo-4a.com]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic potential of Rho-associated kinase inhibitor Y27632 in corneal endothelial dysfunction: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Y-27632 ROCK Inhibitor: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 is a potent and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK). Since its discovery, it has become an indispensable tool in cell biology research and a lead compound in the development of therapeutics targeting the Rho/ROCK signaling pathway. This guide provides an in-depth technical overview of the discovery, development, mechanism of action, and key experimental applications of Y-27632.
Discovery and Development
The discovery of Y-27632 was a significant milestone in understanding the role of the Rho/ROCK pathway in cellular function and disease. It was first reported by Uehata and colleagues at Yoshitomi Pharmaceutical Industries in a 1997 Nature publication.[1][2] Their research identified a pyridine derivative, Y-27632, that selectively inhibits smooth muscle contraction by targeting Ca2+ sensitization, a process regulated by the Rho/ROCK pathway.[1][2]
The development of Y-27632 likely involved a high-throughput screening campaign to identify initial hits, followed by systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. The core structure of Y-27632 is a pyridine-based compound, and research into this class of molecules has elucidated key structural features for ROCK inhibition. These studies have shown that modifications to the pyridine ring and the cyclohexanecarboxamide moiety can significantly impact inhibitory activity and pharmacokinetic properties.
Mechanism of Action
Y-27632 is an ATP-competitive inhibitor of both ROCK1 and ROCK2.[3] It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. The RhoA/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.
The canonical RhoA/ROCK pathway is initiated by the activation of the small GTPase RhoA. In its active, GTP-bound state, RhoA binds to and activates ROCK. Activated ROCK then phosphorylates several downstream targets, leading to a cascade of cellular events.
Key Downstream Effects of ROCK Activation:
-
Increased Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates and inactivates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP). This inhibition of MLCP leads to a net increase in the phosphorylation of the myosin light chain (MLC), promoting actin-myosin contractility, stress fiber formation, and focal adhesion assembly.
-
LIM Kinase (LIMK) Activation: ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin. Inactivated cofilin is unable to depolymerize actin filaments, leading to the stabilization of the actin cytoskeleton.
By inhibiting ROCK, Y-27632 effectively reverses these processes, leading to a reduction in actomyosin contractility, disassembly of stress fibers, and promotion of actin filament disassembly.
Quantitative Data
The following tables summarize the key quantitative data for Y-27632.
| Parameter | Value | Kinase | Reference |
| Ki | 220 nM | ROCK1 | [3] |
| Ki | 300 nM | ROCK2 | [3] |
Table 1: In vitro kinase inhibition data for Y-27632.
| Cell Line/Model | Assay | Concentration | Effect | Reference |
| Swiss 3T3 cells | Stress fiber formation | 10 µM | Abolished stress fibers | |
| Human Embryonic Stem Cells | Cloning efficiency | 10 µM | Increased cloning efficiency | |
| Canine Corneal Endothelial Cells | Proliferation | 10 µM | Promoted proliferation | |
| Hypertensive Rat Models | Blood Pressure | - | Dramatically corrected hypertension | [1][2] |
Table 2: Summary of in vitro and in vivo effects of Y-27632.
Experimental Protocols
This section provides detailed methodologies for key experiments involving Y-27632.
In Vitro ROCK Kinase Inhibition Assay
This assay measures the ability of Y-27632 to inhibit the phosphorylation of a ROCK substrate by purified ROCK enzyme.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
ROCK-specific substrate (e.g., long S6K peptide)
-
ATP
-
Y-27632
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar ATP detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of Y-27632 in the assay buffer.
-
In a 96-well plate, add the ROCK enzyme, the substrate, and the Y-27632 dilution (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of Y-27632 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
RhoA Activation Assay (G-LISA)
The G-LISA (GTPase-Linked Immunosorbent Assay) is a 96-well plate-based assay that allows for the rapid and quantitative measurement of active, GTP-bound RhoA.
Materials:
-
G-LISA™ RhoA Activation Assay Biochem Kit (Cytoskeleton, Inc. or similar)
-
Cell lysates
-
Y-27632 or other treatment compounds
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Culture and treat cells with Y-27632 or other compounds as required.
-
Lyse the cells using the provided lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
Normalize the protein concentration of the lysates.
-
Add the normalized lysates to the Rho-GTP affinity plate provided in the kit.
-
Incubate to allow the active RhoA in the lysate to bind to the plate.
-
Wash the plate to remove unbound proteins.
-
Add the primary antibody against RhoA.
-
Incubate and then wash the plate.
-
Add the secondary antibody conjugated to HRP.
-
Incubate and then wash the plate.
-
Add the HRP detection reagent and measure the signal using a plate reader.
-
The signal is directly proportional to the amount of active RhoA in the sample.
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
This method is used to determine the effect of Y-27632 on the phosphorylation status of MLC, a direct downstream target of ROCK.
Materials:
-
Cell lysates treated with Y-27632 or control
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Myosin Light Chain 2 (Ser19) and anti-total Myosin Light Chain 2
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Prepare cell lysates from cells treated with different concentrations of Y-27632 for various time points.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the antibody for total MLC to normalize the p-MLC signal.
-
Quantify the band intensities to determine the relative change in MLC phosphorylation.
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: The RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.
Figure 2: Workflow for an in vitro ROCK kinase inhibition assay.
Figure 3: Workflow for Western blot analysis of phosphorylated myosin light chain (p-MLC).
Conclusion
Y-27632 has proven to be a cornerstone in the study of Rho/ROCK signaling. Its discovery has not only provided a powerful tool for basic research but has also paved the way for the development of new therapeutic strategies for a range of diseases, including hypertension, glaucoma, and cancer. This technical guide serves as a comprehensive resource for researchers and professionals working with or interested in the development and application of this pivotal ROCK inhibitor. The detailed protocols and signaling pathway diagrams provided herein are intended to facilitate further research and innovation in this exciting field.
References
Y-27632 Dihydrochloride: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-27632 dihydrochloride is a widely utilized pharmacological tool, recognized for its potent and selective inhibition of the Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides an in-depth analysis of the target specificity and selectivity of Y-27632. It consolidates quantitative data on its inhibitory activity, details key experimental protocols for its characterization, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers employing Y-27632 in their investigations, aiding in experimental design and data interpretation.
Introduction
Y-27632 is a cell-permeable, ATP-competitive inhibitor of ROCK kinases.[1][2] The ROCK family, comprising ROCK1 and ROCK2, are serine/threonine kinases that function as key downstream effectors of the small GTPase RhoA.[1] The Rho/ROCK signaling pathway is integral to a multitude of cellular processes, including the regulation of cytoskeletal dynamics, cell adhesion, motility, contraction, and gene expression.[1][3] Consequently, Y-27632 has become an indispensable tool in various research fields, from fundamental cell biology to stem cell research and regenerative medicine. Understanding its precise target specificity and potential off-target effects is paramount for the accurate interpretation of experimental outcomes.
Target Specificity and Selectivity
The primary targets of Y-27632 are the two isoforms of Rho-associated kinase, ROCK1 and ROCK2. Y-27632 exhibits high affinity for both isoforms by competing with ATP for binding to the catalytic site.[1][2]
Quantitative Inhibition Data
The inhibitory potency of Y-27632 against its primary targets and a selection of other kinases is summarized in the tables below. The data highlights the compound's selectivity for the ROCK kinases.
Table 1: Inhibitory Activity of Y-27632 against Primary Targets
| Target | Ki (nM) | IC50 (nM) | Species |
| ROCK1 | 220 | 348 | Human |
| ROCK2 | 300 | 249 | Human |
Data compiled from multiple sources. Ki and IC50 values can vary depending on assay conditions.
Table 2: Selectivity Profile of Y-27632 against Other Kinases
| Kinase | Ki (µM) | Fold Selectivity vs. ROCK1 (approx.) | Fold Selectivity vs. ROCK2 (approx.) |
| Protein Kinase C (PKC) | 26 | ~118x | ~87x |
| Protein Kinase A (PKA) | 25 | ~114x | ~83x |
| Myosin Light Chain Kinase (MLCK) | >250 | >1136x | >833x |
| Citron Kinase | - | 20-30x less sensitive | 20-30x less sensitive |
| Protein Kinase N (PKN) | - | 20-30x less sensitive | 20-30x less sensitive |
This table illustrates the significantly lower affinity of Y-27632 for other kinases, underscoring its selectivity for the ROCK family. It has been reported that the affinity of Y-27632 for ROCKs is 200-2000 times higher than for other kinases.
Mechanism of Action and Signaling Pathways
Y-27632 exerts its effects by inhibiting the kinase activity of ROCK1 and ROCK2, thereby modulating the downstream signaling cascade. The RhoA/ROCK pathway plays a central role in regulating the actin cytoskeleton.
Activated RhoA (RhoA-GTP) binds to and activates ROCK. ROCK, in turn, phosphorylates several downstream substrates, including LIM kinase (LIMK) and the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP). Phosphorylation of LIMK leads to the inactivation of cofilin, an actin-depolymerizing factor, resulting in the stabilization of actin filaments and the formation of stress fibers. Concurrently, ROCK-mediated phosphorylation and inactivation of MLCP leads to an increase in the phosphorylation of the myosin light chain (MLC), which promotes actomyosin contractility. Y-27632, by inhibiting ROCK, prevents these downstream events, leading to the disassembly of stress fibers and a reduction in cellular contraction.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Y-27632.
In Vitro ROCK Kinase Activity Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the kinase activity of ROCK and its inhibition by Y-27632.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
ROCK substrate (e.g., recombinant MYPT1)
-
96-well microplate
-
This compound
-
ATP solution
-
Kinase reaction buffer
-
Wash buffer (e.g., TBS-T)
-
Blocking buffer (e.g., BSA in TBS-T)
-
Primary antibody against the phosphorylated substrate (e.g., anti-phospho-MYPT1)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 1M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the ROCK substrate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Addition: Add serial dilutions of Y-27632 (and a vehicle control) to the wells.
-
Enzyme Addition: Add the recombinant ROCK enzyme to each well.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution like EDTA.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate until color develops.
-
Stop and Read: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value for Y-27632 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation
This cell-based assay measures the inhibition of ROCK activity by assessing the phosphorylation status of its downstream effector, MLC.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19/Thr18) and anti-total MLC
-
HRP-conjugated secondary antibody
-
ECL detection reagents
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Y-27632 for a specified time. Include a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Detect the protein bands using an ECL detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total MLC to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MLC.
RhoA Activation Assay (Pull-Down)
This assay is used to measure the levels of active, GTP-bound RhoA, the upstream activator of ROCK. Inhibition of ROCK activity by Y-27632 does not directly affect RhoA activation but this assay is often performed in conjunction to understand the overall state of the signaling pathway.
Materials:
-
Cell lysates
-
Rhotekin-RBD (Rho-binding domain) agarose beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli buffer)
-
Anti-RhoA antibody
-
Standard Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells with a specific lysis buffer to preserve the GTP-bound state of RhoA.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Pull-Down: Incubate the cell lysates with Rhotekin-RBD agarose beads, which specifically bind to active (GTP-bound) RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using an anti-RhoA antibody to detect the amount of active RhoA.
Conclusion
This compound is a highly selective and potent inhibitor of ROCK1 and ROCK2 kinases. Its well-defined mechanism of action and high degree of selectivity make it an invaluable tool for dissecting the roles of the Rho/ROCK signaling pathway in a vast array of biological processes. This guide provides the essential quantitative data and detailed experimental protocols to empower researchers to effectively utilize Y-27632 in their studies and to accurately interpret the resulting data. Careful consideration of the experimental context and appropriate controls, as outlined herein, will ensure the generation of robust and reliable scientific findings.
References
- 1. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Y27632 on keratinocyte procurement and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Y-27632 Dihydrochloride: A Core Chemical Properties Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 dihydrochloride is a highly potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinases (ROCK).[1][2][3][4] As an ATP-competitive inhibitor, it targets both ROCK1 and ROCK2, playing a crucial role in modulating cellular functions such as adhesion, motility, and apoptosis.[2][3][4][5] Its ability to prevent dissociation-induced apoptosis has made it an indispensable tool in stem cell research, particularly in enhancing the survival and cloning efficiency of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) following single-cell dissociation.[4][6][7] This technical guide provides a comprehensive overview of the core chemical properties of this compound, presenting key data in a structured format to support its application in research and drug development.
Chemical and Physical Properties
This compound is a synthetic, organic small molecule.[8][9] It is supplied as a white to beige crystalline solid or powder.[1][8][10] The compound is the dihydrochloride salt of (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide.[1]
| Property | Value | Source(s) |
| Chemical Name | (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride | [1][2] |
| Alternative Names | ROCK inhibitor, Y-27632 2HCl | [1][2] |
| CAS Number | 129830-38-2 | [1][2][4] |
| Molecular Formula | C₁₄H₂₁N₃O · 2HCl | [1][2][4][10] |
| Molecular Weight | 320.26 g/mol (as dihydrochloride) | [2][11] |
| Purity | ≥98% (by HPLC) | [2][4][8][10] |
| Appearance | White to beige solid/powder | [1][8] |
| UV/Vis. (λmax) | 270 nm | [10][12] |
Solubility
This compound exhibits good solubility in aqueous solutions and some organic solvents, which is a critical factor for its use in a variety of experimental settings.
| Solvent | Solubility | Source(s) |
| Water | Up to 30 mg/mL[1][10][12], 14 mg/mL[8], 32.03 mg/mL (100.01 mM)[11], ≤ 90 mM[2] | [1][2][8][10][11][12] |
| DMSO | Freely soluble[1], ~30 mg/mL[10], 100 mM[8], 255 mg/mL (796.23 mM)[11], ≤ 90 mM[2] | [1][2][8][10][11] |
| PBS (pH 7.2) | ~100 mg/mL[10], ≤ 230 mM[2], ≤ 30 mM[3] | [2][3][10] |
| Ethanol | ~1 mg/mL[10], ≤ 3.1 mM[2], ≤ 15 mM[3] | [2][3][10] |
| Dimethyl Formamide (DMF) | ~1 mg/mL | [10][12] |
Stability and Storage
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
| Form | Storage Temperature | Stability | Source(s) |
| Solid (as supplied) | -20°C | ≥ 4 years | [10] |
| Solid (as supplied) | 2-8°C | Not specified | [8] |
| Solid (as supplied) | -20°C | 2 years from date of purchase | [1] |
| Stock Solutions (-20°C) | -20°C | Up to 3 months | [1] |
| Stock Solutions (-20°C) | -20°C | Up to 6 months | [3][8] |
| Aqueous Solutions | Not specified | Not recommended for more than one day | [10] |
For long-term storage, it is recommended to store the solid compound at -20°C with a desiccant and protected from light.[2] Reconstituted stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2][3]
Mechanism of Action: The Rho/ROCK Signaling Pathway
Y-27632 is a selective inhibitor of the Rho-associated kinases, ROCK1 and ROCK2.[1][6] The Rho family of small GTPases are key regulators of the actin cytoskeleton.[13] When activated by binding to GTP, Rho activates ROCK, which in turn phosphorylates downstream targets to modulate cellular contractility and cytoskeletal dynamics.[14][] Y-27632 acts as an ATP-competitive inhibitor, binding to the catalytic site of ROCK and preventing the phosphorylation of its substrates.[5][16]
The primary downstream effects of ROCK inhibition by Y-27632 include:
-
Inhibition of Myosin Light Chain (MLC) Phosphorylation: ROCK directly phosphorylates MLC and inactivates MLC phosphatase, leading to increased actomyosin contractility and the formation of stress fibers.[14] Y-27632 blocks this, resulting in reduced cellular contractility.
-
Stabilization of the Actin Cytoskeleton: ROCK activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing protein.[14] By inhibiting ROCK, Y-27632 can indirectly lead to increased cofilin activity and subsequent actin filament disassembly.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Experimental Protocols
Preparation of Stock Solutions
A common application of Y-27632 is in cell culture, where a stock solution is prepared and then diluted to a final working concentration. The following is a general protocol for preparing a 10 mM stock solution.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. molecularbeacon.net [molecularbeacon.net]
- 7. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synthetic (organic), ≥98% (HPLC), ROCK inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C14H23Cl2N3O | CID 9901617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | Y-27632 2HCl | ROCK inhibitor | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Role of ROCK Inhibition in Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[3][4] Consequently, dysregulation of this pathway is implicated in a multitude of pathologies, ranging from cardiovascular and neurological disorders to cancer.[1][5] This technical guide provides a comprehensive overview of the role of ROCK inhibition in cell signaling, with a focus on the core mechanisms, experimental validation, and therapeutic potential. We present a detailed examination of the signaling cascade, summarize quantitative data on the effects of ROCK inhibitors, and provide explicit protocols for key experimental assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.
The Core of ROCK Signaling
The ROCK signaling cascade is initiated by the activation of Rho GTPases, which cycle between an inactive GDP-bound and an active GTP-bound state.[6] Upon activation by upstream signals, RhoA-GTP binds to the Rho-binding domain of ROCK, leading to a conformational change that relieves autoinhibition and activates the kinase domain.[3] Activated ROCK then phosphorylates a plethora of downstream substrates, thereby orchestrating a variety of cellular responses.[7][8]
There are two main isoforms of ROCK: ROCK1 and ROCK2.[2] While they share a high degree of homology and have some overlapping functions, they also exhibit distinct tissue distribution and non-redundant roles.[2][9] ROCK1 is primarily expressed in the lungs, liver, spleen, kidney, and testis, whereas ROCK2 is more abundant in the brain and heart.[2]
Key Downstream Effectors and Their Cellular Functions
The cellular effects of ROCK activation are primarily mediated through the phosphorylation of its downstream targets. The most well-characterized substrates include:
-
Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK directly phosphorylates MLC and inhibits MLC phosphatase by phosphorylating its regulatory subunit, MYPT1.[4][10] This dual action increases the levels of phosphorylated MLC, which promotes the assembly of actin-myosin filaments and enhances cellular contractility.[10] This is fundamental for processes like cell migration, smooth muscle contraction, and cytokinesis.[4]
-
LIM Kinases (LIMK1 and LIMK2): ROCK phosphorylates and activates LIM kinases.[7] Activated LIMK, in turn, phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[7] This leads to the stabilization and accumulation of actin filaments, contributing to the formation of stress fibers and focal adhesions.[7]
-
Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation of ERM proteins activates them, promoting their role in cell adhesion and membrane dynamics.[7]
-
Other Substrates: ROCK has a broad range of substrates that influence various cellular processes, including intermediate filament proteins (e.g., vimentin), microtubule-associated proteins, and proteins involved in gene expression and apoptosis.[7][11]
The Impact of ROCK Inhibition on Cellular Processes
The development of small molecule inhibitors targeting the ATP-binding pocket of the ROCK kinase domain has been instrumental in elucidating the functions of this pathway and holds significant therapeutic promise.[12][13] These inhibitors, such as Y-27632, H-1152, and Fasudil, are widely used as research tools and some are in clinical development or use.[10][14]
Cytoskeletal Reorganization and Cell Morphology
ROCK inhibition leads to a dramatic and rapid reorganization of the actin cytoskeleton.[15] Treatment with ROCK inhibitors typically results in the disassembly of stress fibers and focal adhesions, leading to changes in cell shape, often characterized by a more rounded or stellate appearance.[15] This is a direct consequence of the decreased phosphorylation of MLC and the activation of cofilin, leading to reduced contractility and increased actin filament turnover.[7]
Cell Migration and Invasion
The role of ROCK in cell migration is complex and can be cell-type dependent.[16] In many cancer cell types, ROCK activity is associated with increased migration and invasion.[16][17] Inhibition of ROCK can therefore reduce the motility of these cells by disrupting the contractile forces necessary for cell movement.[17] However, in some contexts, partial inhibition of ROCK has been shown to accelerate collective cell migration.[18]
Cell Proliferation and Survival
The Rho/ROCK pathway is also implicated in the regulation of cell proliferation and survival.[19] ROCK inhibition has been shown to induce cell cycle arrest in some cell types by downregulating key cell cycle proteins like Cyclin A and CDK1.[19] In the context of cancer, this can lead to a reduction in tumor cell proliferation.[20][21] Furthermore, ROCK signaling can influence cell survival and apoptosis.[22] While ROCK1 can be cleaved and activated by caspase-3 during apoptosis to promote membrane blebbing, inhibition of the Rho/ROCK pathway has also been shown to protect certain cell types, such as embryonic stem cells, from dissociation-induced apoptosis (anoikis).[22][23]
Apoptosis
The involvement of ROCK in apoptosis is multifaceted.[22] Caspase-3-mediated cleavage of ROCK1 can lead to its constitutive activation, which is involved in the morphological changes associated with apoptosis, such as membrane blebbing.[22] Conversely, in some cellular contexts, ROCK inhibition has been demonstrated to have anti-apoptotic effects.[23] For instance, treatment with the ROCK inhibitor Y-27632 has been shown to reduce caspase-3 activity and decrease the number of apoptotic cells in certain experimental models.[11][18] The pro- or anti-apoptotic role of ROCK signaling appears to be highly dependent on the cell type and the specific apoptotic stimulus.[22]
Quantitative Data on ROCK Inhibition
The following tables summarize key quantitative data related to the effects of commonly used ROCK inhibitors.
| Inhibitor | Target(s) | IC50 / Ki | Cell Line / System | Reference |
| Y-27632 | ROCK1/ROCK2 | Ki = 220 nM | N/A | [7] |
| IC50 ≈ 2.1 ± 0.6 µM (for MLC diphosphorylation) | A10 vascular smooth muscle cells | [4] | ||
| IC50 = 3-10 µM (for neutrophil migration) | Neutrophils | [4] | ||
| Fasudil (HA-1077) | ROCK1/ROCK2, PKA, PKC, PKG | Ki = 0.33 µM (ROCK1), IC50 = 0.158 µM (ROCK2) | N/A | [14] |
| IC50 = 4.58 µM (PKA), 12.3 µM (PKC), 1.65 µM (PKG) | N/A | [14] | ||
| IC50 = 1.3 µM (antiproliferative) | Human Aortic Smooth Muscle Cells (HASMC) | [14] | ||
| H-1152 | ROCK1/ROCK2 | IC50 = 1.6 nM (ROCK), 630 nM (PKA), 9.27 µM (PKC) | N/A | [9] |
| RKI-18 | ROCK1/ROCK2 | IC50 = 397 nM (ROCK1), 349 nM (ROCK2) | In vitro kinase assay | [24] |
| RKI-11 | ROCK1/ROCK2 (weak inhibitor) | IC50 = 38 µM (ROCK1), 45 µM (ROCK2) | In vitro kinase assay | [24] |
| Experiment | Cell Line | Inhibitor (Concentration) | Observed Effect | Reference |
| Cell Proliferation | MDA-MB-231 (3D culture) | Y-27632 (30 µM), Fasudil (30 µM) | Decreased proliferation | [21] |
| T4-2 (3D culture) | Y-27632 (3-100 µM) | Concentration-dependent decrease in proliferation | [21] | |
| MDA-MB-231 | RKI-18 | IC50 = 32 µM (anchorage-dependent proliferation) | [24] | |
| Cell Migration | TE-10 | Y-27632 (5 µM), HA1077 | Significant reduction in migration distance | [25] |
| MDA-MB-231 | RKI-18 (10 µM) | 67% inhibition of invasion through Matrigel | [24] | |
| Apoptosis | Salivary Gland Stem Cells | Y-27632 | Significant reduction in early and late apoptosis | [12] |
| Myc-expressing Keratinocytes | Y-27632 | 2.69-fold decrease in attached caspase-3-positive cells | [11] | |
| Human Corneal Endothelial Cells (CMV-infected) | Y-27632, K115 | Significant decrease in apoptosis | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study ROCK signaling and the effects of its inhibition.
Western Blotting for Phosphorylated ROCK Substrates
This protocol describes the detection of phosphorylated Myosin Light Chain (pMLC) as a marker of ROCK activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% w/v BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) and Mouse anti-total Myosin Light Chain 2.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Culture cells to the desired confluency and treat with ROCK inhibitors or control vehicle for the specified time. Wash cells with ice-cold PBS and lyse on ice with lysis buffer containing protease and phosphatase inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMLC (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MLC or a housekeeping protein like GAPDH.
In Vitro ROCK Kinase Activity Assay
This protocol outlines a method to measure the kinase activity of purified ROCK enzyme.
Materials:
-
Active ROCK enzyme.
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[2]
-
Substrate (e.g., recombinant MYPT1).
-
ATP.
-
96-well plate.
-
ADP-Glo™ Kinase Assay kit (or similar).
Procedure:
-
Prepare Reagents: Dilute the active ROCK enzyme, substrate, and ATP to the desired concentrations in kinase reaction buffer.
-
Set up the Reaction: In a 96-well plate, add the ROCK inhibitor or vehicle control.
-
Add the diluted ROCK enzyme to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Develop Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP generated and thus to the ROCK kinase activity.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol describes the visualization of F-actin stress fibers in cells treated with ROCK inhibitors.
Materials:
-
Cells cultured on glass coverslips.
-
Phosphate-buffered saline (PBS).
-
Fixative: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Fluorescently-conjugated phalloidin (e.g., Alexa Fluor 568 phalloidin).
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with ROCK inhibitors or vehicle control for the desired duration.
-
Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% PFA for 15 minutes at room temperature.[16]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[16]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.[16]
-
F-actin Staining: Incubate the cells with fluorescently-conjugated phalloidin (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[16]
-
Washing: Wash the cells three times with PBS.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature, protected from light.[16]
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core ROCK signaling pathway and a typical experimental workflow for studying ROCK inhibition.
Caption: The core ROCK signaling pathway illustrating the activation of ROCK by RhoA-GTP and its downstream effects on MLC and cofilin phosphorylation, leading to cytoskeletal reorganization.
Caption: A typical experimental workflow for investigating the effects of ROCK inhibition on various cellular processes.
Conclusion
The Rho/ROCK signaling pathway is a central regulator of cell structure and function, and its inhibition has profound effects on a multitude of cellular processes. This guide has provided a detailed overview of the core mechanisms of ROCK signaling, the consequences of its inhibition, and practical guidance for its experimental investigation. The quantitative data and detailed protocols presented herein are intended to serve as a valuable resource for researchers in both academic and industrial settings who are working to further unravel the complexities of ROCK signaling and harness its therapeutic potential. As our understanding of the distinct roles of ROCK1 and ROCK2 continues to grow, the development of isoform-selective inhibitors will likely open new avenues for targeted therapies in a wide range of diseases.
References
- 1. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK2 primes the endothelium for vascular hyperpermeability responses by raising baseline junctional tension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. stemcell.com [stemcell.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. advancedbiomatrix.com [advancedbiomatrix.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of ROCK Inhibitors on Apoptosis of Corneal Endothelial Cells in CMV-Positive Posner–Schlossman Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Actin Staining Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Y-27632: A Technical Guide to its Impact on Cell Adhesion and Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Y-27632 is a highly selective, cell-permeable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] This small molecule has become an indispensable tool in cell biology research, particularly for dissecting the intricate signaling pathways that govern cell adhesion and motility. By targeting ROCK, Y-27632 effectively uncouples the Rho GTPase signaling cascade from its downstream effects on the actin cytoskeleton, focal adhesions, and cell contractility. This guide provides a comprehensive technical overview of Y-27632, its mechanism of action, and its profound impact on fundamental cellular processes. It is intended to serve as a resource for researchers and professionals in drug development seeking to understand and leverage the properties of this potent inhibitor.
Introduction to Y-27632 and the RhoA/ROCK Signaling Pathway
Y-27632 is a pyridine derivative that acts as a potent and selective inhibitor of the ROCK family of serine/threonine kinases, which includes ROCK1 and ROCK2.[1] It exerts its inhibitory effect by competing with ATP for binding to the kinase catalytic site.[2] The ROCK kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of actin cytoskeleton dynamics, playing a critical role in a wide array of cellular functions including cell adhesion, migration, proliferation, and apoptosis.[2][3]
Activation of the RhoA/ROCK pathway initiates a signaling cascade that culminates in increased actomyosin contractility. This is primarily achieved through the phosphorylation of several downstream targets, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to stress fiber formation and focal adhesion maturation. By inhibiting ROCK, Y-27632 disrupts these processes, resulting in significant alterations to cell morphology, adhesion, and motility.
Impact of Y-27632 on Cell Adhesion
Cell adhesion is a complex process mediated by specialized structures called focal adhesions. These structures, composed of integrins and associated proteins, physically link the actin cytoskeleton to the extracellular matrix (ECM). The formation, maturation, and disassembly of focal adhesions are tightly regulated by the RhoA/ROCK pathway.
Treatment with Y-27632 has been shown to have a profound effect on focal adhesions. By reducing actomyosin contractility, Y-27632 leads to a decrease in the size and number of focal adhesions.[4][5] This is because the maturation of focal adhesions from nascent adhesions to larger, more stable structures is dependent on the tension generated by stress fibers. In the presence of Y-27632, this tension is dissipated, leading to focal adhesion disassembly.[6] Interestingly, while Y-27632 generally reduces the stability of focal adhesions, it has also been reported to promote initial cell adhesiveness to substrates like fibronectin and collagen in some cell types.[7] This suggests a complex role for ROCK in regulating the dynamics of cell-matrix interactions.
| Parameter | Cell Type | Y-27632 Concentration | Observed Effect | Reference |
| Focal Adhesion Area | Human Vena Saphena Cells | 10 µM | Significant decrease | [5] |
| Focal Adhesion Number | Human Vena Saphena Cells | 10 µM | Significant decrease | [5] |
| Cell Adhesion to Fibronectin | Human Trabecular Meshwork Cells | 1-10 µM | Dose-dependent increase | [7] |
| Cell Adhesion to Collagen I | Human Trabecular Meshwork Cells | 1-10 µM | Dose-dependent increase | [7] |
| Adherent Cell Number | Rabbit Limbal Epithelial Cells | 10 µM | Significant increase after 120 min | [8] |
| Homotypic and Heterotypic Adhesion | Esophageal Squamous Cell Carcinoma Cells | 10 µM | Increased | [9] |
Impact of Y-27632 on Cell Motility
Cell motility is a fundamental process that is essential for a variety of physiological and pathological events, including wound healing, immune responses, and cancer metastasis. Cell migration is a highly integrated process that requires the coordinated regulation of cell adhesion, protrusion, and contraction, all of which are influenced by the RhoA/ROCK pathway.
The effect of Y-27632 on cell motility is often cell-type and context-dependent. In many cases, inhibition of ROCK with Y-27632 leads to an increase in cell migration.[2][4][7] For instance, in a wound healing assay with human foreskin fibroblasts, Y-27632 treatment resulted in a 50% faster closure of the wound.[4] Similarly, in a transwell migration assay with human periodontal ligament stem cells, Y-27632 significantly enhanced cell migration.[2] This pro-migratory effect is often attributed to a switch from a RhoA-driven "amoeboid" mode of migration, characterized by strong contractility, to a Rac1-driven "mesenchymal" mode of migration, which is characterized by the formation of lamellipodia and a more gliding motion. However, in some cancer cell types, Y-27632 has been shown to inhibit migration and invasion.[10][11]
| Assay | Cell Type | Y-27632 Concentration | Observed Effect on Motility | Reference |
| Wound Healing Assay | Human Foreskin Fibroblasts | 10 µM | 50% faster wound closure | [4] |
| Transwell Migration Assay | Human Periodontal Ligament Stem Cells | 10-20 µM | Significantly enhanced migration | [2] |
| 3D Collagen Invasion Assay | SW620 Colon Cancer Cells | 10 µM | 3.5-fold increase in invasion depth at low cell density | [12] |
| Transwell Invasion Assay | Tca8113 and CAL-27 Tongue Squamous Carcinoma Cells | 10-40 µM | Dose-dependent decrease in invasion | [11] |
| Wound Healing Assay | Human Trabecular Meshwork Cells | 10 µM | Accelerated motility | [7] |
| Wound Healing Assay | Human Cardiac Stem Cells | 10 µM | Enhanced wound healing | [13] |
| Wound Healing Assay | Primary Mouse Hepatic Stellate Cells | 1-10 µM | Significantly increased migration after 8h | [14] |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in two dimensions.
References
- 1. stemcell.com [stemcell.com]
- 2. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROCK inhibitor Y-27632 suppresses dissociation-induced apoptosis of murine prostate stem/progenitor cells and increases their cloning efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rho-associated protein kinase inhibitor, Y-27632, induces alterations in adhesion, contraction and motility in cultured human trabecular meshwork cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ROCK inhibitor, Y-27632, on adhesion and mobility in esophageal squamous cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of Y-27632 in Novel Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 is a highly selective, cell-permeable, and potent inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK) family of enzymes.[1] By competing with ATP for binding to the catalytic site of ROCK1 (p160ROCK) and ROCK2, Y-27632 effectively modulates downstream signaling pathways that are crucial for a multitude of cellular functions including actin cytoskeleton organization, cell adhesion, motility, proliferation, and apoptosis.[1][2][3] This technical guide provides a comprehensive overview of preliminary studies involving Y-27632 in various novel cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathway and experimental workflows.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The primary molecular target of Y-27632 is the ROCK protein kinase.[4][5] The Rho family of small GTPases (primarily RhoA) activates ROCK, which in turn phosphorylates numerous downstream substrates. A key pathway involves the phosphorylation and inactivation of Myosin Phosphatase Target Subunit 1 (MYPT1), leading to an increase in the phosphorylation of Myosin Light Chain (MLC).[2][6] This enhances actomyosin contractility, driving the formation of stress fibers and focal adhesions, which are fundamental to cell shape, migration, and proliferation. Y-27632's inhibition of ROCK disrupts this cascade, leading to a reduction in actomyosin contractility and subsequent changes in cellular behavior.[3]
Quantitative Data Summary
The effects of Y-27632 are highly context-dependent, varying with cell type, concentration, and the surrounding microenvironment.[7][8] The following tables summarize quantitative findings from preliminary studies across different cell line categories.
Table 1: Effects of Y-27632 on Cancer Cell Lines
| Cell Line | Cancer Type | Y-27632 Conc. | Treatment Duration | Observed Effect | Reference |
| SW620 | Colon Cancer | 10 µM | Not Specified | 3.5-fold increase in invasion in low-density 3D collagen scaffolds. | [8] |
| T24 & 5637 | Bladder Cancer | Concentration-dependent | Time-dependent | Significant suppression of cell proliferation and invasion. | [9] |
| UACC257 & UACC62 | Melanoma (BRAF-mutant) | Not Specified | Not Specified | Increased cell growth and migration. | [7] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal Cancer | Not Specified | Not Specified | Increased cell adhesion; decreased motility. | [10] |
Table 2: Effects of Y-27632 on Stem and Primary Cell Lines
| Cell Line | Cell Type | Y-27632 Conc. | Treatment Duration | Observed Effect | Reference |
| Human Embryonic Stem Cells (hESCs) | Pluripotent Stem Cell | 10 µM | 1 hour (pre-treatment) | Prevents dissociation-induced apoptosis; 14-fold increase in cloning efficiency. | [1][11] |
| Marmoset iPSCs | Pluripotent Stem Cell | Dose-dependent | Not Specified | Promoted proliferation; diminished apoptosis by suppressing caspase 3. | [12] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Multipotent Stem Cell | 10-20 µM | 48 hours | Significant increase in proliferation and migration. | [13] |
| Rabbit Limbal Epithelial Cells | Progenitor Cells | Not Specified | Not Specified | Increased colony-forming efficiency and cell adherence. | [14] |
| Human Foreskin Fibroblasts | Primary Cells | 1-10 µM | First 12 hours | Up to a 2-fold increase in proliferation; 50% faster wound closure. | [15] |
| Human Corneal Endothelial Progenitor Cells | Progenitor Cells | 10 µM | Not Specified | Enhanced proliferation, viability, and migration. | [16] |
| Equine ASC & BMSC | Mesenchymal Stromal Cells | 10 µM | 48 hours | No effect on proliferation or senescence markers. | [17][18] |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following sections provide generalized protocols for key experiments involving Y-27632, based on common practices cited in the literature.
General Experimental Workflow
The typical workflow for a preliminary study of Y-27632 involves cell culture, treatment with the inhibitor, and subsequent functional assays to measure outcomes like proliferation, viability, and migration.
Protocol 1: Preparation of Y-27632 Stock Solution
-
Reconstitution : Y-27632 is typically supplied as a lyophilized powder.[2] To prepare a 10 mM stock solution, reconstitute 1 mg of the compound in 312.2 µL of sterile DMSO.[2] For aqueous solutions, dissolve the compound in sterile water, noting that solubility is generally high (e.g., ≥52.9 mg/mL).[19]
-
Aliquoting and Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for several months.[19]
Protocol 2: Cell Proliferation Assay (CCK-8 Method)
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 3 x 10³ to 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of Y-27632 (e.g., 0, 5, 10, 20, 40 µM).[13] Include a vehicle control (medium with DMSO if used for stock).
-
Incubation : Culture the cells for the desired period (e.g., 24, 48, 72 hours).
-
Assay : Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Transwell Migration Assay
-
Preparation : Pre-coat the upper surface of a Transwell insert (typically 8 µm pore size) with an appropriate extracellular matrix protein if required.
-
Cell Seeding : Resuspend cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Treatment : In the lower chamber, add a complete medium (containing serum or other chemoattractants) supplemented with the desired concentration of Y-27632.[13]
-
Incubation : Incubate the plate for a period sufficient to allow cell migration (e.g., 12-24 hours).
-
Quantification : Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface (e.g., with crystal violet). Count the number of migrated cells in several fields of view under a microscope.
Protocol 4: Enhancing Stem Cell Survival Post-Dissociation
This protocol is particularly relevant for pluripotent stem cells which are prone to anoikis (detachment-induced apoptosis).
-
Pre-treatment (Optional but Recommended) : Add Y-27632 to the culture medium at a final concentration of 10 µM and incubate the cells for 1 hour before dissociation.[11]
-
Dissociation : Dissociate the stem cell colonies into single cells using an appropriate enzyme (e.g., Accutase).
-
Plating : Centrifuge and resuspend the single-cell suspension in fresh culture medium supplemented with 10 µM Y-27632.
-
Initial Culture : Plate the cells onto the prepared culture vessel. Maintain the presence of Y-27632 in the medium for the first 24-48 hours to promote survival and attachment.[19]
-
Medium Change : After the initial culture period, switch to a standard culture medium without the ROCK inhibitor for subsequent culture and expansion.
Conclusion
Y-27632 is a versatile and powerful tool for cell biology research. Its effects, however, are not universal and exhibit significant cell-type specificity. While it is widely used to enhance the survival of stem cells post-dissociation, its impact on cancer cells can be contradictory, either inhibiting or, in some cases, promoting proliferation and invasion.[7][9] Therefore, preliminary studies in any novel cell line are essential to characterize its specific effects. The protocols and data presented in this guide offer a foundational framework for designing and interpreting such studies, enabling researchers to effectively leverage Y-27632 in their experimental systems.
References
- 1. stemcell.com [stemcell.com]
- 2. Y-27632 | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Y-27632 - Wikipedia [en.wikipedia.org]
- 6. ovid.com [ovid.com]
- 7. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of ROCK inhibitor, Y-27632, on adhesion and mobility in esophageal squamous cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 18. Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dyngo-4a.com [dyngo-4a.com]
Methodological & Application
Y-27632 Dihydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 dihydrochloride is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK).[1][2][3] By targeting ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM), Y-27632 modulates the downstream signaling pathways that regulate the actin cytoskeleton, cell adhesion, and apoptosis.[1][3][4] This small molecule has become an indispensable tool in cell culture, particularly for enhancing the survival and proliferation of stem cells and other sensitive cell types, especially during single-cell dissociation and cryopreservation.[1][3]
Mechanism of Action: The ROCK Signaling Pathway
The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates numerous downstream substrates, including Myosin Light Chain (MLC) and the MLC phosphatase (MYPT1), leading to increased actomyosin contractility, stress fiber formation, and ultimately, apoptosis in dissociated cells (a phenomenon known as anoikis).
Y-27632 competitively inhibits the ATP-binding site of ROCK, preventing the phosphorylation of its downstream targets.[1][2] This inhibition leads to the disassembly of stress fibers, reduced cellular contractility, and a significant decrease in dissociation-induced apoptosis, thereby promoting cell survival and proliferation.[2][5]
Quantitative Data Summary
The optimal concentration of Y-27632 can vary depending on the cell type and application. Below is a summary of commonly used concentrations and observed effects.
| Cell Type | Application | Effective Concentration | Observed Effect | Reference |
| Human Embryonic Stem Cells (hESCs) | Prevention of dissociation-induced apoptosis | 10 µM | Enhanced survival and cloning efficiency.[1][3] | [1][3] |
| Human Pluripotent Stem Cells (hPSCs) | Cryopreservation | 10 µM | Increased survival of single cells after thawing.[1] | [1] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Proliferation and Migration | 10-20 µM | Promoted cell proliferation, chemotaxis, and wound healing.[5] | [5] |
| Hair Follicle Stem Cells (HFSCs) | Long-term culture and maintenance | 10 µM | Maintained self-renewal and proliferation for up to 15 passages.[6] | [6] |
| Retinal Müller Cells | Protection from hypoxia and oxidative stress | 10 µM | Mitigated cell injury and reduced apoptosis.[7] | [7] |
| Human Adipose-Derived Stem Cells (hADSCs) | Culture expansion | 10-20 µM | Decreased cell numbers and metabolic viability with continuous supplementation. | [8] |
Note: It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocols
A. Preparation of Y-27632 Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically add the appropriate volume of sterile water or PBS to the vial of this compound to achieve a final concentration of 10 mM. For example, to a 1 mg vial (MW: 320.3 g/mol ), add 312 µL of solvent.[4]
-
Mix thoroughly by pipetting until the powder is completely dissolved.
-
Aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C for up to 12 months.[4] Once thawed, aliquots may be kept at 2°C to 8°C for up to two weeks.
-
B. General Protocol for Improving Cell Survival During Passaging
This protocol provides a general guideline for using Y-27632 to enhance cell survival following enzymatic dissociation.
-
Pre-treatment (Optional but Recommended):
-
One hour prior to passaging, replace the culture medium with fresh medium containing 10 µM Y-27632.[9] Incubate the cells at 37°C.
-
-
Cell Dissociation:
-
Aspirate the medium and wash the cells with sterile PBS.
-
Add the appropriate dissociation reagent (e.g., Trypsin-EDTA, Accutase) and incubate according to standard protocols.
-
-
Cell Collection and Plating:
-
Neutralize the dissociation reagent with culture medium.
-
Gently pipette to create a single-cell suspension and transfer to a sterile conical tube.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium supplemented with 10 µM Y-27632.
-
Plate the cells onto a new culture vessel.
-
-
Post-treatment:
-
Culture the cells in the presence of Y-27632 for the first 24 hours.
-
After 24 hours, replace the medium with fresh culture medium without Y-27632. Continuous exposure is not always necessary and can be detrimental to some cell types.[8]
-
Applications in Cell Culture
-
Stem Cell Research: Y-27632 is widely used to enhance the survival of human pluripotent stem cells (hPSCs) after single-cell dissociation, which is crucial for clonal expansion, gene editing, and high-throughput screening.[1][3] It also helps maintain the pluripotency of stem cells in culture.[5][10]
-
Cryopreservation: The addition of Y-27632 to freezing and thawing media significantly improves the post-thaw viability of various cell types, including hESCs.[1][9]
-
Cell Reprogramming: Y-27632 is a component of chemical cocktails used for the direct lineage reprogramming of fibroblasts into other cell types, such as neurons.[1]
-
Organoid Culture: It is used to increase the efficiency of primary human organoid formation and improve recovery after thawing and passaging.
-
Conditional Reprogramming: Y-27632 is a critical component in the conditional reprogramming of cells, a technique that can be used to immortalize epithelial cells.[11]
Troubleshooting and Considerations
-
Toxicity: While generally well-tolerated at 10 µM, some cell types, such as human adipose-derived stem cells, may exhibit decreased proliferation and viability with continuous exposure.[8] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Purity and Storage: Use high-purity this compound. Improper storage of the stock solution can lead to degradation and loss of activity. Always store aliquots at -20°C and avoid repeated freeze-thaw cycles.[4]
-
Off-Target Effects: At higher concentrations, Y-27632 may inhibit other protein kinases.[12] It is important to use the lowest effective concentration to minimize potential off-target effects.
-
Duration of Treatment: For most applications, a short-term treatment of 24 hours during the critical period of cell stress (e.g., post-passaging or post-thaw) is sufficient. Continuous treatment is generally not required and may not be beneficial.
References
- 1. stemcell.com [stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK inhibitor Y-27632 maintains the propagation and characteristics of hair follicle stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ROCK pathway inhibitor Y-27632 mitigates hypoxia and oxidative stress-induced injury to retinal Müller cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Y-27632 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Enhancing Organoid Formation Efficiency with Y-27632
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The generation of organoids, three-dimensional self-organizing structures that mimic the architecture and function of native organs, has revolutionized biomedical research and drug development. However, a significant challenge in organoid culture is the low survival rate of cells following dissociation, a critical step for passaging and establishing new cultures. This phenomenon, known as anoikis or dissociation-induced apoptosis, can drastically reduce organoid formation efficiency. The small molecule Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a crucial tool to overcome this hurdle. By mitigating the downstream effects of ROCK activation, Y-27632 significantly enhances cell survival and improves the overall efficiency of organoid generation from various tissue sources and pluripotent stem cells.[1][2][3][4]
These application notes provide a comprehensive guide for researchers on the effective use of Y-27632 in organoid culture, including its mechanism of action, detailed protocols for its application, and a summary of its effects on various organoid systems.
Mechanism of Action: Inhibition of the ROCK Signaling Pathway
Dissociation of epithelial cells from their extracellular matrix (ECM) and neighboring cells disrupts integrin and cadherin signaling, leading to the activation of the small GTPase RhoA. RhoA, in turn, activates its downstream effector, ROCK. Activated ROCK promotes the phosphorylation of several substrates, including Myosin Light Chain (MLC), leading to increased actomyosin contractility and cellular tension. This hyperactivation of the contractile machinery is a key trigger for apoptosis in dissociated single cells.[3]
Y-27632 acts as a potent and selective inhibitor of ROCK I and ROCK II by competing with ATP for binding to their catalytic sites.[5] By inhibiting ROCK activity, Y-27632 prevents the hyper-contraction of the actin-myosin cytoskeleton, thereby reducing cellular stress and inhibiting the apoptotic cascade.[2][3] This protective effect allows a greater number of single cells to survive the initial stages of culture and successfully initiate the formation of new organoids.
Quantitative Data on the Effects of Y-27632
The application of Y-27632 has been shown to significantly improve various parameters of organoid culture across different models. The following tables summarize the quantitative effects reported in the literature.
Table 1: Effect of Y-27632 on Organoid Formation and Cell Survival
| Organoid Type/Cell Line | Y-27632 Concentration | Observed Effect | Reference |
| Human Embryonic Stem Cells (hESCs) | 10 µM | ~4-fold increase in colony number after cryopreservation | [6] |
| Human Embryonic Stem Cells (hESCs) | 10 µM | ~8-fold enhancement in the number of cells recovered from frozen stocks | [6] |
| Salivary Gland Stem Cells (SGSCs) | 10 µM | Significant increase in spheroid size and viability | [2] |
| Salivary Gland Spheroids | 10 µM | Increased number of budding spheroids (25.85 ± 3.74% vs 6.73 ± 3.32% in control) | [2] |
| Human iPS Cells | 10 µM | >3-fold increase in colony formation upon subculture | [6] |
| Murine Small Intestinal Organoids | 10 µM | >2.5-fold higher recovery rate of cryopreserved organoids | [7] |
Table 2: Recommended Y-27632 Concentrations and Treatment Durations
| Application | Recommended Concentration | Typical Treatment Duration | Notes |
| Post-thawing of Cryopreserved Organoids/Cells | 10 µM | First 2-3 days of culture | Supplement media directly. |
| Post-passaging (Single-cell dissociation) | 10 µM | First 2-3 days of culture | Crucial for preventing anoikis.[8] |
| Organoid Initiation from Primary Tissues | 10 µM | First 2-7 days of culture | Can enhance initial establishment.[1] |
| Cryopreservation | 10 µM | Added directly to the freezing medium | Shown to improve recovery of intact organoids.[7] |
Experimental Protocols
The following are detailed protocols for the application of Y-27632 in organoid culture.
Protocol 1: Improving Organoid Formation from Single Cells after Passaging
Materials:
-
Established organoid culture
-
Basal culture medium appropriate for the organoid type
-
Extracellular matrix (e.g., Matrigel)
-
Dissociation reagent (e.g., TrypLE Express, Accutase)
-
Y-27632 stock solution (e.g., 10 mM in sterile water or PBS)[5]
-
Sterile microcentrifuge tubes and pipette tips
-
Culture plates (e.g., 24-well or 48-well plates)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation of Y-27632 Supplemented Medium:
-
Thaw the 10 mM Y-27632 stock solution on ice.
-
Prepare the complete organoid culture medium.
-
Just before use, dilute the Y-27632 stock solution 1:1000 into the required volume of complete culture medium to achieve a final concentration of 10 µM. For example, add 1 µL of 10 mM Y-27632 to 1 mL of medium.
-
Note: Do not store media supplemented with Y-27632. Prepare it fresh for each use.[5]
-
-
Organoid Dissociation:
-
Aspirate the medium from the established organoid culture.
-
Wash the organoids with basal medium.
-
Add the appropriate dissociation reagent and incubate at 37°C until the organoids dissociate into single cells or small clumps. Monitor the dissociation process under a microscope.
-
-
Cell Collection and Plating:
-
Neutralize the dissociation reagent according to the manufacturer's instructions (e.g., by adding basal medium).
-
Collect the cell suspension in a sterile microcentrifuge tube.
-
Centrifuge the cells at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of cold basal medium.
-
Count the viable cells.
-
Mix the desired number of cells with the appropriate volume of extracellular matrix on ice.
-
Plate droplets of the cell-matrix mixture into the center of the wells of a pre-warmed culture plate.
-
-
Culture Initiation with Y-27632:
-
Incubate the plate at 37°C for 15-30 minutes to allow the matrix to polymerize.
-
Carefully add the pre-warmed complete culture medium supplemented with 10 µM Y-27632 to each well.[8]
-
Return the plate to the incubator.
-
-
Subsequent Culture:
-
After 2-3 days, replace the medium with fresh complete culture medium without Y-27632.
-
Continue to culture the organoids according to your standard protocol, changing the medium every 2-3 days.
-
Protocol 2: Enhancing Survival of Cryopreserved Organoids/Cells
Materials:
-
Cryopreserved vial of organoids or cells
-
Water bath at 37°C
-
Complete culture medium appropriate for the organoid type
-
Y-27632 stock solution (10 mM)
-
Sterile conical tubes (15 mL)
-
Centrifuge
Procedure:
-
Preparation of Y-27632 Supplemented Medium:
-
Prepare the complete culture medium and warm it to 37°C.
-
Add Y-27632 to the medium to a final concentration of 10 µM as described in Protocol 1.
-
-
Thawing of Cryopreserved Cells:
-
Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.
-
Sterilize the outside of the vial with 70% ethanol.
-
Gently transfer the contents of the vial to a 15 mL conical tube.
-
-
Washing and Plating:
-
Slowly add 5-10 mL of the pre-warmed complete medium (without Y-27632) to the cell suspension to dilute the cryoprotectant.
-
Centrifuge the cells at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in the complete medium supplemented with 10 µM Y-27632.
-
Proceed with plating the cells in an extracellular matrix as described in Protocol 1 (steps 3.5 - 4.3).
-
-
Subsequent Culture:
-
Culture the organoids in the Y-27632 supplemented medium for the first 2-3 days.
-
After this initial period, switch to the standard complete culture medium without the inhibitor.
-
Troubleshooting and Considerations
-
Suboptimal Organoid Formation: If organoid formation efficiency is still low, consider optimizing the cell seeding density and the concentration of the extracellular matrix.
-
Cell Toxicity: While Y-27632 is generally well-tolerated at 10 µM, prolonged exposure can affect cell differentiation in some systems. It is crucial to remove Y-27632 from the culture medium after the initial 2-3 day period unless continuous treatment is specified for a particular protocol.[8][9]
-
Variability between Cell Lines: The optimal concentration and treatment duration for Y-27632 may vary slightly between different cell lines and organoid types. It may be beneficial to perform a dose-response experiment (e.g., 5-20 µM) to determine the optimal concentration for your specific system.
-
Alternative ROCK Inhibitors: Other ROCK inhibitors, such as Fasudil, have also been shown to improve the recovery of cryopreserved hES cells and may be considered as alternatives.[6]
Conclusion
The use of the ROCK inhibitor Y-27632 is a simple and highly effective method to significantly enhance the efficiency of organoid formation by promoting cell survival during the critical initial stages of culture. By incorporating Y-27632 into standard organoid protocols, researchers can improve the robustness and reproducibility of their experiments, thereby accelerating progress in basic research, disease modeling, and the development of novel therapeutics.
References
- 1. ROCK inhibitor increases proacinar cells in adult salivary gland organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The ROCK inhibitor Y-27632 enhances the survival rate of human embryonic stem cells following cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term culture-induced phenotypic difference and efficient cryopreservation of small intestinal organoids by treatment timing of Rho kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 9. Small molecules enhance the high-efficiency generation of pancreatic ductal organoids: Efficient pancreatic ductal organoids generation - PMC [pmc.ncbi.nlm.nih.gov]
Y-27632 in 3D Culture: A Guide to Spheroid and Organoid Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Rho-associated kinase (ROCK) inhibitor Y-27632 has emerged as a critical tool in three-dimensional (3D) cell culture, significantly enhancing the formation and viability of spheroids and organoids. By mitigating dissociation-induced apoptosis (anoikis) and promoting cell survival, Y-27632 facilitates the generation of more consistent and physiologically relevant 3D models for research and drug development. This document provides detailed application notes and experimental protocols for the use of Y-27632 in various 3D culture systems.
Mechanism of Action: The ROCK Signaling Pathway
Y-27632 is a selective inhibitor of the ROCK family of serine/threonine kinases (ROCK1 and ROCK2). The ROCK pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and actomyosin contractility. Upon dissociation from a substrate or neighboring cells, a signaling cascade is initiated that leads to hyperactivation of ROCK, resulting in increased cytoskeletal tension and ultimately, apoptosis. Y-27632 blocks this pathway, thereby reducing stress on the cells and promoting their survival and aggregation into 3D structures.
Quantitative Effects of Y-27632 on 3D Cultures
The optimal concentration of Y-27632 can vary depending on the cell type and culture system. However, a concentration of 10 µM is widely reported to be effective and non-toxic for a variety of applications.[1][2] The following tables summarize the quantitative effects of Y-27632 from various studies.
Table 1: Effect of Y-27632 on Spheroid Viability and Proliferation
| Cell Type | Y-27632 Concentration | Parameter | Result | Reference |
| Salivary Gland Stem Cells (SGSCs) | 10 µM | Viability | Improved viability in all passages (P0-P3) | [1] |
| Salivary Gland Stem Cells (SGSCs) | 10 µM | Apoptosis | Reduced early apoptosis (0.32% vs 1.86%), late apoptosis (0.72% vs 4.43%), and necrosis (2.43% vs 10.43%) | [1] |
| Bovine Corneal Endothelial Cells (B-CECs) | 10 µM | Proliferation (EdU+) | 26.89% ± 0.22% (vs. 6.12% ± 0.39% in control) | [3] |
| SW620 Colon Cancer Cells (low density) | Not Specified | Proliferation | 1.5-fold increase compared to untreated | [4] |
| SW620 Colon Cancer Cells (high density) | Not Specified | Proliferation | No significant change | [4] |
Table 2: Effect of Y-27632 on Spheroid Size and Formation
| Cell Type | Y-27632 Concentration | Parameter | Result | Reference |
| Salivary Gland Stem Cells (SGSCs) | 10 µM | Spheroid Size | Increased spheroid size in all passages (P0-P3) | [1] |
| Salivary Gland Stem Cells (SGSCs) in Matrigel | 10 µM | Spheroid Number | No difference in the total number of spheroids | [1] |
| Salivary Gland Stem Cells (SGSCs) in Matrigel | 10 µM | Budding Structures | Increased number of spheroids with budding structures (25.85% vs 6.73%) | [1] |
| Bovine Corneal Endothelial Cells (B-CECs) | 10 µM | Spheroid Formation | No apparent effect on initial spheroid formation | [3] |
Experimental Protocols
The following are detailed protocols for spheroid and organoid formation using Y-27632. It is recommended to optimize seeding density and Y-27632 concentration for each specific cell line and application.
Protocol 1: Spheroid Formation using the Hanging Drop Method
This method utilizes gravity to facilitate cell aggregation and is suitable for generating uniformly sized spheroids.
Materials:
-
Single-cell suspension of desired cell type
-
Complete cell culture medium
-
Y-27632 (10 mM stock solution in sterile water or DMSO)
-
Sterile PBS
-
Petri dishes (e.g., 100 mm)
-
Micropipette and sterile tips
Procedure:
-
Prepare a single-cell suspension at the desired concentration in complete culture medium.
-
Add Y-27632 to the cell suspension to a final concentration of 10 µM.
-
Carefully pipette 20 µL drops of the cell suspension onto the inside of a petri dish lid.
-
Add sterile PBS to the bottom of the petri dish to create a humidified chamber.
-
Invert the lid and place it on the dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours, or until spheroids of the desired size have formed.
-
To harvest, gently wash the spheroids from the lid with culture medium.
Protocol 2: Spheroid Formation using Low-Adhesion Plates
This high-throughput method utilizes plates with a hydrophilic, non-adherent surface to prevent cell attachment and promote spheroid formation.
Materials:
-
Single-cell suspension of desired cell type
-
Complete cell culture medium
-
Y-27632 (10 mM stock solution)
-
Low-adhesion multi-well plates (e.g., 96-well U-bottom)
-
Micropipette and sterile tips
Procedure:
-
Prepare a single-cell suspension in complete culture medium.
-
Add Y-27632 to the cell suspension for a final concentration of 10 µM.
-
Seed the desired number of cells per well into the low-adhesion plate. Seeding density will need to be optimized for your cell type (a common starting point is 1,000-10,000 cells/well for a 96-well plate).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
-
For long-term culture, perform partial media changes every 2-3 days, being careful not to aspirate the spheroids.
Protocol 3: Organoid Formation in Matrigel
This protocol is commonly used for the culture of organoids from stem cells or tissue fragments, providing a supportive extracellular matrix environment.
Materials:
-
Single cells or small tissue fragments
-
Organoid growth medium
-
Y-27632 (10 mM stock solution)
-
Growth factor-reduced Matrigel (or other suitable basement membrane extract), thawed on ice
-
Pre-warmed multi-well plates
-
Micropipettes and sterile, pre-chilled tips
Procedure:
-
Prepare your single-cell suspension or tissue fragments.
-
On ice, resuspend the cells/fragments in the appropriate volume of cold liquid Matrigel. Work quickly to prevent premature polymerization.
-
Plate 25-50 µL domes of the Matrigel-cell mixture into the center of the wells of a pre-warmed multi-well plate.[5]
-
Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel to solidify.
-
Carefully add pre-warmed organoid growth medium supplemented with 10 µM Y-27632 to each well.[5][6] The Y-27632 is typically included for the first 2-3 days of culture after passaging or initial seeding to improve cell survival.[6]
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Change the medium every 2-3 days with fresh medium (with or without Y-27632, depending on the specific protocol for your organoid type).
-
Organoids can be passaged by mechanically disrupting the Matrigel and organoids, followed by re-plating in fresh Matrigel. Add Y-27632 to the medium for the first few days after passaging.
Concluding Remarks
The ROCK inhibitor Y-27632 is an invaluable reagent for the successful generation and maintenance of 3D cell cultures. By preventing dissociation-induced apoptosis and promoting cell survival, it enables the formation of robust spheroids and organoids from a wide range of cell types. The protocols and data presented here provide a comprehensive guide for researchers to effectively incorporate Y-27632 into their 3D culture workflows, ultimately leading to more reliable and physiologically relevant in vitro models. It is always recommended to optimize conditions for each specific cell line and experimental goal to achieve the best possible outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Generation and long-term culture of advanced cerebral organoids for studying later stages of neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of ROCK Inhibitor Y-27632 on Injectable Spheroids of Bovine Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrigel-based organoid culture of malignant mesothelioma reproduces cisplatin sensitivity through CTR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human embryonic lung organoid culture including recovering organoids from matrigel for immunostaining or RNA extraction [bio-protocol.org]
Application of Y-27632 in Neuronal Differentiation Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK).[1][2][3] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and apoptosis. In the context of neuroscience, inhibition of ROCK by Y-27632 has been extensively demonstrated to promote neuronal differentiation, enhance neurite outgrowth, and improve the survival of neuronal progenitor cells.[1][2][4][5][6][7] These attributes make Y-27632 an invaluable tool in protocols for generating neurons from various stem cell sources, including pluripotent stem cells (PSCs), neural stem cells (NSCs), and adipose-tissue derived stem cells (ADSCs). This document provides detailed application notes and protocols for the use of Y-27632 in neuronal differentiation.
Mechanism of Action
Y-27632 functions by competitively inhibiting the ATP-binding site of ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[3] The RhoA/ROCK pathway is a critical regulator of actin cytoskeleton dynamics.[1] Activation of this pathway leads to actin-myosin contraction, resulting in neurite retraction and growth cone collapse.[1] By inhibiting ROCK, Y-27632 disrupts this process, leading to a cellular environment conducive to neurite extension and neuronal maturation. Furthermore, ROCK inhibition has been shown to influence other signaling pathways implicated in neurogenesis, such as the PI3K/AKT and ERK pathways, further promoting neuronal differentiation and survival.[8][9]
Signaling Pathway
Caption: Y-27632 inhibits ROCK, promoting neurite outgrowth and cell survival.
Applications in Neuronal Differentiation
Y-27632 is utilized in various stages of neuronal differentiation protocols:
-
Improving Cell Survival: A primary application is to enhance the survival of dissociated single cells, particularly human pluripotent stem cells (hPSCs) and their derivatives, a phenomenon known as anoikis.[3] This is critical during passaging and plating of cells for differentiation.
-
Promoting Neurite Outgrowth: Y-27632 directly encourages the extension of neurites from neuronal progenitors and newly formed neurons.[1][5][7]
-
Enhancing Differentiation Efficiency: By promoting a favorable environment for neuronal morphogenesis and survival, Y-27632 can increase the overall yield of desired neuronal populations.[2][4]
-
Directing Lineage Specification: In some contexts, ROCK inhibition has been shown to influence the differentiation of stem cells towards a neuronal fate.[4][8]
Quantitative Data Summary
The following tables summarize the effective concentrations of Y-27632 and its observed effects on various cell types during neuronal differentiation.
| Cell Type | Application | Y-27632 Concentration | Observed Effect | Reference |
| Human iPSCs | Prevention of apoptosis during passaging | 10 µM | Increased cell survival | [10][11][12] |
| Human iPSCs | Differentiation to dopaminergic progenitors | 5 µM for 24h | Significantly promoted survival of adherent cells and increased cell viability. | [13] |
| Human iPSCs-derived NPCs | Initial 24h of differentiation | 5, 10, 25, 50 µM | Significantly increased number of neurites, average neurite length, and branch points. | [5] |
| Mouse Embryonic Stem Cells | Neuronal Differentiation | 10 µM | Promoted neuronal differentiation. | [8] |
| Adult Human Adipose-Derived Stem Cells | Neuronal-like Differentiation | Dose-dependent | Induced expression of neuronal markers (NSE, MAP-2, nestin). | [2][4] |
| PC12 Cells | Neurite Outgrowth | 10-50 µM | Promoted neurite outgrowth in a time- and concentration-dependent manner. | [1] |
| Adult Rat Hippocampus | In vivo neurogenesis | 20 µM (infused) | Increased number of newborn mature neurons. | [6] |
Experimental Protocols
General Workflow for Neuronal Differentiation Using Y-27632
References
- 1. Y-27632 Induces Neurite Outgrowth by Activating the NOX1-Mediated AKT and PAK1 Phosphorylation Cascades in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. stemcell.com [stemcell.com]
- 4. Rho-associated coiled kinase inhibitor Y-27632 promotes neuronal-like differentiation of adult human adipose tissue-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of rho kinase inhibition on morphological and electrophysiological maturity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adult hippocampal neurogenesis, Rho kinase inhibition and enhancement of neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM [frontiersin.org]
- 8. Rho kinase inhibitor Y-27632 promotes neuronal differentiation in mouse embryonic stem cells via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Dual AChE and ROCK2 Inhibitor Induces Neurogenesis via PTEN/AKT Pathway in Alzheimer’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. A Reproducible Protocol for Differentiation of Human Pluripotent Stem Cells into Two-Dimensional Cortical Neuron Cultures with Checkpoints for Success - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of human induced pluripotent stem cells into cortical neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Rho kinase inhibitor Y27632 promotes survival of human induced pluripotent stem cells during differentiation into functional midbrain dopaminergic progenitor cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Y-27632 Dihydrochloride: Comprehensive Application Notes for Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and application of Y-27632 dihydrochloride, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). Adherence to these guidelines is crucial for maintaining the compound's stability and ensuring experimental reproducibility.
Product Information
-
Name: this compound
-
Synonyms: (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-pyridyl)cyclohexanecarboxamide dihydrochloride, ROCK inhibitor
-
CAS Number: 129830-38-2
-
Molecular Formula: C₁₄H₂₁N₃O · 2HCl[1]
-
Molecular Weight: 320.3 g/mol [1]
-
Mechanism of Action: Y-27632 is a cell-permeable, ATP-competitive inhibitor of both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM).[1][2] By inhibiting ROCK, Y-27632 modulates the phosphorylation of downstream targets involved in cytoskeletal dynamics, cell adhesion, and apoptosis.
Signaling Pathway
Y-27632 exerts its effects by intervening in the Rho/ROCK signaling pathway. This pathway is a critical regulator of actin cytoskeleton organization, cell contractility, and motility. The diagram below illustrates the mechanism of action.
Figure 1: Y-27632 inhibits ROCK, preventing actomyosin contraction and apoptosis.
Solubility Data
This compound is a crystalline solid that is soluble in various solvents. For optimal results, use the following concentrations as a guide. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
| Solvent | Maximum Solubility | Reference |
| Water | ≤ 90 mM | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ≤ 230 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | ≤ 90 mM | [1] |
| Ethanol (Absolute) | ≤ 3.1 mM | [1] |
Preparation of Stock Solutions
This protocol describes the preparation of a 10 mM stock solution, a common concentration for cell culture applications.
Materials:
-
This compound powder
-
Sterile, high-purity water or PBS (pH 7.2)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol:
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 3.203 mg of the compound.
-
Reconstitution: Add the appropriate volume of sterile water or PBS to the tube containing the powder. For 1 mg of Y-27632, add 312 µL of solvent to achieve a 10 mM concentration.[1]
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming (37°C) can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): For cell culture applications, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Notes | Reference |
| Powder (as supplied) | -20°C | ≥ 4 years | Protect from light and store with a desiccant. | [1][4] |
| Stock Solution in Water/PBS | -20°C | Up to 12 months | Avoid repeated freeze-thaw cycles. | [1] |
| Stock Solution in DMSO | -20°C | Up to 3 months | Avoid repeated freeze-thaw cycles. | [5] |
| Diluted in Culture Medium | 2-8°C | Up to 6 days | Prepare fresh for optimal performance. | [6] |
| Diluted in Culture Medium | 37°C | Up to 2 days | Stable under typical cell culture conditions. | [6] |
Experimental Protocol: Enhancing Post-Cryopreservation Survival of Human Pluripotent Stem Cells (hPSCs)
This protocol details the use of Y-27632 to improve the survival and attachment of hPSCs after thawing.
Workflow Diagram:
Figure 2: Workflow for thawing hPSCs with Y-27632 to enhance survival.
Materials:
-
Cryopreserved human pluripotent stem cells (hPSCs)
-
Complete hPSC culture medium, pre-warmed to 37°C
-
10 mM Y-27632 stock solution
-
Culture dishes pre-coated with an appropriate matrix (e.g., Matrigel)
-
Water bath at 37°C
-
Sterile centrifuge tubes
-
Centrifuge
Protocol:
-
Media Preparation: Prepare the required volume of complete hPSC culture medium. Just before use, supplement the medium with Y-27632 to a final concentration of 10 µM. For example, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Thawing: Retrieve a vial of cryopreserved hPSCs from liquid nitrogen storage. Immediately place the vial in a 37°C water bath until only a small ice crystal remains. This should take approximately 1-2 minutes.
-
Dilution: Aseptically transfer the contents of the vial to a sterile centrifuge tube containing 5-10 mL of the pre-warmed, Y-27632-supplemented medium.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Carefully aspirate the supernatant, being cautious not to disturb the cell pellet. Gently resuspend the cells in a fresh volume (e.g., 1-2 mL) of the Y-27632-supplemented medium.
-
Plating: Plate the cell suspension onto the pre-coated culture dish.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂. The presence of Y-27632 during this initial period helps to prevent anoikis (detachment-induced apoptosis) and promotes cell attachment.[1]
-
Medium Change: After 24 hours, aspirate the medium containing Y-27632 and replace it with fresh, pre-warmed complete culture medium without the inhibitor.
-
Continued Culture: Continue to culture the cells according to your standard protocol, changing the medium daily.
Troubleshooting
-
Precipitation in Stock Solution: If precipitation is observed in a frozen stock solution upon thawing, warm the vial to 37°C and vortex to redissolve. If the precipitate remains, the solution may be supersaturated or degraded and should be discarded.
-
Low Cell Viability: Ensure the final concentration of Y-27632 is appropriate for the cell type. While 10 µM is common for hPSCs, the optimal concentration may vary.[7] Also, confirm that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Altered Cell Morphology: Prolonged exposure to Y-27632 can sometimes lead to changes in cell morphology. It is generally recommended to use the inhibitor for the shortest effective duration, typically 24 hours for applications like post-thaw recovery.
For research use only. Not for use in diagnostic or therapeutic procedures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Y-27632 Treatment in Single-Cell Passaging of Induced Pluripotent Stem Cells (iPSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-cell passaging of induced pluripotent stem cells (iPSCs) is a critical technique for clonal selection, gene editing, and high-throughput screening applications. However, the process of dissociating iPSCs into single cells often induces significant apoptosis, a phenomenon known as dissociation-induced cell death, which severely compromises cell viability and experimental outcomes. The Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Y-27632, has emerged as an essential tool to overcome this challenge. By targeting the ROCK signaling pathway, Y-27632 effectively enhances the survival and cloning efficiency of single-dissociated iPSCs without compromising their pluripotency. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of Y-27632 in iPSC single-cell passaging.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and actomyosin contractility. Upon dissociation from the extracellular matrix and neighboring cells, iPSCs experience a hyperactivation of this pathway, leading to cytoskeletal tension, membrane blebbing, and ultimately, apoptosis.
Y-27632 is a selective inhibitor of the ROCK family of kinases (ROCK1 and ROCK2). It competitively inhibits the ATP-binding site of these kinases, preventing the phosphorylation of their downstream targets. This inhibition leads to a reduction in actomyosin contractility and cytoskeletal tension, thereby mitigating the apoptotic signals initiated by single-cell dissociation and promoting cell survival.
Caption: Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Data Presentation: Efficacy of Y-27632 in iPSC Single-Cell Passaging
The following tables summarize the quantitative effects of Y-27632 on iPSC survival and colony formation. The optimal concentration is consistently reported to be 10 µM.
Table 1: Effect of Y-27632 Concentration on iPSC Viability and Colony Formation
| Y-27632 Concentration (µM) | Relative Number of Viable Cells (after 24h) | Relative Colony Number (after 48h) | Observations |
| 0 (Control) | Baseline | Baseline | Significant cell death, few and small colonies. |
| 5 | Increased | Increased | Improved survival and colony formation.[1][2] |
| 10 (Optimal) | Significantly Increased | >7-fold increase | Marked improvement in cell survival and robust colony formation. [3][4] |
| 20 | Decreased compared to 10 µM | Decreased colony number due to coalescence | While colony size may increase, the number of distinct colonies can decrease.[3][4] |
Table 2: Effect of Y-27632 Treatment Duration on iPSC Colony Formation
| Treatment Duration (hours) | Relative Colony Number | Relative Colony Size |
| 0 (Control) | Baseline | Baseline |
| 48 | Significant Increase | Significant Increase |
| 96 | Further Doubled | Further Tripled |
| 120 | Maintained High | Maintained Large |
Data synthesized from studies on human embryonic and induced pluripotent stem cells.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the single-cell passaging of iPSCs using Y-27632.
Materials
-
Human iPSC culture
-
Complete iPSC culture medium (e.g., mTeSR™1, Essential 8™)
-
Y-27632 ROCK Inhibitor (10 mM stock solution in sterile DMSO or water)
-
Cell dissociation reagent (e.g., Accutase®, TrypLE™)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+ free
-
Extracellular matrix-coated culture plates (e.g., Matrigel®, Geltrex®)
-
Sterile conical tubes (15 mL)
-
Serological pipettes
-
Micropipettes and sterile tips
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol: Single-Cell Passaging of iPSCs
1. Preparation: a. Pre-warm complete iPSC culture medium, DPBS, and cell dissociation reagent to 37°C. b. Prepare complete iPSC medium supplemented with 10 µM Y-27632. For example, add 1 µL of a 10 mM Y-27632 stock solution to every 1 mL of medium.[5] c. Ensure new culture plates are properly coated with the appropriate extracellular matrix according to the manufacturer's instructions.
2. Cell Dissociation: a. Aspirate the spent medium from the iPSC culture. b. Wash the cells once with DPBS. c. Add the pre-warmed cell dissociation reagent to the culture vessel (e.g., 1 mL for one well of a 6-well plate). d. Incubate at 37°C for 5-10 minutes, or until the edges of the colonies begin to lift. e. Gently triturate the cells using a P1000 micropipette to create a single-cell suspension. Avoid excessive pipetting to minimize cell damage.
3. Cell Collection and Counting: a. Neutralize the dissociation reagent by adding 2-4 volumes of complete iPSC medium. b. Transfer the cell suspension to a 15 mL conical tube. c. Centrifuge the cells at 200-300 x g for 3-5 minutes. d. Aspirate the supernatant and gently resuspend the cell pellet in a known volume of complete iPSC medium supplemented with 10 µM Y-27632. e. Perform a cell count and assess viability using a hemocytometer and Trypan Blue or an automated cell counter.
4. Plating Single Cells: a. Dilute the cell suspension to the desired seeding density in complete iPSC medium containing 10 µM Y-27632. A typical seeding density is 5,000 - 20,000 cells/cm². b. Aspirate the coating solution from the new culture plates and add the cell suspension. c. Gently rock the plate to ensure an even distribution of cells.
5. Post-Plating Culture: a. Incubate the cells at 37°C and 5% CO2. b. After 24 hours, replace the medium with fresh, pre-warmed complete iPSC medium without Y-27632 to avoid potential long-term effects on differentiation.[6] c. Continue to change the medium daily. Colonies should become visible within 2-4 days.
Caption: Experimental workflow for single-cell passaging of iPSCs with Y-27632.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability after dissociation | Over-incubation with dissociation reagent; excessive pipetting. | Optimize dissociation time; gently triturate to achieve single cells. |
| Few or no colonies formed | Low seeding density; poor cell viability; inadequate coating. | Optimize seeding density; ensure high viability of starting cell population; confirm proper coating of culture plates. |
| Spontaneous differentiation | Sub-optimal culture conditions; extended exposure to Y-27632. | Ensure high-quality iPSC medium and daily feeding; remove Y-27632 from the culture medium after 24 hours. |
Conclusion
The use of the ROCK inhibitor Y-27632 is a simple and highly effective method to significantly improve the survival and cloning efficiency of iPSCs during single-cell passaging. By temporarily inhibiting the Rho/ROCK pathway, Y-27632 mitigates dissociation-induced apoptosis, enabling robust and reproducible single-cell applications. Adherence to the optimized protocols and concentrations outlined in these notes will facilitate the successful application of this crucial technique in stem cell research and development.
References
- 1. Rho kinase inhibitor Y27632 promotes survival of human induced pluripotent stem cells during differentiation into functional midbrain dopaminergic progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Rho kinase inhibitor Y27632 promotes survival of human induced pluripotent stem cells during differentiation into functional midbrain dopaminergic progenitor cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Tips and tricks for successfully culturing and adapting human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coriell.org [coriell.org]
Application Notes and Protocols: Incorporating Y-27632 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological events, including embryonic development, immune response, and wound healing. In the context of oncology, cancer cell migration and invasion are hallmarks of metastasis, the primary cause of cancer-related mortality. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a critical regulator of the actin cytoskeleton, playing a pivotal role in cell motility. Y-27632 is a potent, cell-permeable, and selective inhibitor of ROCK kinases (ROCK1 and ROCK2), making it an invaluable tool for investigating the role of the Rho/ROCK pathway in cancer cell migration.[1][2][3] These application notes provide detailed protocols for utilizing Y-27632 in two common in vitro cell migration assays: the scratch (wound healing) assay and the transwell migration assay.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho GTPases, upon activation, stimulate ROCK, which in turn phosphorylates numerous downstream substrates. These substrates regulate the organization of the actin cytoskeleton, cell-cell adhesion, and cell-matrix interactions, all of which are crucial for cell migration. Y-27632 inhibits ROCK activity, leading to a disruption of stress fiber formation and a decrease in cell contractility, which can impact cell migration. However, the effect of Y-27632 on cancer cell migration is context-dependent, with studies reporting both inhibition and, in some cases, promotion of migration depending on the cell type and experimental conditions.[2][4][5]
Figure 1: Simplified Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Data Presentation: Summary of Y-27632 Effects on Cancer Cell Migration
The following table summarizes the effects of Y-27632 on various cancer cell lines as reported in the literature. This provides a reference for expected outcomes and starting concentrations for experimental design.
| Cancer Cell Line | Assay Type | Y-27632 Concentration | Observed Effect on Migration/Invasion |
| Tca8113 (Tongue Squamous Cell Carcinoma) | Transwell Assay | Increasing concentrations | Inhibition |
| CAL-27 (Tongue Squamous Cell Carcinoma) | Transwell Assay | Increasing concentrations | Inhibition |
| T24 (Bladder Cancer) | Transwell Assay | 25, 50, 75 µmol/l | Inhibition |
| 5637 (Bladder Cancer) | Transwell Assay | 25, 50, 75 µmol/l | Inhibition |
| SW620 (Colon Cancer) | 3D Collagen Invasion | Not specified | Increased invasion at low cell density |
| BRAF-mutant Melanoma (UACC257, UACC62) | Scratch & Transwell Assay | Not specified | Enhanced migration |
| MM1 (Rat Ascites Hepatoma) | Invasion Assay | Not specified | Suppression |
| TSGH (Human Urothelial Cancer) | Wound Healing & Transwell | Not specified | Inhibition of AAI-promoted migration |
Experimental Protocols
Protocol 1: Scratch (Wound Healing) Assay
This assay is a straightforward method to study directional cell migration in a two-dimensional context.
Figure 2: Workflow for the scratch (wound healing) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Y-27632 (stock solution, e.g., 10 mM in sterile water or DMSO)
-
Vehicle control (e.g., sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.[6]
-
Starvation (Optional): Once confluent, gently wash the cells with PBS and replace the complete medium with serum-free or low-serum medium. Incubate for 18-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.[7][8]
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.[6][7] A cross-shaped scratch can also be made.[6]
-
Washing: Gently wash the monolayer with PBS to remove any detached cells and debris.[6][7]
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of Y-27632 to the treatment wells. Add medium with the vehicle control to the control wells. A typical concentration range for Y-27632 is 10-20 µM.[3][9]
-
Imaging: Immediately after adding the treatment, capture images of the scratch at 0 hours using an inverted microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.[6]
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images at regular intervals (e.g., 4, 8, 12, 24 hours) until the wound in the control wells is nearly closed.[2][6]
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Chemoattractant (e.g., 10% FBS, specific growth factors)
-
Y-27632 (stock solution)
-
Vehicle control
-
PBS
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol, methanol)
-
Staining solution (e.g., 0.2% Crystal Violet in 20% methanol)[10]
-
Inverted microscope
Procedure:
-
Cell Preparation: Culture cells to 70-90% confluency. The day before the assay, replace the medium with serum-free medium and incubate for 18-24 hours.[8][11] On the day of the assay, detach the cells, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 3 x 10^5 cells/mL.[8][12]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell line's migration rate (typically 4-24 hours).[10][12][13][14]
-
Removal of Non-migrated Cells: After incubation, carefully remove the transwell inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[8][10][12]
-
Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.[8][10][15]
-
Staining: Wash the inserts with PBS and then stain the migrated cells by immersing them in a crystal violet solution for 10-20 minutes.[8][10]
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.[8]
-
Quantification:
-
Visualize the stained cells under an inverted microscope.
-
Count the number of migrated cells in several random fields of view (e.g., 5-10 fields) per insert.
-
Alternatively, the crystal violet stain can be eluted with a solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.[8]
-
Troubleshooting
-
Low Migration in Control Group:
-
Ensure the chemoattractant is potent enough for the cell line.
-
Optimize the incubation time.
-
Check cell viability.
-
-
High Background in Transwell Assay:
-
Ensure all non-migrated cells are removed from the top of the membrane.
-
Optimize the washing steps after staining.
-
-
Inconsistent Scratches in Wound Healing Assay:
-
Practice creating uniform scratches.
-
Use a consistent pressure and angle.
-
-
Cell Proliferation Affecting Results:
By following these detailed protocols and considering the provided data, researchers can effectively incorporate Y-27632 into their cancer cell migration assays to further elucidate the role of the Rho/ROCK signaling pathway in metastasis.
References
- 1. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. benchchem.com [benchchem.com]
- 9. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
Application Notes and Protocols for Long-Term Culture of Primary Cells with Y-27632 Supplementation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Y-27632, a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK), for the enhanced long-term culture of various primary cells. The supplementation of culture media with Y-27632 has been shown to improve cell survival, proliferation, and prevent dissociation-induced apoptosis, making it an invaluable tool for primary cell research.
Introduction
Primary cells, derived directly from tissues, are crucial for creating biologically relevant in vitro models. However, their limited lifespan and susceptibility to stress during isolation and culture pose significant challenges. The Rho/ROCK signaling pathway plays a critical role in regulating the actin cytoskeleton, cell adhesion, and apoptosis.[1] Upon dissociation for subculturing, primary cells can experience anoikis, a form of programmed cell death. The ROCK inhibitor Y-27632 mitigates these effects by preventing the hyperactivation of the Rho/ROCK pathway, thereby promoting cell survival and enabling long-term culture.[2]
Mechanism of Action: The Rho/ROCK Signaling Pathway
Y-27632 is a cell-permeable, highly selective inhibitor of ROCK1 (p160ROCK) and ROCK2. It acts by competing with ATP for binding to the kinase domain of ROCK.[2] Inhibition of ROCK prevents the phosphorylation of its downstream targets, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP), which are key regulators of actomyosin contractility and stress fiber formation. By inhibiting this pathway, Y-27632 reduces cellular tension, promotes cell spreading, and enhances survival, particularly after single-cell dissociation.
Quantitative Data Summary
The effects of Y-27632 can vary depending on the cell type and culture conditions. The following tables summarize the quantitative effects of Y-27632 on the proliferation and viability of various primary cells as reported in the literature.
Table 1: Effect of Y-27632 on Primary Cell Proliferation
| Cell Type | Concentration (µM) | Incubation Time | Proliferation Effect | Reference |
| Human Periodontal Ligament Stem Cells (PDLSCs) | 10, 20 | 48 hours | Significantly increased proliferation (peaked at 20 µM). 40 µM showed inhibition compared to 20 µM.[3] | [3] |
| Human Hair Follicle Stem Cells (hHFSCs) | 5, 10, 20 | 72 hours | Significantly higher proportion of EdU-positive cells compared to control. Optimal at 10 and 20 µM.[4] | [4] |
| Human Keratinocytes | 5, 10, 20 | Not Specified | Increased cell proliferation.[5] | [5] |
| Human Foreskin Fibroblasts | 1, 10 | 12 hours | Up to twofold increase in cellular proliferation. | [6] |
| Human Adipose-Derived Stem Cells (hADSCs) | 10, 20 | 5 days (continuous) | Decreased number of cells.[7] | [7][8] |
| Equine Mesenchymal Stromal Cells (BMSCs & ASCs) | 10 | 48 hours | No significant effect on proliferation.[9] | [9] |
| Human Prostatic Cells (WPMY-1 & BPH-1) | 5, 10, 50 | 72 hours | Dose-dependently inhibited cell viability.[10] | [10] |
Table 2: Effect of Y-27632 on Primary Cell Viability and Survival
| Cell Type | Concentration (µM) | Incubation Time | Viability/Survival Effect | Reference |
| Ovine Spermatogonial Stem Cells (SSCs) | 0.1 - 10 | 48 hours | No significant effect on viability.[11] | [11] |
| Ovine Spermatogonial Stem Cells (SSCs) | 20, 40 | 48 hours | Significantly decreased viability.[11] | [11] |
| Human Hair Follicle Stem Cells (hHFSCs) | 5, 10, 20 | 72 hours | No significant effect on viability (Live/Dead assay).[4] | [4] |
| Human Embryonic Stem Cells (hESCs) - Post-FACS | 10 | 24 hours | Increased recovery of sorted cells (8-35% with Y-27632 vs. 2-19% without).[12] | [12] |
| Human Adipose-Derived Stem Cells (hADSCs) | 10, 20 | 5 days (continuous) | Decreased global metabolic viability.[7][8] | [7][8] |
Experimental Protocols
The following are detailed protocols for the long-term culture of specific primary cell types using Y-27632 supplementation.
Protocol 1: Long-Term Culture of Primary Human Keratinocytes
This protocol describes the isolation and long-term culture of primary human keratinocytes with Y-27632 to delay senescence.[1][5][13][14]
Materials:
-
Human skin tissue (e.g., neonatal foreskin, suction blister roof)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
F-12 Nutrient Mixture
-
Fetal Bovine Serum (FBS)
-
Epidermal Growth Factor (EGF)
-
Insulin
-
Hydrocortisone
-
Cholera Toxin
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Y-27632 dihydrochloride (10 mM stock solution)
-
Irradiated 3T3-J2 feeder cells (optional but recommended for long-term culture)
Procedure:
-
Feeder Layer Preparation (if used):
-
Plate irradiated 3T3-J2 feeder cells in a culture dish and allow them to attach overnight.
-
-
Keratinocyte Isolation:
-
Mince the skin tissue into small fragments.
-
Digest the tissue with an appropriate enzyme solution (e.g., dispase, then trypsin-EDTA) to separate the epidermis from the dermis and create a single-cell suspension of keratinocytes.
-
Neutralize the trypsin with medium containing FBS.
-
Centrifuge the cell suspension and resuspend the pellet in keratinocyte growth medium.
-
-
Cell Culture and Y-27632 Supplementation:
-
Plate the isolated keratinocytes onto the prepared feeder layer or a pre-coated culture dish.
-
Prepare keratinocyte growth medium (e.g., DMEM/F-12 supplemented with FBS, EGF, insulin, hydrocortisone, cholera toxin, and penicillin-streptomycin).
-
Supplement the growth medium with Y-27632 to a final concentration of 10 µM.
-
Culture the cells at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days with fresh medium containing 10 µM Y-27632.
-
-
Subculturing:
-
When the cells reach 70-80% confluency, remove the feeder cells (if used) with a brief EDTA treatment.
-
Wash the keratinocyte colonies with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin and centrifuge the cells.
-
Resuspend the cells in keratinocyte growth medium containing 10 µM Y-27632 and re-plate onto freshly prepared feeder layers or coated dishes.
-
Protocol 2: Culture of Primary Sensory Neurons
This protocol details the isolation and culture of primary sensory neurons from dorsal root ganglia (DRG) and the application of Y-27632 to promote neurite outgrowth.[15]
Materials:
-
Embryonic (E14-E16) or adult rodents
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase/Dispase solution
-
Trypsin-EDTA
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine or Poly-L-ornithine and laminin-coated culture dishes
-
This compound (10 mM stock solution)
Procedure:
-
DRG Dissection and Dissociation:
-
Euthanize the rodent according to approved protocols.
-
Dissect the dorsal root ganglia from the spinal column and place them in ice-cold HBSS.
-
Incubate the DRGs in a collagenase/dispase solution at 37°C.
-
Further dissociate the ganglia with trypsin-EDTA.
-
Inactivate the trypsin with medium containing serum and gently triturate to obtain a single-cell suspension.
-
-
Neuron Plating:
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in supplemented Neurobasal medium containing NGF.
-
Plate the cells on poly-D-lysine/laminin-coated dishes at the desired density.
-
Allow the neurons to adhere and extend initial neurites for 24 hours.
-
-
Y-27632 Treatment:
-
Prepare working solutions of Y-27632 in culture medium at final concentrations ranging from 1 to 50 µM. A vehicle control should also be prepared.
-
After 24 hours of initial culture, replace the medium with the prepared Y-27632-containing or vehicle control medium.
-
Incubate the cultures for the desired period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Neurite Outgrowth:
-
At the end of the incubation, fix the cells with 4% paraformaldehyde.
-
Stain the neurons with a neuronal marker (e.g., anti-β-III tubulin) to visualize neurites.
-
Capture images and quantify neurite length and branching using image analysis software.
-
Protocol 3: Culture of Human Periodontal Ligament Stem Cells (PDLSCs)
This protocol describes the isolation and proliferation of PDLSCs with Y-27632.[3][16]
Materials:
-
Healthy human periodontal ligament tissue
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase type I
-
Dispase
-
This compound (10 mM stock solution)
Procedure:
-
PDLSC Isolation:
-
Wash the periodontal ligament tissue with PBS.
-
Mince the tissue and digest with a solution of collagenase I and dispase.
-
Filter the cell suspension through a cell strainer to remove undigested tissue.
-
Centrifuge the cells and resuspend them in DMEM with 10% FBS.
-
-
Cell Culture and Y-27632 Treatment:
-
Plate the single-cell suspension in culture dishes.
-
After 3 days, remove non-adherent cells.
-
Culture the adherent cells in DMEM with 10% FBS.
-
For proliferation assays, seed the PDLSCs and treat with Y-27632 at concentrations of 10 µM and 20 µM for 48 hours.
-
-
Proliferation Assessment:
-
Assess cell proliferation using a CCK-8 assay or EdU labeling according to the manufacturer's instructions.
-
Protocol 4: Culture of Ovine Spermatogonial Stem Cells (SSCs)
This protocol outlines the primary culture of ovine SSCs with Y-27632 supplementation.[11][17]
Materials:
-
Testicular tissue from lambs
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
DMEM supplemented with 10% FBS
-
Enzymes for digestion (e.g., collagenase, trypsin, DNase I)
-
Sertoli cell feeder layer (optional)
-
This compound (10 mM stock solution)
Procedure:
-
SSC Isolation:
-
Perform enzymatic digestion of the testicular tissue to obtain a single-cell suspension.
-
Enrich for SSCs using a Percoll density gradient.
-
-
Cell Culture:
-
Plate the isolated SSCs on a Sertoli cell feeder layer or a suitable culture surface.
-
Culture the cells in DMEM with 10% FBS.
-
Supplement the culture medium with Y-27632 at concentrations ranging from 5 to 10 µM for optimal colony formation.
-
-
Assessment of Colony Formation:
-
After 10 days of culture, assess the number and area of presumptive SSC colonies.
-
Cell viability can be determined using an MTT assay.
-
Conclusion
The ROCK inhibitor Y-27632 is a powerful tool for the long-term culture of a variety of primary cells. By mitigating dissociation-induced apoptosis and promoting cell survival and proliferation, Y-27632 enables the expansion and maintenance of primary cell populations that are otherwise difficult to culture. The optimal concentration and duration of Y-27632 treatment should be empirically determined for each specific primary cell type and application. The protocols and data presented here provide a solid foundation for researchers to incorporate Y-27632 into their primary cell culture workflows, thereby advancing their research in basic biology, disease modeling, and drug development.
References
- 1. Combination of Low Calcium with Y-27632 Rock Inhibitor Increases the Proliferative Capacity, Expansion Potential and Lifespan of Primary Human Keratinocytes while Retaining Their Capacity to Differentiate into Stratified Epidermis in a 3D Skin Model | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an Efficient Primary Culture System for Human Hair Follicle Stem Cells Using the Rho-Associated Protein Kinase Inhibitor Y-27632 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonging culture of primary human keratinocytes isolated from suction blisters with the Rho kinase inhibitor Y-27632 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 10. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 13. Prolonging culture of primary human keratinocytes isolated from suction blisters with the Rho kinase inhibitor Y-27632 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolonging culture of primary human keratinocytes isolated from suction blisters with the Rho kinase inhibitor Y-27632 | PLOS One [journals.plos.org]
- 15. benchchem.com [benchchem.com]
- 16. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Y-27632 dihydrochloride not working in my experiment
Technical Support Center: Y-27632 Dihydrochloride
This guide provides comprehensive troubleshooting advice and technical information for researchers encountering issues with this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my Y-27632 not showing any effect?
There are several potential reasons for a lack of effect. The most common issues include improper compound storage, incorrect concentration, degradation of the compound in solution, or cell-type specific resistance. Start by following the troubleshooting workflow below to diagnose the problem systematically.
Q2: How should I properly dissolve and store Y-27632?
Proper preparation and storage are critical for maintaining the compound's activity.
-
Dissolving: this compound is soluble in water, PBS, and DMSO.[1][2] For a 10 mM stock solution, you can dissolve 1 mg in 312 μL of sterile water or PBS (pH 7.2).[1] Warming to 37°C or using an ultrasonic bath can aid dissolution.[2]
-
Storage of Powder: The solid powder should be stored at -20°C with a desiccant, protected from light. It is stable for at least 12 months under these conditions.[1]
-
Storage of Stock Solutions: Aliquot your stock solution into working volumes to avoid repeated freeze-thaw cycles.[1] Stock solutions (in water or PBS) can be stored at -20°C for up to 12 months.[1][3] DMSO stocks are stable for at least 6 months at -20°C.[4] Once thawed, aliquots may be kept at 2°C to 8°C for up to two weeks.
Q3: What is the optimal working concentration for my experiment?
The effective concentration of Y-27632 is highly dependent on the cell type and the specific assay.
-
A final concentration of 10 μM is widely effective for many applications, including enhancing the survival of dissociated human embryonic stem cells (hESCs) and in organoid culture.[2]
-
Concentrations can range from 100 nM to 100 μM depending on the context.[5][6] For instance, some studies on hepatic stellate cells have shown effects at concentrations as low as 100 nM.[5]
-
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Could my cell line be resistant or non-responsive to Y-27632?
Yes. While Y-27632 is broadly effective, its impact can vary. For example, studies on adult human adipose-derived stem cells (hADSCs) have shown that Y-27632 supplementation did not improve culture conditions and even decreased cell numbers at concentrations of 10 μM and 20 μM.[7] The expression level of ROCK1 and ROCK2 kinases can differ between cell types, influencing their sensitivity to the inhibitor.
Q5: How can I confirm that my batch of Y-27632 is active?
To verify the biological activity of your compound, you can perform a positive control experiment. A common method is to assess the phosphorylation level of a downstream target of ROCK, such as Myosin Light Chain (MLC).[5]
-
Treat a responsive cell line with Y-27632 (e.g., 10 μM for 1-2 hours).
-
Lyse the cells and perform a Western blot.
-
Probe for phosphorylated MLC (p-MLC) and total MLC. A successful inhibition by active Y-27632 should result in a significant decrease in the p-MLC/total MLC ratio compared to an untreated control.[5]
Troubleshooting Guide
If you are experiencing issues, use the following logical workflow to identify the potential cause.
Caption: A step-by-step flowchart for troubleshooting Y-27632 experimental failures.
Mechanism of Action: The Rho/ROCK Pathway
Y-27632 is a highly selective and potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][8] It functions by competing with ATP for binding to the kinase's catalytic site.[6] The ROCK pathway is a critical regulator of the actin cytoskeleton, influencing cell shape, adhesion, migration, and apoptosis.[6][9] Inhibition of ROCK by Y-27632 leads to reduced phosphorylation of downstream targets like Myosin Light Chain, which in turn decreases actomyosin contractility and stress fiber formation.[6] This mechanism is particularly useful for preventing the dissociation-induced apoptosis (anoikis) often seen in stem cells.[1][4]
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Data & Protocols
Table 1: Recommended Working Concentrations
| Cell Type | Application | Recommended Concentration | Reference(s) |
| Human Pluripotent Stem Cells (hPSCs) | Post-dissociation survival, cryopreservation | 10 μM | [1][10] |
| Human Intestinal Crypts/Organoids | Establishment of culture (first 24-48h) | 10 μM | [2] |
| Salivary Gland Stem Cells (SGSCs) | Enhance viability, inhibit apoptosis | 10 μM | [9] |
| Human Periodontal Ligament Stem Cells | Promote proliferation and migration | 10 - 20 μM | [11] |
| Human Hepatic Stellate Cells | Inhibit contraction, reduce fibrosis markers | 1 - 10 μM | [5] |
| Rabbit/Human Corpus Cavernosum | Inhibit noradrenergic contractions | IC₅₀: ~3 μM | [12] |
| Human Adipose-Derived Stem Cells | Note: Not recommended, decreased cell numbers | 10 - 20 μM | [7] |
Table 2: Solubility & Stability
| Parameter | Data | Reference(s) |
| Solubility | ||
| In Water | ≤ 90 mM | [1] |
| In PBS (pH 7.2) | ≤ 230 mM | [1] |
| In DMSO | ≤ 90 mM | [1] |
| Stability (Solid) | 12 months at -20°C (desiccated) | [1] |
| Stability (Stock Solution) | ||
| In Water/PBS | Up to 12 months at -20°C | [1][3] |
| In DMSO | Up to 6 months at -20°C | [4] |
Protocol 1: Preparation of a 10 mM Y-27632 Stock Solution
-
Materials: 1 mg vial of this compound (MW: 320.3 g/mol ), sterile water or PBS (pH 7.2).[1]
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Aseptically add 312 μL of sterile water or PBS to the vial.[1]
-
Mix thoroughly by pipetting or vortexing until fully dissolved. Warming to 37°C can assist.[2]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 12 months. Avoid repeated freeze-thaw cycles.
Protocol 2: General Cell Treatment
-
Thaw an aliquot of the 10 mM Y-27632 stock solution.
-
Dilute the stock solution directly into your pre-warmed cell culture medium to achieve the desired final concentration (e.g., for a 10 μM final concentration, add 1 μL of 10 mM stock to 1 mL of medium).
-
Remove the existing medium from your cells and replace it with the Y-27632-containing medium.
-
Incubate for the desired duration as determined by your experimental plan. For applications like improving post-dissociation survival, a 24-hour treatment is common.[13]
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. dyngo-4a.com [dyngo-4a.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ixcellsbiotech.com [ixcellsbiotech.com]
- 5. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. mdpi.com [mdpi.com]
- 10. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Cell Death After Y-27632 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell death after using the ROCK inhibitor Y-27632.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it prevent cell death?
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] It primarily prevents a form of programmed cell death called anoikis, which is induced when anchorage-dependent cells detach from the extracellular matrix (ECM).[3][4] Dissociation of cells during passaging or thawing from cryopreservation can trigger this pathway. Y-27632 inhibits the ROCK signaling pathway, which is involved in actin cytoskeleton organization, cell adhesion, and motility, thereby suppressing dissociation-induced apoptosis and enhancing cell survival.[3][5][6]
Q2: What is the recommended concentration and duration of Y-27632 treatment?
The most commonly reported effective concentration of Y-27632 is 10 µM.[3][7][8] Typically, it is included in the culture medium during cell dissociation and for the first 24 hours after plating.[8][9][10] For organoid formation, it is often used for the first 2-3 days post-thaw or post-passaging. However, the optimal concentration and duration can be cell-type dependent.
Q3: Is Y-27632 toxic to cells?
While generally used to promote cell survival, Y-27632 can exhibit cytotoxic effects under certain conditions. The effects are often concentration-dependent and vary between cell types. For example, continuous treatment with 10 µM or 20 µM Y-27632 has been shown to decrease cell number and metabolic viability in human adipose-derived stem cells. Some studies have also observed that prolonged treatment can induce senescence in primary human dermal fibroblasts.[1][5]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter when using Y-27632.
Issue 1: Significant cell death is observed despite using Y-27632.
Possible Cause 1: Suboptimal Concentration The standard 10 µM concentration may not be optimal for all cell types.
Troubleshooting Steps:
-
Concentration Titration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Test a range of concentrations (e.g., 1, 5, 10, 20, 40 µM).
-
Viability Assay: Use a quantitative cell viability assay such as WST-1 or CCK-8 to assess the effects of different concentrations.
Possible Cause 2: Incorrect Timing of Treatment Y-27632 is most effective at preventing dissociation-induced apoptosis when present during and immediately after cell detachment.
Troubleshooting Steps:
-
Pre-incubation: Consider a short pre-incubation with Y-27632 (e.g., 1 hour) before dissociation.
-
Post-plating Duration: Ensure Y-27632 is present in the medium for at least the first 24 hours after plating.
Possible Cause 3: Cell-Type Specific Adverse Effects Some cell types do not respond well to Y-27632 or may experience negative effects on proliferation or viability with continuous exposure. For instance, prolonged treatment can inhibit the proliferation of human periodontal ligament stem cells at concentrations of 40 µM.[11]
Troubleshooting Steps:
-
Literature Review: Research the effects of Y-27632 on your specific cell type.
-
Limit Exposure: If your protocol involves continuous treatment, consider limiting the duration to the critical 24-48 hour window post-plating.
Issue 2: Significant cell death occurs after removing Y-27632 from the culture medium.
This is a commonly reported issue, particularly with pluripotent stem cells.[12]
Possible Cause 1: Abrupt Removal of Survival Signal Cells that have become dependent on the pro-survival signal from ROCK inhibition may undergo apoptosis upon its sudden withdrawal.
Troubleshooting Steps:
-
Gradual Weaning: Instead of abrupt removal, gradually decrease the concentration of Y-27632 over 24-48 hours.
-
Gentle Medium Change: When removing the Y-27632-containing medium, perform the medium change very gently to minimize mechanical stress on the cells.
Possible Cause 2: Sub-optimal Culture Conditions Poor Matrigel coating, incorrect plating density, or harsh dissociation techniques can exacerbate cell death after Y-27632 removal.[12]
Troubleshooting Steps:
-
Optimize Matrigel Coating: Ensure Matrigel is coated evenly and for a sufficient amount of time (at least one hour at 37°C).
-
Optimize Plating Density: Titrate the cell plating density to find the optimal number for cell survival and growth.
-
Gentler Dissociation: Consider using a gentler dissociation reagent like Versene instead of Accutase or Trypsin, and minimize the incubation time.
Quantitative Data Summary
Table 1: Effect of Y-27632 Concentration on Cell Viability and Proliferation
| Cell Type | Concentration (µM) | Duration | Effect | Reference |
| Human Corneal Endothelial Cells | 0, 5, 10, 30 | 24 hours | Viability increased up to 10 µM, decreased at 30 µM | [13] |
| Human Periodontal Ligament Stem Cells | 5, 10, 20, 40 | 48 hours | Proliferation peaked at 20 µM, inhibited at 40 µM | [11] |
| Salivary Gland Stem Cells | 10 | 5 days | Increased spheroid size and viability | [7] |
| Human Adipose-Derived Stem Cells | 10, 20 | 5 days | Decreased cell number and metabolic viability | |
| Human Dermal Fibroblasts | 10 | > 24 hours | Inhibited growth and induced senescence | [1][5] |
Table 2: Effect of Y-27632 on Apoptosis
| Cell Type | Treatment | Effect on Apoptosis | Reference |
| Salivary Gland Stem Cells | 10 µM Y-27632 | Significantly reduced early and late apoptosis, and necrosis | [3] |
| Murine Prostate Stem/Progenitor Cells | 10 µM Y-27632 | Decreased Annexin V positive cells by ~50-60% | [14] |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells using the desired method, including a vehicle-treated negative control.
-
Harvest cells (for adherent cells, use a non-enzymatic method like EDTA).
-
Wash cells once with cold 1X PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add 5 µL of Annexin V-FITC to each tube.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
Interpretation:
-
Annexin V (-) / PI (-): Healthy cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
Assay buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells as required and seed in a 96-well plate.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a new 96-well plate, add the cell lysate.
-
Prepare a reaction mixture containing the assay buffer and caspase-3 substrate.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.[18][19]
Visualizations
References
- 1. Prolonged treatment with Y-27632 promotes the senescence of primary human dermal fibroblasts by increasing the expression of IGFBP-5 and transforming them into a CAF-like phenotype | Aging [aging-us.com]
- 2. stemcell.com [stemcell.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. Prolonged treatment with Y-27632 promotes the senescence of primary human dermal fibroblasts by increasing the expression of IGFBP-5 and transforming them into a CAF-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EFFECT OF RHO-KINASE INHIBITOR, Y27632, ON PORCINE CORNEAL ENDOTHELIAL CELL CULTURE, INFLAMMATION AND IMMUNE REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dyngo-4a.com [dyngo-4a.com]
- 9. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. immunostep.com [immunostep.com]
- 17. bosterbio.com [bosterbio.com]
- 18. caspase3 assay [assay-protocol.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Navigating Y-27632: A Technical Guide to Optimizing Concentration and Minimizing Cytotoxicity
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to optimize the use of Y-27632, a selective ROCK inhibitor, while mitigating potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Y-27632?
Y-27632 is a selective, ATP-competitive inhibitor of Rho-associated protein kinase (ROCK), specifically targeting ROCK1 (p160ROCK) and ROCK2.[1][2] By inhibiting ROCK, Y-27632 disrupts the downstream signaling cascade that regulates the phosphorylation of myosin light chain (MLC), leading to a reduction in actomyosin contractility and stress fiber formation.[1][3] This mechanism is crucial for its role in preventing dissociation-induced apoptosis, also known as anoikis, particularly in stem cell cultures.[4][5][6]
Q2: What is the recommended working concentration for Y-27632?
The most commonly reported effective and non-toxic concentration of Y-27632 in cell culture is 10 µM.[4][7][8] This concentration has been shown to be sufficient for inhibiting ROCK activity and promoting cell survival and cloning efficiency in various cell types, including human embryonic stem cells (hESCs).[7][8] However, the optimal concentration can be cell-type dependent, and it is advisable to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental conditions.
Q3: What are the known cytotoxic effects of Y-27632?
While generally used to enhance cell survival, Y-27632 can exhibit cytotoxic effects, particularly at higher concentrations and with prolonged exposure. Some studies have reported a dose-dependent decrease in cell viability and proliferation at concentrations above 20 µM.[9][10] For instance, in human adipose-derived stem cells (hADSCs), continuous supplementation with 10 µM and 20 µM Y-27632 led to a significant decrease in cell numbers and metabolic viability.[10] In contrast, some cell lines, like U251 astrocytoma cells, show no significant change in viability even at concentrations up to 25 µM.[11]
Q4: How long should I treat my cells with Y-27632?
The duration of Y-27632 treatment is critical and depends on the application. For preventing dissociation-induced apoptosis during cell passaging, a short-term treatment of 24 hours post-plating is a common practice.[12] Continuous exposure is generally not recommended unless specifically required for the experimental design, as it can lead to unintended consequences such as altered cell morphology and reduced viability in some cell types.[10]
Troubleshooting Guide
This section addresses common issues encountered during the use of Y-27632 and provides systematic approaches to resolve them.
Issue 1: Increased Cell Death After Y-27632 Removal
Symptoms:
-
A significant increase in floating, dead cells observed 24-48 hours after removing Y-27632 from the culture medium.
-
Poor cell attachment and colony formation following passaging.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Plating Density | Cells may be too sparse to establish essential cell-cell contacts for survival without ROCK inhibition. Increase the seeding density to promote cell survival. |
| Incomplete Dissociation | Harsh dissociation methods can damage cells, making them more reliant on Y-27632 for survival. Optimize your dissociation protocol by using a gentler enzyme (e.g., Accutase), reducing incubation time, or using manual scraping. |
| Inconsistent Matrigel Coating | Uneven coating can lead to areas of poor cell attachment, increasing stress and apoptosis upon Y-27632 withdrawal. Ensure a uniform and adequate coating of Matrigel or other extracellular matrix proteins. |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to the removal of ROCK inhibition. Consider a gradual withdrawal of Y-27632 by reducing the concentration in steps over a couple of days. |
Issue 2: Reduced Cell Proliferation or Viability with Y-27632 Treatment
Symptoms:
-
Slower population doubling time compared to untreated control cells.
-
Decreased cell numbers or metabolic activity in viability assays (e.g., MTT, CCK-8).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | The concentration of Y-27632 may be in the cytotoxic range for your specific cell type. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a range from 1 µM to 50 µM. |
| Prolonged Exposure | Continuous exposure to Y-27632 can negatively impact some cell types. Limit the treatment to the critical period, such as the first 24 hours after passaging. |
| Off-Target Effects | Although selective, at high concentrations, Y-27632 may have off-target effects. Ensure you are using a high-purity compound and consider testing a different ROCK inhibitor to confirm the observed phenotype is ROCK-dependent. |
| Cell Culture Conditions | Suboptimal culture conditions (e.g., pH, temperature, CO₂) can exacerbate the cytotoxic effects of any compound. Ensure your cell culture environment is properly maintained. |
Quantitative Data Summary
The following tables summarize the concentration-dependent effects of Y-27632 on various cell types as reported in the literature.
Table 1: Effective Concentrations of Y-27632 for Enhanced Cell Survival and Function
| Cell Type | Concentration (µM) | Effect | Reference |
| Salivary Gland Stem Cells | 10 | Increased viability and spheroid size. | [4] |
| Murine Prostate Stem/Progenitor Cells | 10 | Increased cloning efficiency by 8-fold. | [5] |
| Human Periodontal Ligament Stem Cells | 10-20 | Enhanced proliferation and migration. | [9] |
| Human Embryonic Stem Cells | 10 | Increased colony formation and survival after cryopreservation. | [7] |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | 5-10 | Increased proportion of adherent viable cells post-thaw. | [13] |
Table 2: Cytotoxic Concentrations of Y-27632
| Cell Type | Concentration (µM) | Observed Cytotoxic Effect | Reference |
| Human Hyperplastic Prostate Cells | 5, 10, 50 | Dose-dependent increase in apoptosis. | [14] |
| Human Periodontal Ligament Stem Cells | 40 | Inhibited cell proliferation compared to 20 µM. | [9] |
| Human Adipose-Derived Stem Cells | 10, 20 | Decreased cell numbers and metabolic viability with continuous treatment. | [10] |
| Human Bone Marrow-Derived Mesenchymal Stem Cells | 100 | Decreased proportion of viable adherent cells post-thaw compared to 5-10 µM. | [13] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Y-27632 using a Cell Viability Assay (MTT/CCK-8)
This protocol outlines a method to determine the optimal, non-toxic concentration of Y-27632 for your specific cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Y-27632 stock solution (e.g., 10 mM in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) for MTT assay
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Y-27632 Treatment: Prepare a serial dilution of Y-27632 in complete culture medium. A common range to test is 0, 1, 5, 10, 20, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Y-27632. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. After incubation, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Express the results as a percentage of the untreated control. Plot the cell viability against the concentration of Y-27632 to determine the optimal concentration that promotes survival without significant cytotoxicity.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantitative assessment of apoptosis and necrosis in cells treated with Y-27632.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Y-27632
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with PI
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Y-27632 for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase. Centrifuge the cell suspension to pellet the cells.
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or necrosis. Annexin V negative, PI negative cells are live cells.
Visualizations
Signaling Pathway
Caption: The signaling pathway of Y-27632, a ROCK inhibitor.
Experimental Workflow
Caption: Experimental workflow for optimizing Y-27632 concentration.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting Y-27632-related cytotoxicity.
References
- 1. polyethyleniminelinear.com [polyethyleniminelinear.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 6. ixcellsbiotech.com [ixcellsbiotech.com]
- 7. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Y-27632 Technical Support Center: Troubleshooting Unexpected Morphological Changes
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected morphological changes observed during experiments involving the ROCK inhibitor, Y-27632. All information is derived from peer-reviewed research to ensure accuracy and reliability.
Troubleshooting Guide: Unexpected Cell Morphologies
This guide addresses specific morphological issues that may arise when using Y-27632 and offers potential explanations and solutions.
Issue 1: Cells have become rounded and detached after Y-27632 treatment.
-
Question: My cells, which are typically adherent and spread, have rounded up and are detaching from the culture plate after I added Y-27632. Is this normal?
-
Answer: Yes, this is a common and expected effect of Y-27632. Y-27632 is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The ROCK pathway is crucial for maintaining the actin cytoskeleton, stress fiber formation, and focal adhesions, all of which are essential for cell adhesion and spreading.[1][2] By inhibiting ROCK, Y-27632 disrupts these structures, leading to a more rounded cell morphology and reduced adhesion. This effect is often reversible upon removal of the compound.[1][3] In some applications, such as improving the survival of dissociated single cells (e.g., for single-cell cloning or cryopreservation), this reduction in contractility is beneficial.[4]
Issue 2: I'm observing a dramatic change in cell shape, but not the expected rounding. For example, my mesenchymal stem cells (MSCs) have lost their spindle shape and become broader.
-
Question: I'm working with equine adipose-derived and bone marrow-derived MSCs. After treatment with 10 µM Y-27632, the cells are no longer spindle-shaped but have adopted a broader, more rectangular morphology. Some even appear flattened and circular. Is this an anomaly?
-
Answer: This is a documented morphological change for MSCs treated with Y-27632. Research has shown that ROCK inhibition with Y-27632 can cause a loss of the elongated, spindle shape characteristic of MSCs, resulting in a broader, more rectangular or even flattened circular appearance.[3] This is attributed to the disruption of the actin cytoskeleton, which is responsible for maintaining the fibroblastic morphology. These changes are generally considered reversible.[3]
Issue 3: My cells are exhibiting a completely unexpected and unusual morphology, such as developing neuron-like processes.
-
Question: I am culturing human adipose-derived stem cells (hADSCs), and after several days of continuous exposure to Y-27632, some cells are developing a neuron-like morphology with distinct processes. Is this a known off-target effect?
-
Answer: This specific morphological change has been reported in the literature for hADSCs. Continuous treatment with Y-27632 can lead to a subset of cells exhibiting a neuron-like appearance.[5] However, it is crucial to note that in the study reporting this, these cells did not express the neuronal marker MAP-2, suggesting this is a morphological alteration rather than a true neuronal differentiation.[5] This highlights that Y-27632 can induce profound, and sometimes misleading, morphological changes in a cell-type-specific manner.
Issue 4: I'm seeing an increase in cell migration and invasion, which is the opposite of what I expected from a drug that disrupts the cytoskeleton.
-
Question: I'm studying cancer cell invasion in a 3D collagen matrix. I expected Y-27632 to inhibit invasion, but instead, my SW620 colon cancer cells are showing increased invasion. Why is this happening?
-
Answer: This counterintuitive effect has been documented. While ROCK is involved in the contractility that can drive mesenchymal-like invasion, its inhibition can, in some contexts, promote a switch to an amoeboid-like mode of migration that is less dependent on strong adhesions and cytoskeletal tension. For SW620 colon cancer cells in a 3D collagen I matrix, treatment with Y-27632 has been shown to increase their pro-invasive nature.[6] This demonstrates that the effect of Y-27632 on cell migration and invasion is highly context-dependent, varying with cell type and the dimensionality of the extracellular matrix.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Y-27632 induces morphological changes?
A1: Y-27632 is a selective inhibitor of the ROCK1 and ROCK2 kinases. These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a central role in regulating cell shape, adhesion, and motility by controlling the phosphorylation of various substrates, including Myosin Light Chain (MLC) and the ERM (ezrin, radixin, moesin) proteins. Phosphorylation of MLC promotes actomyosin contractility, leading to the formation of stress fibers and focal adhesions. By inhibiting ROCK, Y-27632 prevents these phosphorylation events, resulting in reduced actomyosin contractility, disassembly of stress fibers, and a consequent change in cell morphology, often leading to a more rounded or relaxed phenotype.[1][7]
Q2: Are the morphological changes induced by Y-27632 reversible?
A2: Yes, in most reported cases, the morphological changes induced by Y-27632 are reversible.[1][3] Upon washout of the compound, the ROCK signaling pathway can be reactivated, leading to the re-establishment of the actin cytoskeleton and the restoration of the original cell morphology. The recovery time can vary depending on the cell type and the duration of the treatment.
Q3: Does Y-27632 have off-target effects that could contribute to unexpected morphologies?
A3: While Y-27632 is considered a selective ROCK inhibitor, it can have off-target effects, especially at higher concentrations. The affinity of Y-27632 for ROCK is significantly higher (200-2000 times) than for other kinases.[7] However, some studies suggest that certain effects of Y-27632, such as the promotion of conditional reprogramming in keratinocytes, may involve targets other than or in addition to ROCK.[8][9][10] If you are observing highly unusual and unexplainable morphological changes, it is worth considering the possibility of off-target effects, especially if using high concentrations of the inhibitor.
Q4: How does the concentration of Y-27632 affect cell morphology?
A4: The effect of Y-27632 on cell morphology is dose-dependent. Even at low nanomolar concentrations, effects on downstream targets like phosphorylated MLC can be observed.[7] Typically, a concentration of 10 µM is used in many cell culture applications to achieve robust ROCK inhibition.[3][11] However, higher concentrations (e.g., 20 µM or more) can lead to more pronounced morphological changes and may also increase the likelihood of off-target effects and cytotoxicity.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental question.
Q5: Can Y-27632 affect cell proliferation and senescence, and could this be related to morphological changes?
A5: Yes, Y-27632 can influence proliferation and senescence, but its effects are highly cell-type specific. For instance, in human embryonic stem cells and keratinocytes, Y-27632 has been shown to promote proliferation and reduce senescence.[3][4][11] Conversely, in primary fibroblasts, it has been reported to drive senescence.[4] In some cell types, like equine MSCs, it has been found to have no significant effect on proliferation.[3] These effects on the cell cycle and senescence can be linked to morphological changes, as cell shape and cytoskeletal organization are intricately connected to cell growth and division.
Quantitative Data Summary
Table 1: Effective Concentrations of Y-27632 and Observed Morphological Changes in Various Cell Types
| Cell Type | Concentration | Observed Morphological Change | Reference |
| Equine Mesenchymal Stromal Cells (ASCs and BMSCs) | 10 µM | Loss of elongated spindle shape, broader rectangular shape, some flattened circular cells. | [3] |
| Human Adipose-Derived Stem Cells (hADSCs) | 10 µM and 20 µM | Decreased cell number, increased nuclear area, some cells exhibited a neuron-like morphology with continuous treatment. | [5] |
| Human Trabecular Meshwork (TM) Cells | 10 µM and 100 µM | Retraction and thinning of cells. | [1] |
| SW620 Colon Cancer Cells (in 3D collagen) | Not specified | Increased pro-invasive nature. | [6] |
| Olfactory Ensheathing Cells (OECs) | Not specified | Morphological shift towards a process-bearing shape. | [12] |
| Primary Adult Human Keratinocytes | 10 µM | Maintained a small, homogenous, polygonal shape, resembling primary keratinocytes and delaying signs of senescence. | [11] |
Experimental Protocols
Protocol 1: General Assessment of Morphological Changes Induced by Y-27632
-
Cell Seeding: Plate your cells of interest onto an appropriate culture vessel (e.g., 6-well plate, 24-well plate with glass coverslips for microscopy) at a density that allows for individual cell morphology to be observed (typically 30-50% confluency). Allow the cells to adhere and spread for 24 hours in standard culture medium.
-
Preparation of Y-27632 Stock Solution: Prepare a sterile stock solution of Y-27632 (e.g., 10 mM) in sterile water or DMSO. Store aliquots at -20°C.
-
Treatment: On the day of the experiment, thaw an aliquot of the Y-27632 stock solution. Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Control Group: Prepare a vehicle control by adding the same volume of the solvent (water or DMSO) used for the Y-27632 stock solution to the culture medium.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Y-27632 or the vehicle control.
-
Microscopic Observation: Observe the cells using a phase-contrast or brightfield microscope at various time points (e.g., 1, 4, 8, 24, and 48 hours) after adding the inhibitor. Capture images to document any changes in cell shape, adhesion, and the presence of stress fibers.
-
(Optional) Immunofluorescence Staining: To visualize the actin cytoskeleton in more detail, fix the cells on coverslips at selected time points (e.g., with 4% paraformaldehyde), permeabilize them (e.g., with 0.1% Triton X-100), and stain for F-actin using fluorescently-labeled phalloidin. Nuclei can be counterstained with DAPI. This will allow for a clear visualization of the disassembly of stress fibers.
Visualizations
Caption: The canonical RhoA/ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: A troubleshooting workflow for unexpected morphological changes with Y-27632.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 4. Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rho Kinase Inhibitor Y-27632 Prolongs the Life Span of Adult Human Keratinocytes, Enhances Skin Equivalent Development, and Facilitates Lentiviral Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM - PubMed [pubmed.ncbi.nlm.nih.gov]
Y-27632 Technical Support Center: Stability, Troubleshooting, and Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Y-27632, a selective ROCK inhibitor. This resource addresses common questions and challenges related to its stability in culture media, offers troubleshooting advice for experimental variability, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling for Y-27632?
A1: Y-27632 is supplied as a crystalline solid. For long-term storage, it is stable for at least one year at -20°C, protected from light. Once reconstituted, stock solutions in sterile water, PBS, or DMSO should be aliquoted and stored at -20°C. These stock solutions are generally stable for up to 6 months. To avoid repeated freeze-thaw cycles, it is recommended to use freshly prepared or properly stored aliquots for each experiment.
Q2: How stable is Y-27632 in cell culture media?
A2: For optimal results, it is recommended to add Y-27632 to the culture medium immediately before use. However, studies have shown that Y-27632 exhibits reasonable stability under typical cell culture conditions. One study demonstrated that it is stable for up to 2 days in pluripotent stem cell (PSC) culture at 37°C and for up to 6 days when stored in media at 2-8°C.[1] For long-term experiments, it is advisable to replenish the media with fresh Y-27632 every 24-48 hours to maintain a consistent effective concentration.
Q3: What is the mechanism of action of Y-27632?
A3: Y-27632 is a potent and selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK). It acts by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[2][3] Inhibition of ROCK signaling leads to the modulation of the actin cytoskeleton, which in turn affects various cellular processes such as adhesion, contraction, migration, and apoptosis. This mechanism is particularly beneficial in stem cell culture, where it helps to prevent dissociation-induced apoptosis (anoikis).[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving Y-27632.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent cell survival after Y-27632 removal | - Suboptimal cell health or density: Cells may not have formed sufficient cell-cell junctions to survive without ROCK inhibition. - Harsh dissociation method: Enzymatic dissociation can be stressful for cells, and the protective effect of Y-27632 is lost upon removal. - Inadequate matrix coating: Poor attachment can lead to increased cell death. | - Ensure cultures are healthy and confluent before passaging. Plate cells at a higher density to promote cell-cell contact. - Use a gentler, non-enzymatic dissociation method like EDTA-based solutions. Minimize the duration of enzymatic treatment if it's necessary.[5] - Optimize the concentration and incubation time of the matrix coating (e.g., Matrigel®). Ensure even coating of the culture surface.[5] |
| Unexpected changes in cell morphology | - Cell-type specific effects: The impact of ROCK inhibition on the cytoskeleton can vary significantly between different cell types. - Off-target effects: At high concentrations, Y-27632 may have off-target effects. | - Review the literature for the expected morphological changes in your specific cell type upon ROCK inhibition. - Perform a dose-response experiment to determine the optimal, lowest effective concentration for your application. |
| Toxicity or lack of efficacy at standard concentrations | - Cell-type dependent sensitivity: Some cell lines, like human adipose-derived stem cells, have shown decreased viability with continuous Y-27632 treatment.[6] - Degradation of Y-27632: In long-term cultures, the effective concentration may decrease over time. | - Titrate the Y-27632 concentration to find the optimal window for your specific cell type. The commonly used concentration of 10 µM may not be suitable for all cells.[6][7] - For experiments lasting longer than 48 hours, replenish the medium with fresh Y-27632. |
| Variability between experiments | - Inconsistent Y-27632 activity: Improper storage or handling of stock solutions can lead to degradation. - Subtle variations in protocol: Minor differences in cell density, dissociation time, or media changes can be amplified in the presence of a signaling inhibitor. | - Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light. - Standardize all experimental parameters and document any deviations meticulously. |
Quantitative Data Summary
The stability of Y-27632 in solution is critical for reproducible experimental outcomes. The following tables summarize the stability data from various sources.
Table 1: Stability of Y-27632 Stock Solutions
| Solvent | Storage Temperature | Reported Stability | Source(s) |
| DMSO | -20°C | Up to 6 months | [8] |
| Water / PBS | -20°C | Up to 6 months | [2] |
| Reconstituted Aliquots | -20°C | Up to 1 year | [9] |
Table 2: Stability of Y-27632 in Culture Media
| Media Type | Storage/Incubation Temperature | Reported Stability | Source(s) |
| Pluripotent Stem Cell Medium | 37°C (in culture) | Up to 2 days | [1] |
| General Cell Culture Medium | 2-8°C | Up to 6 days | [1] |
| General Cell Culture Medium | 37°C (in culture) | Recommended to be added fresh; half-life of 12-16 hours suggested in one study.[10] |
Experimental Protocols
Protocol 1: Assessment of Y-27632 Stability in Culture Media using LC-MS/MS
This protocol outlines a general procedure for quantifying the concentration of Y-27632 in cell culture medium over time to determine its stability.
1. Materials:
-
Y-27632 standard
-
Cell culture medium of interest (e.g., DMEM/F-12)
-
LC-MS/MS system
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
C18 reverse-phase column
-
Internal standard (e.g., a structurally similar, stable molecule not present in the sample)
2. Sample Preparation:
-
Prepare a stock solution of Y-27632 in sterile water or DMSO at a known concentration (e.g., 10 mM).
-
Spike the cell culture medium with Y-27632 to a final concentration of 10 µM.
-
Incubate the medium under desired experimental conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect aliquots of the medium.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile containing the internal standard to one volume of the collected medium.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-8 min: 95% to 5% B
-
8-10 min: 5% B
-
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Y-27632 and the internal standard.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of Y-27632.
-
Quantify the concentration of Y-27632 in the experimental samples by comparing their peak areas (normalized to the internal standard) to the standard curve.
-
Plot the concentration of Y-27632 as a function of time to determine its degradation rate.
Visualizations
Signaling Pathway
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
Experimental Workflow
Caption: Experimental workflow for assessing Y-27632 stability in culture media.
References
- 1. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROCK Inhibitor Y27632 Induced Morphological Shift and Enhanced Neurite Outgrowth-Promoting Property of Olfactory Ensheathing Cells via YAP-Dependent Up-Regulation of L1-CAM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ixcellsbiotech.com [ixcellsbiotech.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. lcms.cz [lcms.cz]
Technical Support Center: Preventing Off-Target Effects of Y-27632
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of Y-27632, a commonly used ROCK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and what are its primary targets?
Y-27632 is a potent, cell-permeable, and selective inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK). It acts by competing with ATP for binding to the catalytic site of both ROCK1 and ROCK2 isoforms.[1][2] This inhibition disrupts downstream signaling pathways that regulate cell shape, motility, and contraction.
Q2: What are the known off-target effects of Y-27632?
While Y-27632 is highly selective for ROCK kinases, off-target effects can occur, particularly at higher concentrations.[3] In vitro studies have shown that Y-27632 can also inhibit other kinases, such as protein kinase C (PKC), cAMP-dependent protein kinase (PKA), and myosin light chain kinase (MLCK), although with significantly lower potency.[1][3] Additionally, some cellular effects of Y-27632 may be independent of ROCK inhibition, suggesting the involvement of yet-unidentified mechanisms.[4][5]
Q3: What are the common visual or phenotypic signs of off-target effects in cell culture?
Researchers should be vigilant for the following signs that may indicate off-target effects of Y-27632:
-
Unexpected changes in cell morphology: While ROCK inhibition is known to alter cell shape, dramatic or unusual morphological changes that are inconsistent with known ROCK functions could be a sign of off-target activity.[6][7]
-
Unanticipated effects on cell proliferation: Depending on the cell type, Y-27632 can have varied effects on proliferation.[6][7] If you observe a significant deviation from the expected proliferative response, it could be due to off-target kinase inhibition.
-
Inconsistent results with other ROCK inhibitors: If a structurally different ROCK inhibitor does not produce the same phenotype as Y-27632, it may suggest that the observed effect of Y-27632 is not solely due to ROCK inhibition.
-
Cellular toxicity at effective concentrations: High levels of cytotoxicity at concentrations required to see the desired on-target effect can be an indicator of off-target engagement.
Q4: How can I minimize the risk of off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of Y-27632 required to achieve the desired biological effect.
-
Ensure inhibitor quality: Use a high-purity, well-characterized source of Y-27632.
-
Employ orthogonal validation: Use a structurally and mechanistically different ROCK inhibitor to confirm that the observed phenotype is due to on-target inhibition.
-
Utilize genetic approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout ROCK1 and/or ROCK2 to validate that the phenotype observed with Y-27632 is consistent with the genetic perturbation.
-
Perform target engagement assays: Directly measure the binding of Y-27632 to its intended targets in your cellular system.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Y-27632.
Issue 1: I'm observing unexpected changes in cell morphology that don't seem related to ROCK inhibition.
-
Possible Cause: This could be an off-target effect, especially if you are using a high concentration of Y-27632.
-
Troubleshooting Steps:
-
Titrate the concentration: Perform a dose-response experiment to find the lowest concentration that gives the desired on-target effect (e.g., inhibition of stress fiber formation) without the unexpected morphological changes.
-
Use an alternative ROCK inhibitor: Test a structurally different ROCK inhibitor (e.g., Fasudil) to see if it recapitulates the desired phenotype without the anomalous morphological changes.
-
Perform a washout experiment: Remove Y-27632 from the culture medium and observe if the cells revert to their normal morphology. This can help determine if the effect is reversible.[8]
-
Issue 2: My cells are showing decreased viability or are dying at the concentration of Y-27632 I'm using.
-
Possible Cause: The concentration of Y-27632 may be too high, leading to off-target toxicity. Some cell types may be more sensitive to Y-27632.[9]
-
Troubleshooting Steps:
-
Perform a viability assay: Use a standard cell viability assay (e.g., MTS or trypan blue exclusion) to determine the IC50 for cytotoxicity in your specific cell line.
-
Lower the concentration: Based on the viability data, use a concentration of Y-27632 that is well below the cytotoxic threshold.
-
Reduce exposure time: If long-term treatment is not necessary, consider shorter incubation times with Y-27632.
-
Issue 3: I'm not seeing the expected effect of Y-27632 on my cells.
-
Possible Cause: The inhibitor may not be active, the concentration may be too low, or the specific cellular process you are studying may not be regulated by the ROCK pathway in your cell type.
-
Troubleshooting Steps:
-
Verify inhibitor activity: Test the Y-27632 on a known ROCK-dependent process, such as stress fiber formation in serum-starved fibroblasts, to confirm its activity.
-
Increase the concentration: Cautiously increase the concentration of Y-27632, while monitoring for any signs of toxicity.
-
Confirm ROCK expression and activity: Use Western blotting to confirm that your cells express ROCK1 and ROCK2 and that Y-27632 is inhibiting the phosphorylation of a known downstream target (e.g., Myosin Light Chain 2).
-
Quantitative Data
The following table summarizes the inhibitory potency of Y-27632 against its primary targets and some known off-target kinases.
| Kinase | IC50 / Ki | Species | Notes |
| ROCK1 | Ki: 140 nM[1][3] | Human | Primary Target |
| ROCK2 | Ki: 300 nM[1] | Human | Primary Target |
| PRK2 | Similar IC50 to ROCK[10] | - | Off-target |
| PKC | Ki: 26 µM[3] | Rat Brain | >185-fold less potent than for ROCK1 |
| PKA | Ki: 25 µM[3] | Bovine | >178-fold less potent than for ROCK1 |
| MLCK | Ki: >250 µM[3] | Chicken | >1785-fold less potent than for ROCK1 |
Experimental Protocols
Protocol 1: In-Cell Western Assay to Confirm ROCK Inhibition
This protocol allows for the quantification of the inhibition of a downstream ROCK target, such as phosphorylated Myosin Light Chain 2 (p-MLC2), in a cell-based format.
Materials:
-
Cells of interest
-
96-well or 384-well plates (black-walled for imaging)
-
Y-27632
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against p-MLC2
-
Primary antibody for normalization (e.g., total MLC2 or a housekeeping protein)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of Y-27632 (e.g., 0.1 µM to 50 µM) for the desired time. Include a vehicle control (e.g., DMSO).
-
Fixation: Remove the treatment media and fix the cells with fixation solution for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 5 minutes.
-
Blocking: Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibodies (anti-p-MLC2 and normalization antibody) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells and allow the plate to dry completely. Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the target (p-MLC2) and the normalization control. Normalize the p-MLC2 signal to the control signal and plot the dose-response curve to determine the IC50 of Y-27632 for ROCK inhibition in your cells.[11][12][13]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to directly confirm the binding of Y-27632 to ROCK1 and ROCK2 in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[14][15][16][17]
Materials:
-
Cells of interest
-
Y-27632
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or a 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for Western blotting (SDS-PAGE, transfer system, etc.)
-
Primary antibodies against ROCK1 and ROCK2
Procedure:
-
Cell Treatment: Treat cultured cells with Y-27632 at a desired concentration (e.g., 10 µM) or with a vehicle control for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble ROCK1 and ROCK2 by Western blotting.
-
Data Analysis: Quantify the band intensities for ROCK1 and ROCK2 at each temperature for both the vehicle- and Y-27632-treated samples. Plot the percentage of soluble protein against temperature to generate melt curves. A rightward shift in the melt curve in the presence of Y-27632 indicates thermal stabilization and confirms target engagement.[14][18][19]
Visualizations
Caption: The ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: Workflow for investigating potential off-target effects of Y-27632.
Caption: Decision tree for troubleshooting unexpected phenotypes with Y-27632.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 7. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROCK and PRK-2 Mediate the Inhibitory Effect of Y-27632 on Polyglutamine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. biomol.com [biomol.com]
- 14. benchchem.com [benchchem.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Target engagement assay [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
Y-27632 Technical Support Center: Troubleshooting Cell Detachment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell detachment issues that may arise when using the ROCK inhibitor, Y-27632.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it work?
Y-27632 is a cell-permeable and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It competitively inhibits both ROCK1 (Ki = 220 nM) and ROCKII (Ki = 300 nM) by binding to their ATP catalytic sites.[1][2] The ROCK signaling pathway plays a crucial role in regulating various cellular functions, including cell adhesion, migration, proliferation, and apoptosis.[3] By inhibiting ROCK, Y-27632 can modulate the actin cytoskeleton, which is essential for cell adhesion and morphology.
Q2: Why is Y-27632 often used to improve cell survival and attachment?
For many cell types, particularly human pluripotent stem cells (hPSCs), Y-27632 is used to enhance cell survival and attachment, especially after single-cell dissociation.[4] This process, known as anoikis (a form of apoptosis induced by cell detachment), is often mediated by the hyperactivation of the ROCK pathway.[1] By inhibiting ROCK, Y-27632 helps to prevent this dissociation-induced cell death.[5][6][7] It is also used to improve the recovery and viability of cells after cryopreservation and fluorescence-activated cell sorting (FACS).[4][8]
Q3: Under what circumstances can Y-27632 cause cell detachment?
While it often promotes attachment, Y-27632 can lead to cell detachment in certain contexts. This paradoxical effect can be attributed to its role in modulating the actin cytoskeleton and focal adhesions. In some cell types, the maintenance of strong cell-substrate adhesion is dependent on a certain level of cytoskeletal tension, which is regulated by the ROCK pathway. By inhibiting ROCK, Y-27632 can reduce this tension, leading to the disassembly of focal adhesions and subsequent cell detachment.[9][10] This effect can be cell-type specific and dependent on the concentration and duration of Y-27632 treatment.
Q4: What is the recommended working concentration for Y-27632?
The most commonly reported effective concentration of Y-27632 is 10 µM for a wide range of applications, including the culture of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs).[1] However, the optimal concentration can vary depending on the cell type and the specific experimental goals. Some studies have used concentrations ranging from 5 µM to 20 µM.[3] It is crucial to empirically determine the optimal concentration for your specific cell line and experimental conditions. High concentrations (e.g., >30 µM) have been shown to potentially decrease attachment strength in some cell types.[11]
Q5: How should I prepare and store Y-27632 stock solutions?
Y-27632 is typically supplied as a dihydrochloride salt.[1] Stock solutions can be prepared in sterile water or PBS. For example, to make a 10 mM stock solution, you can dissolve 5 mg of Y-27632 (molar mass: 338.3 g/mol ) in 1.48 mL of sterile water. It is recommended to prepare fresh stock solutions, but they can be aliquoted and stored at -20°C for up to a year.[12] Avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Y-27632-Induced Cell Detachment
Issue 1: Cells are detaching after the addition of Y-27632.
| Potential Cause | Troubleshooting Suggestion |
| Sub-optimal Y-27632 Concentration | The concentration of Y-27632 may be too high for your specific cell type. Perform a dose-response experiment to determine the optimal concentration (e.g., test a range from 1 µM to 20 µM). |
| Cell-Type Specificity | Some cell types are more sensitive to ROCK inhibition and may rely on a certain level of cytoskeletal tension for adhesion. Consider if Y-27632 is appropriate for your cell line by reviewing the literature for similar cell types. |
| Inadequate Extracellular Matrix (ECM) Coating | Insufficient or uneven coating of culture vessels with an appropriate ECM (e.g., Matrigel, fibronectin, laminin) can lead to weak cell attachment that is exacerbated by Y-27632. Ensure proper coating protocols are followed, including correct concentration and incubation time.[13] |
| Prolonged Exposure to Y-27632 | Continuous exposure to Y-27632 may not be necessary or beneficial for all cell types. For applications like improving post-dissociation survival, treatment for the first 24 hours is often sufficient.[13] Consider reducing the duration of treatment. |
| Cell Health and Confluency | Unhealthy or overly confluent cells may be more prone to detachment. Ensure you are using cells at an optimal passage number and confluency. |
Issue 2: Inconsistent cell detachment is observed between experiments.
| Potential Cause | Troubleshooting Suggestion |
| Variability in ECM Coating | Inconsistent preparation of ECM-coated plates can lead to variable cell attachment. Prepare a master mix of the coating solution and ensure even distribution and adequate incubation.[13] |
| Dissociation Method | The method of cell dissociation (e.g., enzyme used, incubation time) can impact cell health and subsequent attachment. Use a gentle dissociation method and avoid over-trypsinization. For sensitive cells, consider using a non-enzymatic dissociation reagent.[13] |
| Plating Density | Sub-optimal plating density can affect cell-cell interactions and overall attachment. Optimize the seeding density for your cell type in the presence of Y-27632. |
| Reagent Quality | The quality and age of Y-27632, media, and other reagents can influence experimental outcomes. Use fresh reagents and ensure proper storage. |
Quantitative Data Summary
Table 1: Recommended Working Concentrations of Y-27632 for Different Cell Types
| Cell Type | Recommended Concentration | Application | Reference |
| Human Embryonic Stem Cells (hESCs) | 10 µM | Post-dissociation survival, cryopreservation, FACS recovery | [1][4][12] |
| Human iPSCs | 10 µM | Initial culture, post-passaging | |
| Human Corneal Endothelial Cells | 10 µM | Improved adhesion and wound healing | [11][14] |
| Human Periodontal Ligament Stem Cells | 10-20 µM | Enhanced proliferation and migration | [15] |
| Human Foreskin Fibroblasts | 1-10 µM | Increased proliferation and migration | [16] |
| Salivary Gland Stem Cells | Not specified | Inhibition of dissociation-induced cell death | [5][6][7] |
| Esophageal Squamous Cell Cancer Cells | Not specified | Increased adhesion | [17] |
| Human Term Placenta-Derived Trophoblasts | Not specified | Enhanced adhesion and viability | [18][19] |
Table 2: Effects of Y-27632 on Cell Adhesion and Related Processes
| Cell Type | Effect of Y-27632 | Quantitative Finding | Reference |
| hESCs | Improved recovery after FACS | 8-35% recovery with Y-27632 vs. 2-19% without | [4] |
| hESCs | Improved recovery after passaging | 21-48% recovery with Y-27632 vs. 5-34% without | [4] |
| Differentiated HCEPs | Increased viability | Significantly higher viability at 10 µM compared to control | [11] |
| Differentiated HCEPs | Enhanced wound healing | Statistically significant increase in wound closure at 10 µM and 30 µM | [11] |
| PDLSCs | Enhanced migration | Significant increase in migrated cells at 10 µM and 20 µM | [15] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol is adapted from methods used to assess the adhesion of human corneal endothelial cells.[14]
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Wash cells twice with Phosphate-Buffered Saline (PBS).
-
Pre-treat cells with culture medium containing the desired concentration of Y-27632 (or a vehicle control) for 30 minutes.
-
-
Cell Detachment and Seeding:
-
Dissociate cells using a suitable method (e.g., trypsinization).
-
Resuspend cells in their corresponding culture medium and determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 2 x 10^5 cells/mL.
-
Add 50 µL of the cell suspension to each well of a 96-well plate pre-coated with the appropriate ECM.
-
-
Adhesion Incubation:
-
Allow cells to adhere for a defined period (e.g., 2 or 6 hours) at 37°C.
-
-
Washing and Staining:
-
Gently wash off non-adherent cells with PBS.
-
Fix the remaining adherent cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cells with a dye such as Crystal Violet.
-
-
Quantification:
-
Wash the plate extensively with water to remove excess stain.
-
Solubilize the dye with 10% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Troubleshooting Y-27632-Induced Cell Detachment
-
Prepare a Dose-Response Matrix:
-
Prepare a series of Y-27632 dilutions in your culture medium (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM).
-
-
Standardize Cell Plating:
-
Ensure a consistent and optimal ECM coating on all culture vessels.
-
Use a consistent and gentle cell dissociation method.
-
Plate cells at a predetermined optimal density in all conditions.
-
-
Treatment and Observation:
-
Add the different concentrations of Y-27632 to the respective wells immediately after plating.
-
Observe cell morphology and attachment at regular intervals (e.g., 6, 12, 24, and 48 hours) using a microscope.
-
-
Quantify Cell Adhesion/Viability:
-
At each time point, quantify the number of adherent cells. This can be done by:
-
Washing the wells to remove detached cells and then lysing the remaining adherent cells for quantification with a DNA-binding dye (e.g., CyQUANT).
-
Performing a cell viability assay (e.g., MTS or WST-8) on the adherent cells.
-
-
-
Analyze Results:
-
Compare the cell attachment and viability across the different Y-27632 concentrations to determine the optimal, non-detaching concentration for your cell type.
-
Visualizations
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: A logical workflow for troubleshooting Y-27632-induced cell detachment.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers | PLOS One [journals.plos.org]
- 5. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rho Kinase (ROCK) Inhibitor, Y-27632, Inhibits the Dissociation-Induced Cell Death of Salivary Gland Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of ROCK inhibitor, Y-27632, on adhesion and mobility in esophageal squamous cell cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro | PLOS One [journals.plos.org]
- 19. A Rho-associated coiled-coil containing kinases (ROCK) inhibitor, Y-27632, enhances adhesion, viability and differentiation of human term placenta-derived trophoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficacy of Y-27632 in resistant cell lines
Welcome to the technical support center for the ROCK inhibitor, Y-27632. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and improve the efficacy of Y-27632, particularly in cell lines that exhibit resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Y-27632?
A1: Y-27632 is a selective inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK). It competitively inhibits the ATP-binding site of both ROCK1 and ROCK2, preventing the phosphorylation of their downstream targets. This leads to a reduction in actomyosin contractility, stress fiber formation, and other ROCK-mediated cellular processes.
Q2: Why do I see inconsistent or no effects with Y-27632 in my cell line?
A2: The efficacy of Y-27632 can be cell-type dependent and influenced by experimental conditions. Some cell lines may have inherent resistance or develop acquired resistance. Additionally, studies suggest that Y-27632 can have effects beyond ROCK inhibition, which may contribute to varied outcomes.[1][2][3] Inconsistent results can also arise from suboptimal experimental protocols, such as incorrect concentrations or incubation times.
Q3: What are the potential mechanisms of resistance to Y-27632?
A3: While specific resistance mechanisms to Y-27632 are still under investigation, several possibilities exist based on resistance to other kinase inhibitors:
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the ROCK pathway. A key candidate is the PI3K/Akt pathway, which can also regulate cell survival and proliferation.[4][5][6]
-
Off-Target Effects: At higher concentrations, Y-27632 may inhibit other kinases, leading to unexpected or counteractive cellular responses.[1]
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and Breast Cancer Resistance Protein (ABCG2), is a common mechanism of resistance to various small molecule inhibitors. These transporters can actively pump Y-27632 out of the cell, reducing its intracellular concentration.
-
Alterations in the ROCK Pathway: Although less commonly reported for Y-27632, mutations in the drug target (ROCK1/2) or changes in the expression of upstream or downstream components of the Rho/ROCK pathway could potentially confer resistance.
Q4: Can Y-27632 have paradoxical effects, such as increasing invasion?
A4: Yes, some studies have reported that Y-27632 can increase the invasive properties of certain cancer cells, particularly in 3D culture models.[7] This may be due to the complex role of ROCK in cell adhesion and motility. While ROCK inhibition reduces stress fibers and focal adhesions, which can decrease migration on 2D surfaces, it may facilitate a different mode of migration in a 3D matrix.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Y-27632.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No observable effect of Y-27632 | 1. Suboptimal drug concentration.2. Insufficient incubation time.3. Cell line is resistant.4. Degraded Y-27632 stock solution. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 1 µM to 50 µM).2. Increase the incubation time (e.g., 24, 48, 72 hours).3. Assess ROCK pathway inhibition by Western blot for phosphorylated myosin light chain (p-MLC). If p-MLC is not reduced, consider resistance mechanisms.4. Prepare a fresh stock solution of Y-27632. |
| Inconsistent results between experiments | 1. Variability in cell density.2. Passage number of cells.3. Minor variations in protocol execution. | 1. Ensure consistent cell seeding density across experiments, as cell density can influence the response to Y-27632.[7]2. Use cells within a consistent and low passage number range.3. Maintain strict adherence to the experimental protocol. |
| Increased cell invasion or migration with Y-27632 treatment | 1. Paradoxical effect of Y-27632 in the specific cell line and culture conditions (e.g., 3D vs. 2D). | 1. Confirm the effect by repeating the experiment. 2. Test a range of Y-27632 concentrations, as the effect may be dose-dependent.3. Consider using an alternative ROCK inhibitor with a different off-target profile.4. Evaluate the expression of adhesion molecules and matrix metalloproteinases (MMPs). |
| Suspected resistance to Y-27632 | 1. Upregulation of bypass signaling pathways (e.g., PI3K/Akt).2. Increased drug efflux via ABC transporters.3. Off-target effects of Y-27632. | 1. Investigate the activation status of key survival pathways like PI3K/Akt (e.g., by Western blot for p-Akt). Consider a combination therapy approach (see Experimental Protocols).2. Test for the expression of ABC transporters (e.g., by qPCR or Western blot). If upregulated, consider co-treatment with an ABC transporter inhibitor.3. Compare the effects of Y-27632 with other ROCK inhibitors. |
Data Presentation
Table 1: Concentration-Dependent Effects of Y-27632 on Cancer Cell Lines (Literature Data)
| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |
| T-47D (Breast Cancer) | Dormant Clone Survival | 3 µg/ml (~9.4 µM) | Inhibition of dormant clone survival | [8] |
| PC12 (Pheochromocytoma) | Neurite Outgrowth | 25 | Induction of neurite outgrowth | [5] |
| SW620 (Colon Cancer) | Proliferation (Low Density) | 10 | 1.5-fold increase in proliferation | [7] |
| SW620 (Colon Cancer) | Proliferation (High Density) | 10 | No significant change in proliferation | [7] |
| SW620 (Colon Cancer) | Invasion (Low Density, 3D) | 10 | 3.5-fold increase in invasion | [7] |
| SW620 (Colon Cancer) | Invasion (High Density, 2D) | 10 | 1.5-fold decrease in invasion | [7] |
Experimental Protocols
Protocol 1: Assessing Y-27632 Sensitivity and ROCK Pathway Inhibition
Objective: To determine the effective concentration of Y-27632 for inhibiting the ROCK pathway in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Drug Treatment: Treat cells with a range of Y-27632 concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and collect the total protein.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Myosin Light Chain 2 (p-MLC2), total MLC2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-MLC2 to total MLC2. A significant decrease in this ratio indicates effective ROCK pathway inhibition.
Protocol 2: Overcoming Y-27632 Resistance with a PI3K Inhibitor Combination
Objective: To evaluate the synergistic effect of combining Y-27632 with a PI3K inhibitor in a Y-27632-resistant cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density for a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Drug Treatment: Treat the cells with:
-
Y-27632 alone (at a concentration known to be ineffective).
-
A PI3K inhibitor (e.g., LY294002 at 20 µM) alone.[8]
-
A combination of Y-27632 and the PI3K inhibitor.
-
A vehicle control.
-
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Cell Viability Assay: Perform the chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine if the combination treatment results in a significantly greater reduction in cell viability compared to either single agent, which would indicate a synergistic or additive effect.[8]
-
Synergy can be formally calculated using methods such as the Chou-Talalay method or by using synergy analysis software.[9][10][11]
-
Visualizations
Caption: Canonical Rho/ROCK Signaling Pathway and the Action of Y-27632.
Caption: Potential Mechanisms of Resistance to Y-27632.
Caption: Troubleshooting Workflow for Y-27632 Inefficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Y-27632 Induces Neurite Outgrowth by Activating the NOX1-Mediated AKT and PAK1 Phosphorylation Cascades in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Inhibition of PI3K and STAT3 signaling effectively inhibits bladder cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors [scholarworks.indianapolis.iu.edu]
- 11. pure.kaist.ac.kr [pure.kaist.ac.kr]
Technical Support Center: The Impact of Y-27632 on Cell Proliferation Rates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Y-27632 in cell proliferation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it affect cell proliferation?
Y-27632 is a selective, cell-permeable inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK).[1][2] The ROCK family of serine/threonine kinases (ROCK1 and ROCK2) are downstream effectors of the small GTPase RhoA.[3][4] The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cytoskeleton organization, cell adhesion, motility, and cell cycle progression.[4][5]
The impact of Y-27632 on cell proliferation is highly cell-type dependent and context-specific. It can promote, inhibit, or have no effect on proliferation rates. For instance, it has been shown to enhance the proliferation of human periodontal ligament stem cells and astrocytes, while inhibiting the proliferation of bladder cancer cells and human adipose-derived stem cells.[5][6][7][8]
Q2: What is the mechanism of action by which Y-27632 influences cell proliferation?
Y-27632 competitively inhibits the ATP-binding site of ROCK1 and ROCK2.[2] Inhibition of ROCK disrupts the downstream signaling cascade that controls actin cytoskeleton dynamics and cell cycle progression. Key downstream targets of ROCK include Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), which are involved in actomyosin contractility.[2][3]
By inhibiting ROCK, Y-27632 can influence the expression of cell cycle regulators. For example, in cultured astrocytes, Y-27632 treatment led to an increased expression of cyclin D1, CDK4, and cyclin E, thereby promoting cell cycle progression.[6] In some cancer cells, ROCK inhibition can lead to cell cycle arrest and apoptosis.[9]
Q3: What are the typical working concentrations for Y-27632 in cell culture experiments?
The optimal concentration of Y-27632 varies depending on the cell type and the desired outcome. However, a common working concentration range is between 1 µM and 20 µM.[2][5][8][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store Y-27632?
Y-27632 is typically supplied as a dihydrochloride salt in a lyophilized powder form. For stock solutions, it can be dissolved in sterile water or DMSO.[2][11] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the lyophilized powder and stock solutions at -20°C.[2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected effects on cell proliferation.
-
Possible Cause 1: Cell-type specific responses. The effect of Y-27632 is known to be highly variable across different cell types.[5][7][9]
-
Solution: Review the literature for studies using your specific or a similar cell type. If data is unavailable, perform a pilot experiment with a range of Y-27632 concentrations to characterize its effect.
-
-
Possible Cause 2: Suboptimal concentration. The concentration of Y-27632 is a critical parameter.
-
Solution: Perform a dose-response curve to identify the optimal concentration for your desired effect (inhibition or promotion of proliferation).
-
-
Possible Cause 3: Duration of treatment. The timing and duration of Y-27632 exposure can influence the outcome.
-
Solution: Design a time-course experiment to determine the optimal treatment duration.
-
-
Possible Cause 4: Cell density. The initial seeding density of cells can impact their response to Y-27632.[12]
-
Solution: Standardize your cell seeding density across all experiments. Investigate if varying the density alters the observed effect.
-
Issue 2: Increased cell death or apoptosis observed after treatment.
-
Possible Cause 1: Off-target effects at high concentrations. While Y-27632 is a selective ROCK inhibitor, high concentrations may lead to off-target effects and cytotoxicity.
-
Solution: Lower the concentration of Y-27632. Ensure you are using a concentration that is effective for ROCK inhibition without causing significant cell death in your control experiments.
-
-
Possible Cause 2: Induction of apoptosis in specific cell types. In some cell lines, particularly certain cancer cells, ROCK inhibition can induce apoptosis.[9]
Issue 3: Difficulty in reproducing results.
-
Possible Cause 1: Inconsistent reagent quality. The purity and stability of the Y-27632 compound can affect results.
-
Possible Cause 2: Variability in cell culture conditions. Factors such as passage number, confluency, and media composition can influence cellular responses.[15]
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent confluency at the start of each experiment.
-
Data on Y-27632's Impact on Cell Proliferation
| Cell Type | Effect on Proliferation | Concentration | Assay Used | Reference |
| T24 & 5637 Bladder Cancer Cells | Inhibition | 0-150 µM | Not Specified | [3][7] |
| Human Prostate Cells (WPMY-1 & BPH-1) | Inhibition | Dose-dependent | CCK-8, Ki-67 | [9] |
| Mesenchymal Stem Cells (MSCs) | Enhancement | 10 µM | Alamar Blue | [16] |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Promotion | 10-20 µM | CCK-8, EdU | [4][5] |
| Cultured Rat Astrocytes | Promotion | Not Specified | Western Blot for cell cycle proteins | [6] |
| SW620 Colon Cancer Cells | Modest Increase (at low density) | Not Specified | MTT | [12] |
| Human Foreskin Fibroblasts | Increase (up to twofold) | 1-10 µM | Time-lapse imaging | [10] |
| Equine Mesenchymal Stromal Cells (BMSCs & ASCs) | No significant effect | 10 µM | EdU, Ki-67 | [17][18] |
| Human Adipose-Derived Stem Cells (hADSCs) | Decrease | 10-20 µM | Cell counting, MTS | [8] |
Experimental Protocols
1. General Protocol for Assessing Cell Proliferation using a CCK-8/MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Y-27632 Treatment: Remove the culture medium and add fresh medium containing various concentrations of Y-27632 (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (e.g., DMSO or water).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay:
-
For CCK-8 assay , add the CCK-8 solution to each well and incubate for 1-4 hours.
-
For MTT assay , add the MTT reagent and incubate for 2-4 hours. Then, add the solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability or proliferation rate relative to the vehicle control.
2. Protocol for EdU (5-ethynyl-2'-deoxyuridine) Labeling Assay:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the general protocol.
-
EdU Labeling: Two to four hours before the end of the treatment period, add EdU solution to the culture medium to a final concentration of 10 µM.
-
Fixation and Permeabilization: At the end of the incubation, fix the cells with 4% paraformaldehyde and then permeabilize with 0.5% Triton X-100.
-
Click-iT® Reaction: Add the Click-iT® reaction cocktail containing the fluorescent azide to the cells and incubate in the dark.
-
Nuclear Staining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (DAPI/Hoechst positive).
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Rho/ROCK signaling pathway and the inhibitory action of Y-27632.
Caption: A general experimental workflow for assessing the impact of Y-27632 on cell proliferation.
References
- 1. stemcell.com [stemcell.com]
- 2. Y-27632 | Cell Signaling Technology [cellsignal.com]
- 3. Rho‑associated kinase inhibitor, Y‑27632, inhibits the invasion and proliferation of T24 and 5367 bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROCK inhibition with Y27632 promotes the proliferation and cell cycle progression of cultured astrocyte from spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dyngo-4a.com [dyngo-4a.com]
- 12. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 14. ROCK inhibitor reduces Myc-induced apoptosis and mediates immortalization of human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
Y-27632 Technical Support Center: Navigating Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using the ROCK inhibitor, Y-27632.
Frequently Asked Questions (FAQs)
Q1: What is Y-27632 and how does it work?
Y-27632 is a cell-permeable, highly selective and potent inhibitor of the Rho-associated coiled-coil forming protein kinase (ROCK) family of kinases (ROCK1 and ROCK2).[1][2] It functions by competing with ATP for binding to the catalytic site of the kinases.[3][4] The ROCK pathway plays a crucial role in regulating the actin cytoskeleton, which influences cell shape, adhesion, migration, and contraction.[5][6] By inhibiting ROCK, Y-27632 disrupts the formation of stress fibers and reduces cell contractility, which can prevent dissociation-induced apoptosis (anoikis) and enhance cell survival, particularly in single-cell applications.[1][7]
Q2: What is the most common working concentration for Y-27632?
The most frequently cited effective concentration is 10 µM.[8][9] This concentration has been shown to be sufficient for inhibiting a majority of ROCK kinase activity and is commonly used to enhance the survival of dissociated human pluripotent stem cells (hPSCs) and improve organoid formation.[8][9] However, the optimal concentration can be cell-type dependent and may range from 5 µM to 20 µM.[6][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and application.
Q3: How should I prepare and store Y-27632 stock solutions?
Y-27632 is typically supplied as a dihydrochloride salt powder.[1] For cell culture applications, it is often reconstituted in sterile distilled water or PBS to a stock concentration of 1-10 mM.[7][11] To aid dissolution, warming to 37°C or using an ultrasonic bath can be helpful.[9] Stock solutions are generally stable for several months when aliquoted and stored at -20°C.[7][9] It is advisable to avoid repeated freeze-thaw cycles.[7] For use, the stock solution should be diluted into the culture medium immediately before application.
Q4: For how long should I treat my cells with Y-27632?
The duration of treatment is highly dependent on the experimental goal.
-
Post-dissociation survival: For enhancing survival after passaging, a 24-hour treatment is common.[12]
-
Organoid formation: An initial treatment of 24-48 hours is often recommended to support the establishment of the culture.[9]
-
Long-term culture: In some specific cases, like extending the lifespan of primary keratinocytes, continuous treatment is used.[13] However, prolonged exposure can have unintended consequences. For instance, continuous treatment with Y-27632 was found to decrease cell numbers in human adipose-derived stem cell (hADSC) cultures.[10][14] Therefore, for most applications, especially those involving differentiation, it is best to limit the duration of exposure.
Troubleshooting Guide
Issue 1: Inconsistent Cell Survival or Increased Cell Death
Users frequently report variability in cell survival, particularly significant cell death observed 24 hours after removing Y-27632 from the culture medium.[12] This can be especially prevalent in sensitive cell types like human pluripotent stem cells (hPSCs).
| Potential Cause | Troubleshooting Recommendation |
| Sub-optimal Plating Density | Cells may be too sparse to establish necessary cell-cell contacts for survival after the inhibitor is removed. Ensure plating density is optimized. For hPSCs, a typical density is 400,000-500,000 cells per well of a 6-well plate.[12] |
| Harsh Dissociation Technique | Over-exposure to dissociation reagents (e.g., Accutase, Trypsin) can damage cells, making them more reliant on Y-27632 for survival. Minimize dissociation time and use gentle pipetting to create a single-cell suspension. Consider non-enzymatic dissociation methods for routine maintenance.[12] |
| Inadequate Extracellular Matrix (ECM) Coating | A poor or uneven coating of Matrigel or other ECMs can lead to poor cell attachment and subsequent apoptosis upon Y-27632 withdrawal. Ensure the coating is performed correctly and is uniform across the culture surface. |
| Abrupt Removal of Y-27632 | The sudden re-activation of the ROCK pathway can induce cytoskeletal stress and apoptosis. For sensitive cell lines, consider a gradual weaning process by reducing the Y-27632 concentration over 24-48 hours. |
| Compound Instability | Y-27632 in working solutions may degrade over time. Always prepare fresh working solutions from a frozen stock for each experiment. |
Issue 2: Unexpected Effects on Cell Proliferation
The effect of Y-27632 on proliferation is highly cell-type specific, leading to apparently contradictory results in the literature.
| Cell Type | Observed Effect of Y-27632 on Proliferation | Concentration Range |
| Human Periodontal Ligament Stem Cells (PDLSCs) | Increased Proliferation[6] | 10-20 µM[6] |
| Human Keratinocytes | Increased Proliferation[15] | 10 µM[13] |
| Human Foreskin Fibroblasts | Increased Proliferation[16] | Not Specified |
| Human Adipose-Derived Stem Cells (hADSCs) | Decreased Cell Numbers[10][14] | 10-20 µM[10] |
| Equine Mesenchymal Stromal Cells (MSCs) | No Significant Effect[17] | 10 µM[17] |
| SW620 Colon Cancer Cells | Increased at low density; no impact at high density[18] | Not Specified |
Troubleshooting Steps:
-
Literature Review: Check for published data on Y-27632's effect on your specific cell type.
-
Dose-Response Curve: Perform a proliferation assay (e.g., CCK8, EdU) with a range of Y-27632 concentrations (e.g., 1, 5, 10, 20 µM) to determine its specific effect.
-
Evaluate Cell Density: As seen with SW620 cells, the effect of Y-27632 can be density-dependent.[18] Assess proliferation at different seeding densities.
Issue 3: Altered Cell Morphology
A common and expected effect of Y-27632 is a change in cell morphology due to its impact on the actin cytoskeleton. However, these changes can sometimes be undesirable or misinterpreted.
| Observed Morphological Change | Explanation & Action |
| Loss of Polygonal Shape, More Elongated | This is a typical effect seen in cells like human corneal endothelial cells (HCECs) at higher concentrations (>10 µM).[19] This is due to the redistribution of actin filaments to the cell periphery. If this morphology is undesirable, consider lowering the Y-27632 concentration. |
| Enlarged, Less Spindle-Shaped | Observed in equine MSCs, this is a direct result of cytoskeletal changes from ROCK pathway inhibition.[17] This effect is generally reversible after the inhibitor is removed.[17] |
| Failure to Form Compact Colonies (e.g., hPSCs) | While Y-27632 helps individual cells survive, it can interfere with the strong cell-cell adhesion needed for classic hPSC colony morphology. This is expected during the initial 24 hours of culture post-passaging. If it persists, ensure the inhibitor has been removed. |
Experimental Protocols & Visualizations
Mechanism of Action: The ROCK Signaling Pathway
The small GTPase RhoA activates ROCK, which in turn phosphorylates multiple downstream targets. This leads to the phosphorylation of Myosin Light Chain (MLC) and subsequent actin-myosin contractility, resulting in the formation of stress fibers and focal adhesions. Y-27632 competitively inhibits ROCK, preventing this cascade.
References
- 1. stemcell.com [stemcell.com]
- 2. Y-27632 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Y-27632, an inhibitor of rho-associated protein kinase, suppresses tumor cell invasion via regulation of focal adhesion and focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dyngo-4a.com [dyngo-4a.com]
- 10. Failure of Y-27632 to improve the culture of adult human adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. A chemically defined culture medium containing Rho kinase inhibitor Y-27632 for the fabrication of stratified squamous epithelial cell grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 18. Treatment with Y-27632, a ROCK Inhibitor, Increases the Proinvasive Nature of SW620 Cells on 3D Collagen Type 1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Y-27632, a Rho-associated Kinase Inhibitor, on Human Corneal Endothelial Cells Cultured by Isolating Human Corneal Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of Y-27632: A Comparative Guide to Secondary Methods
For researchers, scientists, and drug development professionals, confirming the on-target effects of small molecule inhibitors is a critical step in experimental validation. Y-27632, a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), is widely used to study the biological roles of the Rho/ROCK signaling pathway. While the primary validation of Y-27632's effect is the direct inhibition of ROCK1 and ROCK2 kinase activity, a comprehensive understanding of its cellular impact requires secondary validation methods that assess its downstream consequences.
This guide provides an objective comparison of common secondary methods used to validate the effects of Y-27632. We present supporting experimental data, detailed protocols for key experiments, and a visual representation of the signaling pathway to aid in the selection of the most appropriate validation strategy for your research needs.
The Rho/ROCK Signaling Pathway and Y-27632's Mechanism of Action
The Rho family of small GTPases, including RhoA, are key regulators of the actin cytoskeleton. When activated, RhoA binds to and activates ROCK, a serine/threonine kinase. ROCK, in turn, phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actin-myosin contractility, leading to the formation of actin stress fibers and focal adhesions. By competitively inhibiting the ATP-binding site of ROCK, Y-27632 prevents these downstream phosphorylation events, resulting in the disassembly of stress fibers, reduced cellular contractility, and altered cell morphology and motility.
Figure 1. Simplified signaling pathway of Y-27632 action.
Comparison of Secondary Validation Methods
The following table summarizes key secondary methods for validating the effect of Y-27632, with representative quantitative data from published studies.
| Validation Method | Principle | Typical Readout | Control (Vehicle) | Y-27632 Treated | Key Advantages | Key Limitations |
| Western Blotting (p-MLC) | Measures the phosphorylation level of Myosin Light Chain (MLC), a direct downstream target of ROCK. | Ratio of phosphorylated MLC (p-MLC) to total MLC. | High p-MLC/total MLC ratio. | Significant decrease in p-MLC/total MLC ratio (e.g., ~50-90% reduction)[1][2][3][4]. | Quantitative, direct measure of ROCK activity, widely used. | Requires specific antibodies, can be semi-quantitative without proper normalization. |
| Immunofluorescence (Actin Stress Fibers) | Visualizes the organization of the actin cytoskeleton. ROCK inhibition leads to the disassembly of actin stress fibers. | Presence and organization of F-actin stress fibers. | Well-defined, prominent stress fibers. | Disrupted, less organized stress fibers, or complete absence[5][6]. | Provides clear visual confirmation of cellular phenotype, can be quantified with image analysis software. | Quantification can be complex and subjective, less direct than biochemical assays. |
| Cell Migration/Invasion Assay | Measures the ability of cells to move across a surface (wound healing) or through a membrane (transwell). ROCK plays a crucial role in cell motility. | Rate of wound closure or number of migrated cells. | Basal level of cell migration. | Variable effects depending on cell type; can increase migration in some cells (e.g., 50% faster wound closure)[7][8][9] or decrease it in others. | Functional readout of a key cellular process affected by ROCK. | Effect of Y-27632 on migration is cell-type dependent, can be influenced by proliferation. |
| Serum Response Element (SRE) Reporter Assay | Measures the transcriptional activity of the Serum Response Factor (SRF), which is downstream of the RhoA/ROCK pathway. | Luciferase or fluorescent reporter gene expression. | High reporter activity upon stimulation. | Decreased reporter activity. | Quantitative measure of downstream gene regulation, high-throughput potential. | Indirect measure of ROCK activity, can be influenced by other signaling pathways. |
Experimental Protocols
Western Blotting for Phosphorylated Myosin Light Chain (p-MLC)
This protocol details the detection of changes in MLC phosphorylation in response to Y-27632 treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) and Mouse anti-Myosin Light Chain 2.
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and grow to desired confluency.
-
Treat cells with Y-27632 (e.g., 10 µM) or vehicle control for the desired time (e.g., 1-24 hours).
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-MLC and anti-total MLC) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and calculate the ratio of p-MLC to total MLC for each sample.
-
Immunofluorescence Staining of Actin Stress Fibers
This protocol allows for the visualization of changes in the actin cytoskeleton following Y-27632 treatment.
Materials:
-
Cells cultured on glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells on coverslips with Y-27632 (e.g., 10 µM) or vehicle control.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
-
Staining:
-
Incubate cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Mounting and Imaging:
-
Wash cells twice with PBS.
-
Mount coverslips onto glass slides using antifade mounting medium.
-
Image using a fluorescence microscope.
-
Cell Migration Assay (Wound Healing)
This assay assesses the effect of Y-27632 on the collective migration of a cell population.
Materials:
-
Cells cultured to a confluent monolayer in a multi-well plate.
-
Pipette tips (p200 or p1000) or a specialized wound-making tool.
-
Cell culture medium with and without Y-27632.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Creating the Wound:
-
Grow cells to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove dislodged cells.
-
-
Treatment and Imaging:
-
Add fresh cell culture medium containing either Y-27632 (e.g., 10 µM) or vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate and capture images at regular intervals (e.g., every 4-6 hours) until the wound in the control wells is nearly closed.
-
-
Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for both control and treated cells.
-
Figure 2. Experimental workflow for validating Y-27632 effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | SFAlab: image-based quantification of mechano-active ventral actin stress fibers in adherent cells [frontiersin.org]
- 6. ROCK Inhibitor (Y27632) Increases Apoptosis and Disrupts the Actin Cortical Mat in Embryonic Avian Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Y-27632 vs. Fasudil: A Comparative Guide to ROCK Inhibitors for Researchers
For researchers and drug development professionals navigating the landscape of kinase inhibitors, selecting the appropriate tool is paramount for experimental success. Among the key targets in cellular signaling is the Rho-associated coiled-coil containing protein kinase (ROCK), a critical regulator of the actin cytoskeleton. This guide provides a detailed comparison of two widely used ROCK inhibitors, Y-27632 and Fasudil, presenting their mechanisms, experimental performance data, and relevant protocols to aid in informed decision-making.
Mechanism of Action and the ROCK Signaling Pathway
Both Y-27632 and Fasudil are potent, cell-permeable, and selective inhibitors of ROCK.[1][2] They act by competing with ATP for binding to the catalytic site of ROCK1 and ROCK2.[1][2] The ROCK signaling pathway is initiated by the activation of the small GTPase RhoA.[3][][5] Activated RhoA (RhoA-GTP) binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates to regulate cellular processes such as cell adhesion, migration, proliferation, and apoptosis.[3][6][7]
Key downstream effects of ROCK activation include the phosphorylation of Myosin Light Chain (MLC) and the inactivation of MLC phosphatase, leading to increased actomyosin contractility and stress fiber formation.[3][6] ROCK also phosphorylates and activates LIM kinase (LIMK), which then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[3][6] This results in the stabilization of actin filaments.[3][6]
Below is a diagram illustrating the core components of the Rho/ROCK signaling pathway.
Caption: The Rho/ROCK signaling pathway and points of inhibition by Y-27632 and Fasudil.
Comparative Performance Data
The choice between Y-27632 and Fasudil often depends on the specific experimental context, including the cell type, desired outcome, and potential off-target effects. Below are tables summarizing quantitative data from various studies comparing the two inhibitors.
In Vitro Potency and Efficacy
| Parameter | Y-27632 | Fasudil | Reference |
| IC50 (ROCK2) | 800 nM | 1.9 µM | [8] |
| Ki (ROCK1) | 220 nM | Not reported in this study | [1] |
| Ki (ROCK2) | 300 nM | Not reported in this study | [1] |
| Effect on hPSC Growth (Fold Increase over 7 days) | ~90,000-fold | ~100,000-fold | [9] |
| Inhibition of Tumor Cell Migration (MDA-MB-231) | Not directly compared in this study | ~50% inhibition at 50 µM (as Hydroxyfasudil) | [10] |
| Inhibition of Tumor Cell Migration (HT1080) | Not directly compared in this study | ~50% inhibition at 50 µM (as Hydroxyfasudil) | [10] |
In Vivo Efficacy in a Mouse Model of Epilepsy
| Parameter | Y-27632 (5 mg/kg) | Fasudil (25 mg/kg) | Reference |
| Prolongation of Clonic Convulsion Onset (PTZ-induced) | Significant | Significant | [8] |
| Decrease in Tonic Hindlimb Extension Duration (MES-induced) | Significant | Significant | [8] |
| Effect on PTZ Kindling Development | Significant suppression | Ineffective | [8] |
Efficacy in Promoting Cutaneous Nerve Regeneration in Rats
| Parameter | Y-27632 (40 mg/kg) | Fasudil (40 mg/kg) | Control (DMSO) | Reference |
| New Axon Density (1 week post-injury) | 68.0 ± 2.3% | 55.8 ± 5.2% | 43.2 ± 6.5% | [11] |
| Nerve Density in Flap (1 month post-surgery) | 6.0 ± 0.9‰ | 2.8 ± 0.5‰ | 1.1 ± 1.1‰ | [11] |
| Regenerated Axon Length in DRG Culture (in vitro) | 2662 ± 112 µm | 2302 ± 134 µm | 1916 ± 132 µm | [11] |
| Growth Cone Area in DRG Culture (in vitro) | 79 ± 5 µm² | 55 ± 7 µm² | 40 ± 7 µm² | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assays commonly used to evaluate ROCK inhibitor activity.
ROCK Kinase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of compounds on ROCK activity.
Caption: A typical workflow for an in vitro ROCK kinase activity assay.
Detailed Steps:
-
Plate Coating: Coat a 96-well plate with a recombinant ROCK substrate, such as MYPT1.[12][13]
-
Reagent Preparation: Prepare serial dilutions of Y-27632 and Fasudil. Also, prepare a solution of active ROCK enzyme and ATP.
-
Kinase Reaction: Add the ROCK enzyme, ATP, and the test inhibitors to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).[13]
-
Detection: After incubation, wash the wells and add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1).[12][13]
-
Secondary Antibody and Substrate: Add a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate like TMB.[12]
-
Measurement: Stop the reaction and measure the absorbance at 450 nm. The signal intensity is inversely proportional to the inhibitory activity of the compounds.[12]
Cell-Based Assay for ROCK Inhibition (Western Blot)
This method assesses the ability of inhibitors to block ROCK signaling within a cellular context by measuring the phosphorylation of downstream targets.
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., Panc-1, human mesangial cells) and allow them to adhere overnight.[14][15] Treat the cells with various concentrations of Y-27632 or Fasudil for a specified duration (e.g., 1 hour).[15]
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody against a phosphorylated ROCK substrate (e.g., phospho-MYPT1, phospho-MLC). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities to determine the extent of inhibition.
Cell Proliferation Assay
This assay determines the effect of ROCK inhibitors on cell growth.
Detailed Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a specific density (e.g., 1200 cells per well).[16]
-
Inhibitor Treatment: After allowing the cells to attach (e.g., 24 hours), treat them with a range of concentrations of Y-27632 or Fasudil.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[16]
-
Viability Assessment: Add a viability reagent such as MTT or resazurin to each well and incubate for a few hours.[16]
-
Measurement: Measure the absorbance or fluorescence to determine the number of viable cells.
Summary and Conclusion
Both Y-27632 and Fasudil are valuable tools for studying the Rho/ROCK signaling pathway.
-
Y-27632 is often favored in basic research due to its high potency and selectivity for ROCK kinases, as demonstrated by its lower IC50 and Ki values.[1][8] It has shown superior efficacy in certain in vivo models, such as promoting nerve regeneration and preventing the development of kindling in epilepsy models.[8][11]
-
Fasudil , on the other hand, has the significant advantage of being approved for clinical use in some countries for conditions like cerebral vasospasm following subarachnoid hemorrhage.[17] This makes it a more translationally relevant compound for studies aiming to develop new therapeutic strategies.[18][19][20] While it may be less potent than Y-27632 in some assays, it has demonstrated comparable or even superior effects in other contexts, such as promoting the survival of human pluripotent stem cells.[9] Furthermore, Fasudil is noted to be significantly less expensive and easier to synthesize than Y-27632.[21][22]
The choice between Y-27632 and Fasudil should be guided by the specific research question, experimental model, and consideration of factors such as potency, selectivity, translational potential, and cost. This guide provides a foundation of comparative data and protocols to assist researchers in making an informed selection for their studies on the multifaceted roles of ROCK signaling in health and disease.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rho-associated coiled-coil kinase (ROCK) signaling and disease | Semantic Scholar [semanticscholar.org]
- 8. Antiepileptic effects of two Rho-kinase inhibitors, Y-27632 and fasudil, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparison of the efficacy of Rho kinase inhibitor Fasudil and Y27632 in promoting cutaneous nerve regeneration [chjcana.com]
- 12. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]
- 13. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 14. e-century.us [e-century.us]
- 15. scispace.com [scispace.com]
- 16. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. German Clinical Trials Register [drks.de]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Safety, Tolerability and Symptomatic Efficacy of the ROCK-Inhibitor Fasudil in Patients With Parkinson's Disease | Clinical Research Trial Listing [centerwatch.com]
- 21. researchgate.net [researchgate.net]
- 22. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
A Head-to-Head Battle: Unpacking the Nuances of ROCK Inhibition Through Genetic Knockout Versus the Chemical Inhibitor Y-27632
For researchers in cellular biology and drug development, dissecting the function of Rho-associated coiled-coil containing protein kinase (ROCK) is pivotal. This serine/threonine kinase is a central regulator of the actin cytoskeleton, influencing a myriad of cellular processes including contraction, motility, proliferation, and apoptosis. Two primary methodologies are employed to probe ROCK function: genetic knockout of the ROCK isoforms (ROCK1 and ROCK2) and chemical inhibition, most commonly with Y-27632. This guide provides an in-depth, objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their experimental needs.
Executive Summary
Genetic knockout offers the utmost specificity by permanently ablating the target gene(s), providing invaluable insights into the distinct and sometimes compensatory roles of ROCK1 and ROCK2. However, this approach can be confounded by developmental effects and compensatory mechanisms that may mask the primary function of the kinase. In contrast, chemical inhibition with Y-27632 offers a rapid and reversible means to interrogate ROCK signaling. While Y-27632 is a potent and widely used ROCK inhibitor, it is not entirely specific and can exhibit off-target effects, particularly at higher concentrations. Furthermore, some studies suggest that Y-27632 may have cellular effects that are independent of its ROCK-inhibitory activity. The choice between these two powerful techniques hinges on the specific scientific question, the desired temporal control, and the consideration of potential confounding factors.
Quantitative Comparison of Phenotypic Outcomes
The following tables summarize quantitative data from various studies, comparing the effects of genetic knockout of ROCK with chemical inhibition by Y-27632 on key cellular processes. It is important to note that direct comparisons within a single study are limited, and thus these tables are a synthesis of data from multiple sources, which may involve different cell types and experimental conditions.
| Cellular Process | Genetic Knockout (ROCK1/2) | Chemical Inhibition (Y-27632) | Key Findings & Citations |
| Cell Proliferation | Knockdown of either ROCK1 or ROCK2, or both, reduces proliferation in prostate cancer cells.[1] | Y-27632 inhibits proliferation of prostate cancer cells in a dose-dependent manner.[2] In some cell types like equine mesenchymal stromal cells, Y-27632 showed no significant effect on proliferation.[3] | Both genetic and chemical inhibition of ROCK generally lead to decreased cell proliferation, although the effect of Y-27632 can be cell-type dependent. |
| Cell Migration | Knockdown of both ROCK1 and ROCK2 leads to a reduction in the migration distance of wound healing in TE-10 cells.[4] | Y-27632 significantly reduces the migration of TE-10 cells.[5] In contrast, in hepatic stellate cells, Y-27632 increased migration.[6] | The effect on cell migration appears to be context-dependent, with both inhibition and, paradoxically, enhancement of migration reported with Y-27632. Genetic knockdown consistently shows a role for ROCK in promoting migration. |
| Apoptosis | Knockdown of ROCK1 and ROCK2 leads to a reduction in cleaved caspases 6 and 9.[7] | Y-27632 treatment suppresses dissociation-induced apoptosis in prostate epithelial cells, with a decrease in early and late apoptotic cells.[8] Y-27632 also diminishes apoptosis in marmoset induced pluripotent stem cells by suppressing caspase 3 expression and activity.[9] | Both genetic and chemical inhibition of ROCK signaling appear to have a pro-survival effect by inhibiting apoptosis. |
Delving into the Molecular Mechanisms: Specificity, Off-Targets, and Compensation
A critical consideration when choosing between genetic and chemical inhibition is the specificity of the intervention and the potential for the cellular system to adapt.
| Parameter | Genetic Knockout (ROCK1/2) | Chemical Inhibition (Y-27632) | Implications for Experimental Design |
| Specificity | Highly specific to the targeted ROCK isoform(s). Allows for the dissection of the distinct functions of ROCK1 and ROCK2.[10][11] | Primarily targets ROCK1 and ROCK2, but can inhibit other kinases at higher concentrations. Some studies suggest ROCK-independent effects.[12][13] | For studying isoform-specific functions, genetic knockout is superior. When using Y-27632, it is crucial to use the lowest effective concentration and consider potential off-target effects. |
| Compensatory Mechanisms | Knockout of one ROCK isoform can lead to the upregulation of the other. For instance, ROCK1 expression is increased in ROCK2-haploinsufficient mice.[14] In ROCK2 knockout hearts, a compensatory overactivation of ROCK1 has been observed.[10][11] | Acute inhibition is less likely to induce long-term compensatory changes in gene expression. | The potential for compensation in knockout models must be considered when interpreting results. Western blotting for the non-targeted isoform is recommended. |
| Off-Target Effects | Minimal, directly related to the function of the knocked-out gene. | Can inhibit other kinases such as PRK-2.[4] Some studies have shown that Y-27632's effects on cell proliferation and stemness go beyond ROCK inhibition.[12][13] | Control experiments with other, structurally different ROCK inhibitors can help to confirm that the observed phenotype is due to ROCK inhibition. |
| Temporal Control | Permanent and irreversible gene ablation. | Acute and reversible inhibition of kinase activity. | Y-27632 is ideal for studying the immediate effects of ROCK inhibition. Genetic knockout is suited for investigating the long-term consequences of ROCK deficiency. |
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships within the ROCK signaling cascade and the experimental approaches to study it, the following diagrams are provided.
Caption: The ROCK signaling pathway, activated by RhoA-GTP, involves two main isoforms, ROCK1 and ROCK2. These kinases regulate cytoskeletal dynamics through downstream effectors like LIMK and MLCP, influencing cell contraction and actin stability. Y-27632 acts as a chemical inhibitor of both ROCK isoforms.
Caption: A typical experimental workflow for comparing genetic knockout and chemical inhibition of ROCK involves establishing the respective cellular models and then performing a battery of functional and molecular assays to assess the impact on cellular phenotypes and signaling pathways.
Detailed Experimental Protocols
Western Blot for Phosphorylated Myosin Light Chain (p-MLC)
Objective: To quantify the levels of phosphorylated MLC as a readout of ROCK activity.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total MLC2, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: Culture cells under desired conditions (e.g., with or without Y-27632, or using ROCK knockout and control cell lines). Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-MLC signal to the total MLC signal to determine the relative phosphorylation level.
In Vitro Kinase Assay for ROCK Activity
Objective: To directly measure the kinase activity of ROCK in cell or tissue lysates.
Materials:
-
ROCK activity assay kit (commercially available kits often provide a substrate like MYPT1 and a specific antibody to detect its phosphorylation).
-
Kinase buffer.
-
ATP.
-
Cell or tissue lysates.
-
Microplate reader.
Protocol (based on a typical ELISA-based kit):
-
Lysate Preparation: Prepare cell or tissue lysates as per the kit's instructions, ensuring the inclusion of protease and phosphatase inhibitors.
-
Assay Plate Preparation: Add the prepared lysates to the wells of a microplate pre-coated with a ROCK substrate (e.g., recombinant MYPT1).
-
Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP and kinase buffer to each well. Incubate at 30°C for the recommended time (e.g., 30-60 minutes).
-
Washing: Wash the wells several times with the provided wash buffer to remove ATP and non-bound proteins.
-
Primary Antibody Incubation: Add a primary antibody that specifically recognizes the phosphorylated form of the substrate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
-
Stop Reaction: Stop the reaction by adding a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the ROCK activity in the sample.
Cell Migration Scratch Assay
Objective: To assess the effect of ROCK inhibition or knockout on collective cell migration.
Materials:
-
Cell culture plates (e.g., 6-well or 12-well plates).
-
Sterile pipette tips (e.g., p200).
-
Cell culture medium.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Protocol:
-
Cell Seeding: Seed cells in a culture plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
Scratch Creation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium to the wells. For chemical inhibition studies, this medium will contain Y-27632 or a vehicle control.
-
Image Acquisition: Immediately after creating the scratch (time 0), and at regular intervals thereafter (e.g., every 6, 12, and 24 hours), capture images of the scratch at the same position.
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software. Calculate the rate of wound closure as a measure of cell migration.
Conclusion: A Tale of Two Tools
Both genetic knockout and chemical inhibition with Y-27632 are indispensable tools for investigating the multifaceted roles of ROCK signaling. Genetic knockout provides unparalleled specificity for dissecting the distinct functions of ROCK1 and ROCK2 and for studying the long-term consequences of their absence. However, the potential for developmental effects and compensatory mechanisms necessitates careful experimental design and interpretation. Chemical inhibition with Y-27632, on the other hand, offers a convenient and temporally controlled method for acute ROCK inhibition. Researchers must remain vigilant of its potential off-target effects and the possibility of ROCK-independent activities. Ultimately, a combinatorial approach, where findings from Y-27632 studies are validated using genetic models, will provide the most robust and comprehensive understanding of ROCK's function in health and disease. This integrated approach will be instrumental in advancing the development of novel therapeutic strategies targeting the ROCK signaling pathway.
References
- 1. Rho-Associated Protein Kinase (ROCK) Promotes Proliferation and Migration of PC-3 and DU145 Prostate Cancer Cells by Targeting LIM Kinase 1 (LIMK1) and Matrix Metalloproteinase-2 (MMP-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Y-27632 targeting ROCK1&2 modulates cell growth, fibrosis and epithelial-mesenchymal transition in hyperplastic prostate by inhibiting β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells [frontiersin.org]
- 4. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rock1 & 2 Perform Overlapping and Unique Roles in Angiogenesis and Angiosarcoma Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 9. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disruption of both ROCK1 and ROCK2 genes in cardiomyocytes promotes autophagy and reduces cardiac fibrosis during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of both ROCK1 and ROCK2 genes in cardiomyocytes promotes autophagy and reduces cardiac fibrosis during aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Rho Kinase Isoforms ROCK1 and ROCK2 Each Contribute to the Development of Experimental Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Y-27632 in Kinase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of kinase inhibitors is paramount. This guide provides an objective comparison of the widely used ROCK inhibitor, Y-27632, with other alternatives, supported by experimental data and detailed protocols to aid in the critical assessment of its specificity.
Y-27632 is a well-established and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It is a cell-permeable compound that acts as a potent, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms.[2] The compound is extensively used in cell biology to study the roles of the ROCK signaling pathway in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. However, like many kinase inhibitors, its absolute specificity is concentration-dependent, and an awareness of its potential off-target effects is crucial for the accurate interpretation of experimental results.
The ROCK Signaling Pathway
The Rho-associated kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway plays a central role in regulating the actin cytoskeleton and, consequently, a multitude of cellular functions. Extracellular signals, such as growth factors and hormones, activate RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and stress fiber formation. Another important substrate is the LIM kinase (LIMK), which, upon phosphorylation by ROCK, inactivates cofilin, a protein responsible for actin filament depolymerization. This cascade of events results in the stabilization of the actin cytoskeleton.
Kinase Selectivity Profile of Y-27632
The specificity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases and determining its inhibitory concentration (IC50) or binding affinity (Ki) for each. Y-27632 exhibits high potency towards ROCK1 and ROCK2, with reported Ki values of 140 nM and 300 nM, respectively.[1] It has been shown to have a selectivity of over 200-fold for ROCKs compared to other kinases such as protein kinase C (PKC), cAMP-dependent protein kinase (PKA), myosin light chain kinase (MLCK), and p21-activated kinase (PAK).[1] However, at higher concentrations, Y-27632 can inhibit other kinases, a crucial consideration for in vitro and in vivo studies where high concentrations might be used. It has been reported that the affinity of Y-27632 for ROCK is 200–2000 times higher than for other kinases.[3]
Table 1: Comparison of Inhibitory Activity (IC50/Ki) of Selected ROCK Inhibitors
| Kinase | Y-27632 | Fasudil | H-1152 |
| ROCK1 | 140 nM (Ki)[1] | ~800 nM (Ki) | 1.6 nM (Ki) |
| ROCK2 | 300 nM (Ki)[1] | ~340 nM (Ki) | 0.83 nM (Ki) |
| PKA | >25 µM (Ki) | ~1.5 µM (Ki) | ~6.3 µM (Ki) |
| PKCα | >25 µM (Ki) | ~10 µM (Ki) | ~9.2 µM (Ki) |
| MLCK | >25 µM (Ki) | ~20 µM (Ki) | ~1.6 µM (Ki) |
| PAK1 | >25 µM (Ki) | - | - |
| PRK2 | ~600 nM (IC50) | - | - |
Note: The values presented are compiled from various sources and may vary depending on the specific assay conditions. This table is for comparative purposes.
Experimental Protocols for Kinase Assays
Assessing the specificity of a kinase inhibitor like Y-27632 involves determining its effect on the activity of a wide range of kinases. Biochemical kinase assays are the gold standard for this purpose. Below is a generalized protocol for an in vitro radiometric kinase assay, a common method for determining kinase inhibition.
General Protocol for In Vitro Radiometric Protein Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Y-27632 for a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Y-27632 stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of Y-27632 in the kinase reaction buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor dilutions.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare the kinase reaction mixture containing the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the serially diluted Y-27632 or vehicle control to the respective wells.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km value for the specific kinase, if known.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the membrane multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Detection: Air-dry the membrane and quantify the amount of incorporated ³²P using a scintillation counter or a phosphorimager.
-
Data Analysis: Determine the percentage of kinase activity inhibition for each Y-27632 concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Comparison with Other ROCK Inhibitors
Several other ROCK inhibitors are available, each with its own specificity profile.
-
Fasudil (HA-1077): Another widely studied ROCK inhibitor. It is generally considered less potent and less specific than Y-27632, with reported inhibitory activity against other kinases like PKA and PKC at lower concentrations compared to Y-27632.
-
H-1152: A more potent and selective ROCK inhibitor than both Y-27632 and Fasudil. It exhibits significantly lower IC50 values for ROCK1 and ROCK2 and greater selectivity against other kinases.
The choice of inhibitor will depend on the specific experimental needs, balancing potency with the potential for off-target effects. For studies requiring very high specificity, more recently developed and highly selective inhibitors might be preferable, although Y-27632 remains a valuable and well-characterized tool for many applications.
Conclusion
Y-27632 is a potent and selective inhibitor of ROCK kinases, making it an invaluable tool for studying the diverse cellular processes regulated by the ROCK signaling pathway. However, researchers must be mindful of its potential for off-target effects, particularly at higher concentrations. This guide provides a framework for assessing the specificity of Y-27632 through comparative data and detailed experimental protocols. By carefully considering the inhibitor's selectivity profile and employing rigorous experimental design, researchers can confidently interpret their findings and advance our understanding of kinase signaling in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cell Survival: A Comparative Guide to Alternatives for Y-27632
For researchers, scientists, and drug development professionals, ensuring the viability of cells in culture is paramount. The Rho-associated coiled-coil kinase (ROCK) inhibitor, Y-27632, has long been a staple for improving cell survival, particularly in sensitive applications like single-cell cloning and cryopreservation of pluripotent stem cells. However, a new generation of alternatives offers enhanced potency, specificity, and even novel mechanisms of action. This guide provides an objective, data-driven comparison of prominent alternatives to Y-27632, including Thiazovivin, Chroman 1, and Fasudil, to aid in the selection of the optimal tool for your research needs.
At a Glance: Key Alternatives to Y-27632
The landscape of ROCK inhibitors and cell survival enhancers is expanding, offering researchers a variety of options beyond the well-established Y-27632. Thiazovivin, Chroman 1, and Fasudil have emerged as leading alternatives, each with distinct characteristics in terms of potency, mechanism, and cost-effectiveness. Furthermore, a combination of small molecules, known as the CEPT cocktail, which includes Chroman 1, provides a multi-pronged approach to cytoprotection.
Performance Comparison: A Data-Driven Overview
The efficacy of these small molecules in promoting cell survival has been documented across various studies. While experimental conditions may vary, the following tables summarize key quantitative data to facilitate a comparative analysis of their performance against the benchmark, Y-27632.
| Compound | Typical Working Concentration | Key Performance Highlights | Relative Potency/Efficacy |
| Y-27632 | 10 µM | Standard for ROCK inhibition in hPSC culture. | Baseline |
| Thiazovivin | 1-2 µM | Effective at a 5-fold lower concentration than Y-27632.[1] Significantly enhances hPSC survival (>30-fold) after dissociation. | Higher potency than Y-27632.[1] |
| Chroman 1 | 50 nM | More potent and selective than Y-27632.[2] Improves hPSC single-cell survival by approximately 25% compared to Y-27632.[2] | Highest potency among the listed ROCK inhibitors. |
| Fasudil | 10 µM | Comparable or slightly higher growth promotion in hPSCs compared to Y-27632.[3] A more cost-effective alternative.[3][4] | Comparable to Y-27632. |
| CEPT Cocktail | Chroman 1 (50 nM), Emricasan (5 µM), Polyamines, Trans-ISRIB (0.7µM) | Synergistically enhances hPSC survival after single-cell dissociation.[5][6] | Superior cytoprotection compared to individual ROCK inhibitors.[5] |
Delving into the Mechanisms: The Rho-ROCK Signaling Pathway
The primary mechanism by which these compounds enhance cell survival is through the inhibition of the Rho-associated coiled-coil kinase (ROCK). Dissociation of cells into single-cell suspensions can lead to hyperactivation of the Rho-ROCK pathway, resulting in cytoskeleton-mediated hypercontraction, membrane blebbing, and ultimately, apoptosis (a process known as anoikis). ROCK inhibitors block this signaling cascade, thereby mitigating these detrimental effects.
Caption: The Rho-ROCK signaling pathway and points of inhibition.
Thiazovivin exhibits a dual mechanism of action. Beyond ROCK inhibition, it also promotes cell survival by stabilizing E-cadherin at the cell surface, which is crucial for maintaining cell-cell adhesion.[7][8][9][10]
Experimental Protocols: A Guide to Implementation
To facilitate the adoption of these alternatives, detailed experimental protocols for key applications are provided below.
Protocol 1: Single-Cell Passaging of Human Pluripotent Stem Cells (hPSCs) with Thiazovivin
This protocol is adapted for the use of Thiazovivin to enhance survival during routine single-cell passaging of hPSCs.
Materials:
-
hPSCs cultured on a suitable matrix (e.g., Matrigel)
-
Complete hPSC culture medium
-
Thiazovivin (stock solution, e.g., 10 mM in DMSO)
-
Cell dissociation reagent (e.g., Accutase or TrypLE)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
Procedure:
-
Preparation: Pre-warm complete hPSC medium and dissociation reagent to 37°C. Prepare fresh hPSC medium containing 2 µM Thiazovivin.[1]
-
Dissociation:
-
Aspirate the spent medium and wash the cells once with DPBS.
-
Add the pre-warmed dissociation reagent and incubate at 37°C for 3-5 minutes, or until cells start to detach.
-
Gently triturate to create a single-cell suspension.
-
-
Cell Collection and Plating:
-
Neutralize the dissociation reagent with fresh hPSC medium containing 2 µM Thiazovivin.
-
Collect the cell suspension and centrifuge at 200 x g for 3-5 minutes.
-
Resuspend the cell pellet in fresh hPSC medium containing 2 µM Thiazovivin.
-
Plate the cells onto a new matrix-coated culture vessel at the desired density.
-
-
Post-plating Culture:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the medium with fresh complete culture medium without Thiazovivin.
-
Protocol 2: Cryopreservation and Thawing of hPSCs with Chroman 1
This protocol outlines the use of Chroman 1 to improve cell viability during cryopreservation and thawing.
Materials:
-
hPSCs ready for cryopreservation
-
Cryopreservation medium (e.g., commercial cryopreservation solution or user-defined)
-
Chroman 1 (stock solution, e.g., 10 µM in DMSO)
-
Complete hPSC culture medium
-
Cell dissociation reagent
-
Cryovials
Procedure for Cryopreservation:
-
Prepare a single-cell suspension of hPSCs as described in Protocol 1.
-
Resuspend the cell pellet in cryopreservation medium containing 50 nM Chroman 1.[2]
-
Aliquot the cell suspension into cryovials.
-
Use a controlled-rate freezing container and place it at -80°C overnight.
-
Transfer the cryovials to liquid nitrogen for long-term storage.
Procedure for Thawing:
-
Preparation: Prepare a culture plate with fresh, pre-warmed complete hPSC medium containing 50 nM Chroman 1.[2]
-
Thawing:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a conical tube containing pre-warmed complete hPSC medium.
-
Centrifuge at 200 x g for 3-5 minutes.
-
-
Plating and Culture:
-
Resuspend the cell pellet in the prepared medium containing Chroman 1.
-
Plate the cells onto a matrix-coated culture vessel.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace the medium with fresh complete culture medium without Chroman 1.
-
Protocol 3: Enhancing Post-Thaw Survival of Cells with Fasudil
This protocol describes the use of Fasudil to improve the viability of cells after thawing.
Materials:
-
Cryopreserved cells
-
Complete cell culture medium
-
Fasudil hydrochloride (stock solution, e.g., 10 mM in water or DMSO)
Procedure:
-
Preparation: Prepare fresh, pre-warmed complete culture medium containing 10 µM Fasudil.[11][12]
-
Thawing and Plating:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a conical tube with pre-warmed complete culture medium.
-
Centrifuge to pellet the cells.
-
Resuspend the cell pellet in the prepared medium containing Fasudil.
-
Plate the cells in a suitable culture vessel.
-
-
Post-thaw Culture:
-
Incubate the cells under standard culture conditions.
-
The medium can be replaced with fresh medium without Fasudil after 24 hours, or as determined by the specific cell type's requirements. For T-cells, a 4-hour post-thaw treatment has been shown to be effective.[13]
-
Experimental Workflows: Visualizing the Process
To further clarify the experimental procedures used to evaluate these compounds, the following diagrams illustrate typical workflows.
Caption: Workflow for single-cell passaging using a ROCK inhibitor.
Caption: Workflow for a typical cell viability assay.
Conclusion: Selecting the Right Tool for the Job
The choice of a cell survival-enhancing compound is a critical decision in experimental design and bioprocessing. While Y-27632 remains a reliable and widely used ROCK inhibitor, the alternatives presented here offer compelling advantages.
-
Thiazovivin is a potent alternative that is effective at lower concentrations and offers the unique benefit of enhancing cell-cell adhesion through E-cadherin stabilization.
-
Chroman 1 stands out for its superior potency and selectivity, making it an excellent choice for applications requiring maximal ROCK inhibition with minimal off-target effects.
-
Fasudil presents a cost-effective option with comparable efficacy to Y-27632, making it a practical choice for large-scale experiments or routine cell culture.
-
The CEPT cocktail , incorporating Chroman 1, offers a comprehensive cytoprotective strategy by targeting multiple stress pathways, which is particularly beneficial for sensitive applications like single-cell cloning and cryopreservation.
Ultimately, the optimal choice will depend on the specific cell type, application, and experimental goals. Researchers are encouraged to consider the data presented in this guide and, where necessary, perform empirical testing to determine the most suitable alternative to Y-27632 for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]
- 3. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Cryopreservation of single cell hPSCs using ROCK inhibitors – Captivate Bio [captivatebio.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. benchchem.com [benchchem.com]
- 8. Cryopreservation of Human Pluripotent Stem Cells in Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. The Function of E-Cadherin in Stem Cell Pluripotency and Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Y-27632 Dihydrochloride vs. Y-27632 Free Base: A Researcher's Guide to Experimental Use
For researchers in cell biology, regenerative medicine, and drug development, the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor Y-27632 is an indispensable tool. It is widely employed to enhance cell survival, particularly of stem cells, following dissociation and cryopreservation. However, a common point of inquiry is the difference between its two common forms: Y-27632 dihydrochloride and Y-27632 free base. This guide provides an objective comparison of these two forms, supported by physicochemical data and detailed experimental protocols, to aid researchers in making an informed choice for their experiments.
Key Differences at a Glance: The Primacy of the Dihydrochloride Salt
The most significant distinction between this compound and its free base counterpart lies in their solubility. The dihydrochloride is a salt form, specifically engineered to exhibit high aqueous solubility, a critical attribute for most biological experiments conducted in aqueous buffers and culture media. In contrast, the free base form generally has lower aqueous solubility. This fundamental difference in solubility is the primary reason for the overwhelming prevalence of the dihydrochloride form in published research.
While both forms are the same active molecule and are cell-permeable, the ease of preparation and use of the dihydrochloride salt has made it the de facto standard in the scientific community.
Physicochemical and Handling Properties
A summary of the key physicochemical properties of both forms of Y-27632 is presented below. These properties directly influence their handling and application in experimental settings.
| Property | This compound | Y-27632 Free Base |
| Molecular Formula | C₁₄H₂₁N₃O · 2HCl | C₁₄H₂₁N₃O |
| Molecular Weight | 320.26 g/mol | 247.34 g/mol |
| CAS Number | 129830-38-2 | 146986-50-7 |
| Appearance | White to off-white crystalline solid | Data not readily available, typically a solid |
| Aqueous Solubility | High (e.g., up to 30 mg/mL in water) | Low |
| DMSO Solubility | High (e.g., ≥50 mg/mL) | Soluble |
| Stability | Stock solutions in water or PBS are stable for up to 6 months at -20°C.[1] | Stability in aqueous solutions may be limited by its lower solubility. |
Mechanism of Action: The ROCK Signaling Pathway
Y-27632 is a potent and selective inhibitor of the ROCK family of kinases (ROCK1 and ROCK2).[2] It functions by competing with ATP for binding to the kinase's catalytic site.[3] The ROCK pathway plays a crucial role in regulating the actin cytoskeleton, which is involved in various cellular processes, including cell adhesion, motility, and apoptosis. By inhibiting ROCK, Y-27632 prevents the phosphorylation of downstream targets, leading to reduced actomyosin contractility and, consequently, enhanced cell survival, especially after dissociation-induced stress (anoikis).
References
cross-validation of Y-27632 results in different model systems
An essential tool in modern cell culture, the ROCK inhibitor Y-27632, is widely used to improve the survival and proliferation of a variety of cell types, particularly stem cells and organoids. This guide provides a comprehensive cross-validation of Y-27632's performance in different model systems, offering a comparative analysis with alternative ROCK inhibitors and detailed experimental protocols to support your research.
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] By inhibiting the ROCK signaling pathway, Y-27632 effectively reduces dissociation-induced apoptosis (anoikis), enhances cell adhesion, and promotes proliferation in a range of cell lines.[1][3][4] This has made it an indispensable reagent in stem cell research, regenerative medicine, and the development of 3D culture models.[5][6]
Performance Across Different Model Systems
Y-27632 has demonstrated efficacy in a multitude of model systems, from traditional 2D cell culture to complex 3D organoids. Its primary function is to mitigate the cellular stress associated with enzymatic dissociation and cryopreservation.[1][7]
In human pluripotent stem cells (hPSCs) , treatment with Y-27632 significantly increases cloning efficiency and survival rates after single-cell dissociation and thawing.[1][5][8] Studies have shown that a concentration of 10 µM is effective for these applications.[2][5]
For organoid cultures , the incorporation of Y-27632 during the initial 24–48 hours of establishment is critical for boosting crypt and stem cell survival, leading to more efficient organoid formation.[9] This is particularly beneficial when working with fragile or aged primary tissues.[9]
In prostate stem/progenitor cells , Y-27632 has been shown to increase cloning efficiency by eightfold in in vitro colony assays by suppressing dissociation-induced apoptosis.[3] Similarly, it enhances the proliferation and migration of human periodontal ligament stem cells.[10][11][12]
However, it is important to note that the effects of Y-27632 can be cell-type specific. For instance, in hepatic stellate cells, while it decreases contraction, it can increase migration.[13][14] Furthermore, some studies suggest that Y-27632 may have effects beyond ROCK inhibition that contribute to its efficacy in promoting a stem-like state.[15][16]
Comparison with Alternative ROCK Inhibitors
While Y-27632 is the most widely used ROCK inhibitor, several alternatives are available, each with distinct characteristics.
| Inhibitor | Typical Working Concentration | Key Features | References |
| Y-27632 | 5-10 µM | Most widely used, extensive literature support, known to have some off-target effects at standard concentrations. | [2][5] |
| Fasudil | 10 µM | A cheaper alternative to Y-27632, has been shown to be at least as effective in hPSC culture without affecting pluripotency. | [8] |
| Thiazovivin | 2 µM | Higher potency than Y-27632, also stabilizes E-cadherin, potentially enhancing cell survival further. | [5][17] |
| Chroman 1 | 50 nM | Highly potent and selective, with superior cytoprotective capacity at lower doses and fewer off-target effects. | [5] |
| AR-13324 (Netarsudil) | 0.1-1 µM | FDA-approved, shows comparable or better cellular adherence and proliferation in human corneal endothelial cells compared to Y-27632. | [18][19] |
| AR-13503 | 1-10 µM | Active metabolite of AR-13324, demonstrates significantly more proliferative effects in human corneal endothelial cells than Y-27632. | [18][19] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of Y-27632, it is crucial to visualize the ROCK signaling pathway it inhibits.
References
- 1. stemcell.com [stemcell.com]
- 2. Y-27632 | Cell Signaling Technology [cellsignal.com]
- 3. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 6. 3D and organoid culture in research: physiology, hereditary genetic diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 9. dyngo-4a.com [dyngo-4a.com]
- 10. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 14. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative studies of ROCK inhibitors on organoid morphology
A Comparative Guide to ROCK Inhibitors in Organoid Research: Effects on Morphology and Development
For researchers in stem cell biology, developmental biology, and drug discovery, the successful establishment and maintenance of organoid cultures are paramount. Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate key aspects of in vivo organ architecture and function. A critical step in many organoid protocols is the use of ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors to prevent apoptosis (anoikis) of dissociated single cells and promote the initial stages of organoid formation and survival. This guide provides a comparative analysis of commonly used ROCK inhibitors, focusing on their effects on organoid morphology, supported by experimental data.
The Role of ROCK Signaling in Organoid Formation
The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton, influencing cell shape, adhesion, and motility.[1] When stem cells are dissociated for organoid formation, the disruption of cell-cell and cell-matrix interactions can trigger ROCK-mediated hyperactivation of the actin-myosin cytoskeleton, leading to apoptosis. ROCK inhibitors counteract this process, thereby enhancing cell survival and promoting the aggregation and self-organization necessary for organoid development.
Below is a diagram illustrating the simplified ROCK signaling pathway and the points of intervention by ROCK inhibitors.
Comparative Analysis of ROCK Inhibitors on Organoid Morphology
The most commonly used ROCK inhibitor in organoid research is Y-27632. However, other inhibitors such as Fasudil and Ripasudil are also available and have been investigated for their effects on cell survival and morphology. This section compares the performance of these inhibitors based on available experimental data.
Quantitative Data on ROCK Inhibitor Effects
The following tables summarize quantitative data from studies comparing the effects of different ROCK inhibitors on parameters related to organoid formation and morphology.
Table 1: Comparison of Y-27632 and Fasudil on Human Pluripotent Stem Cell (hPSC) Growth
| Parameter | Control (No Inhibitor) | Y-27632 (10 µM) | Fasudil (10 µM) | Source |
| Fold Increase in Cell Number (7 days) | Lower | Significantly Higher than Control | Significantly Higher than Control and Y-27632 | [2][3] |
| Apoptotic Cell Population (24 hours) | High | Significantly Lower than Control | Significantly Lower than Control | [4] |
| Colony Size | Smaller | Larger than Control | Larger than Control | [2][3][4] |
Note: hPSCs are a common starting material for organoid generation, and their initial survival and colony formation are critical for successful organoid development.
Table 2: Comparison of Y-27632 and Ripasudil on 3T3-L1 Organoid Size
| Treatment | Mean Organoid Area (µm²) at Day 7 | Source |
| Control (Adipogenic Differentiation) | ~18,000 | [5] |
| Y-27632 (10 µM) | ~25,000 | [5] |
| Ripasudil (10 µM) | ~28,000 | [5] |
Note: This study on 3T3-L1 preadipocyte organoids demonstrates that both Y-27632 and Ripasudil significantly enhance the size of the resulting organoids during adipogenesis.[5]
Table 3: Effects of Y-27632 on Salivary Gland Organoid (Salisphere) Formation
| Medium | Parameter | Without Y-27632 | With Y-27632 | Source |
| Simple Medium | Number of Salispheres | 1503 ± 324 | 1783 ± 422 | [6] |
| Sali Medium | Number of Salispheres | 3475 ± 345 | 4052 ± 159 | [6] |
| Sali Medium | Kit+ Area of Salisphere (%) | 11.6 ± 5 | 42.4 ± 11 | [6] |
| Sali Medium | AQP5+ cells in derived organoids (%) with FGF2 | 35 | 65 | [6] |
Note: This data highlights the role of Y-27632 in promoting the expansion of progenitor cells (Kit+) and enhancing the differentiation potential (AQP5+ proacinar cells) of salivary gland organoids.[6]
Experimental Protocols
This section provides a general methodology for comparing the effects of different ROCK inhibitors on organoid morphology.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the impact of ROCK inhibitors on organoid morphology.
Detailed Methodologies
1. Organoid Culture Initiation
-
Cell Sourcing and Dissociation: Start with a validated stem cell source (e.g., pluripotent stem cells or adult stem cells from tissue biopsies). Dissociate the cells into a single-cell suspension using a gentle enzymatic method (e.g., TrypLE, Accutase).
-
Cell Embedding: Resuspend the single cells in a basement membrane matrix (e.g., Matrigel) on ice to a desired cell density.
-
Plating: Plate droplets of the cell-matrix suspension into pre-warmed culture plates. Allow the droplets to solidify at 37°C.
-
Media Addition: Overlay the solidified domes with a pre-warmed, tissue-specific organoid growth medium. For comparative studies, supplement the media with different ROCK inhibitors (e.g., 10 µM Y-27632, 10 µM Fasudil, 10 µM Ripasudil) or a vehicle control.
2. Organoid Culture Maintenance
-
Incubation: Culture the organoids at 37°C in a humidified incubator with 5% CO2.
-
Media Changes: Replace the culture medium every 2-3 days with fresh medium containing the respective ROCK inhibitors or control.
-
Passaging: Passage the organoids as they grow, typically every 7-14 days, by mechanically and/or enzymatically disrupting them and re-plating the fragments.
3. Morphological Analysis
-
Brightfield Imaging: Monitor organoid formation and growth daily using a brightfield microscope. Capture images at regular intervals to document morphological changes.
-
Immunofluorescence Staining:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies against markers of interest (e.g., markers for proliferation like Ki67, or lineage-specific markers).
-
Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
-
Confocal Microscopy: Acquire z-stack images of the stained organoids using a confocal microscope for high-resolution 3D visualization.
4. Quantitative Data Presentation
-
Image Analysis Software: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to quantify morphological parameters from the acquired images.
-
Parameters to Quantify:
-
Organoid Size: Measure the diameter or area of the organoids.
-
Organoid Number: Count the number of organoids formed per well.
-
Budding Efficiency: Calculate the percentage of organoids exhibiting budding structures.
-
Lumen Formation: Assess the presence and size of luminal spaces within the organoids.
-
Cell Number: Estimate the number of cells per organoid by counting nuclei.
-
Marker Expression: Quantify the intensity and distribution of fluorescent signals from immunolabeling.
-
-
Statistical Analysis: Perform statistical analysis on the quantitative data to determine the significance of the differences observed between the different ROCK inhibitor treatments and the control.
Conclusion
The selection of a ROCK inhibitor can have a significant impact on the efficiency of organoid formation and the resulting morphology. While Y-27632 is the most widely used and well-documented ROCK inhibitor for organoid culture, studies suggest that other inhibitors like Fasudil and Ripasudil can be equally or even more effective in promoting cell survival and growth.[2][5] The optimal choice of a ROCK inhibitor and its concentration may depend on the specific cell type and the desired organoid morphology. Researchers are encouraged to perform pilot studies to determine the most suitable ROCK inhibitor and conditions for their particular organoid model. The methodologies outlined in this guide provide a framework for conducting such comparative studies and quantitatively assessing the impact of these critical small molecules on organoid development.
References
- 1. Understanding Organoid Morphology using 3D Imaging | Molecular Devices [moleculardevices.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Organoids revealed: morphological analysis of the profound next generation in-vitro model with artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SegmentAnything helps microscopy images based automatic and quantitative organoid detection and analysis [arxiv.org]
Safety Operating Guide
Proper Disposal of Y-27632 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential safety protocols and step-by-step procedures for the responsible disposal of Y-27632 dihydrochloride are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed instructions for researchers, scientists, and drug development professionals on the proper handling and disposal of this common Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Adherence to these procedures will minimize risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and to be fully aware of its potential hazards. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat, with additional protective clothing as necessary.
-
Respiratory Protection: A properly fitted respirator is recommended if handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization.
All handling of solid this compound and the preparation of its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Summary of Hazard and Safety Information
| Hazard Classification | GHS Hazard Statements | Precautionary Statements | Environmental Hazards |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. | Water Hazard Class 1 (Self-assessment): slightly hazardous for water.[3][6] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P270: Do not eat, drink or smoke when using this product. | Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system.[3][6] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P280: Wear protective gloves/ protective clothing. | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340: IF INHALED: Remove person to fresh air and keep at rest in a position comfortable for breathing. | |||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic process of waste segregation, secure containment, and clear labeling. At no point should this chemical waste be mixed with general trash or disposed of down the drain.
Unused or Expired Solid Compound
-
Do not discard in regular trash. The original container holding the unused or expired solid this compound must be treated as hazardous chemical waste.
-
Ensure the container is securely sealed. The original label must be intact and fully legible.
-
Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be segregated from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Liquid Waste Solutions
Liquid waste containing this compound should be segregated based on the solvent used.
-
Aqueous Solutions (e.g., in water, PBS, or cell culture media):
-
Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the solvent (e.g., "in Water/PBS").
-
-
Organic Solvent Solutions (e.g., in DMSO or ethanol):
-
Collect all organic solutions in a separate, dedicated, leak-proof, and compatible container.
-
Be mindful of solvent compatibility. Halogenated and non-halogenated solvent waste streams should generally be collected separately, following your institution's guidelines.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and the specific organic solvent(s) (e.g., "in DMSO").
-
-
Storage of Liquid Waste:
-
Keep waste containers tightly sealed when not in use.
-
Store the containers in a designated satellite accumulation area within the laboratory, which should have secondary containment to prevent spills.
-
Contaminated Laboratory Materials
All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
-
Solid Waste: Items such as gloves, weighing paper, pipette tips, and contaminated bench paper should be collected in a designated hazardous waste bag or container.
-
Sharps: Needles, syringes, and other sharps used for handling this compound solutions must be disposed of in an approved sharps container.
-
Glassware: Contaminated glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste. If decontamination is not feasible, the glassware should be disposed of as hazardous solid waste.
Experimental Protocols: Chemical Degradation (General Principles)
While a specific, validated protocol for the chemical degradation of this compound is not available in the reviewed literature, general chemical principles can be applied for potential, small-scale laboratory treatment prior to disposal, with the understanding that the resulting mixture must still be disposed of as hazardous waste. These procedures should only be performed by trained personnel with a thorough understanding of the chemical reactions involved and under the direct guidance of your institution's EHS department.
This compound contains a carboxamide group, which can be hydrolyzed under acidic or basic conditions.[1][2][3][4][5]
-
Acidic Hydrolysis: Heating the compound with a strong acid (e.g., sulfuric acid) can break the amide bond, yielding a carboxylic acid and an amine.[2]
-
Basic Hydrolysis: Heating with a strong base (e.g., sodium hydroxide) can also hydrolyze the amide to a carboxylate salt and an amine.[2]
It is crucial to note that these hydrolysis procedures will result in a mixture of degradation products that may still be hazardous and require disposal as chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN105347573A - Treatment method for pyridine wastewater - Google Patents [patents.google.com]
Personal protective equipment for handling Y-27632 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Y-27632 dihydrochloride, a potent ROCK inhibitor.
This compound is a widely utilized cell-permeable inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2), playing a crucial role in research areas such as apoptosis, cancer growth, and cell signaling.[1][2] Due to its chemical nature, adherence to strict safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3][4][5] The primary hazards associated with this compound are acute toxicity if swallowed, in contact with skin, or if inhaled.[3][4][5][6] It can also cause skin and serious eye irritation, and may lead to respiratory irritation.[7]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4][5][7] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3][4][5] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[7] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[7] |
GHS Pictogram:
The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating that it can be an irritant, skin sensitizer, and is harmful if swallowed.[3][4]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[1][5][7]
| PPE Category | Specification |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[7] |
| Hand Protection | Protective gloves. The specific material and thickness should be selected based on the nature of the work and duration of exposure.[4][7] |
| Skin and Body Protection | Impervious clothing, such as a lab coat, to prevent skin contact.[5][7] |
| Respiratory Protection | A suitable respirator should be used, particularly when handling the powder form or if there is a risk of generating dust or aerosols.[4][7] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[3][4][5][6][7] Ensure all necessary PPE is readily available and in good condition.[5][7] Prepare a designated, well-ventilated work area, such as a chemical fume hood.[4][6][7]
-
Weighing and Handling: When weighing the solid compound, take care to avoid generating dust.[1][6] Use appropriate tools and a contained weighing environment if possible.
-
Solution Preparation: this compound is soluble in water, phosphate-buffered saline (PBS), and DMSO.[2] When preparing stock solutions, add the solvent to the vial and mix thoroughly.[2] For example, to prepare a 10 mM stock solution in PBS or water, resuspend 1 mg in 312 μL of the solvent.[2]
-
Storage: The solid compound should be stored at -20°C, protected from light, and with a desiccant for long-term stability.[2][8] Stock solutions should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[2][9]
Emergency Procedures
In the event of exposure, immediate and appropriate action is critical.[3][7]
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3][5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.[7]
-
Wear full personal protective equipment.[7]
-
For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[6]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]
-
Decontaminate the spill area with a suitable cleaning agent.
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7] Do not allow the chemical to enter drains or waterways.[4][7]
Signaling Pathway Inhibition
Y-27632 is a selective inhibitor of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway.[2][10][11] It acts as an ATP-competitive inhibitor of both ROCK1 and ROCK2.[2][12]
By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and precision in the laboratory.
References
- 1. Y 27632 | CAS 146986-50-7 | ROCK kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. nextsds.com [nextsds.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. stemcell.com [stemcell.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Y-27632, ROCK inhibitor - Small Molecules Products StemRD [stemrd.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. stemcell.com [stemcell.com]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
